Product packaging for 1-(3,4-Dimethylphenyl)piperazine(Cat. No.:CAS No. 1014-05-7)

1-(3,4-Dimethylphenyl)piperazine

Cat. No.: B095106
CAS No.: 1014-05-7
M. Wt: 190.28 g/mol
InChI Key: SFLNVAVCCYTHCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-(3,4-Dimethylphenyl)piperazine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2 B095106 1-(3,4-Dimethylphenyl)piperazine CAS No. 1014-05-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dimethylphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-10-3-4-12(9-11(10)2)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLNVAVCCYTHCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143902
Record name 1-(3,4-Xylyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1014-05-7
Record name 1-(3,4-Dimethylphenyl)piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1014-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,4-Xylyl)piperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3,4-Xylyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60143902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-xylyl)piperazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.544
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(3,4-Xylyl)piperazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFW5PXM6BP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1-(3,4-Dimethylphenyl)piperazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3,4-Dimethylphenyl)piperazine: Structure, Properties, and Synthetic Applications

Introduction

This compound, identified by its CAS number 1014-05-7, is a significant organic intermediate in the landscape of pharmaceutical and chemical research.[1] Its molecular architecture, which features a piperazine ring attached to a dimethylphenyl group, renders it a versatile building block for the synthesis of more complex molecules.[1][2][3] The piperazine moiety itself is a privileged scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[4][5][6] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, a representative synthetic protocol, and its applications, particularly in drug discovery and development.

Chemical Structure and Identification

The structure of this compound consists of a piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, substituted with a 3,4-dimethylphenyl group at one of the nitrogen atoms.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Key Identifiers:

  • CAS Number: 1014-05-7[1][2][3][7]

  • Molecular Formula: C₁₂H₁₈N₂[2][3][7]

  • Molecular Weight: 190.28 g/mol [2][7][8]

  • IUPAC Name: this compound

  • Synonyms: 1-(3,4-xylyl)piperazine, Piperazine, 1-(3,4-dimethylphenyl)-[7]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. It typically presents as a light beige to faintly yellow crystalline powder.[2][7][8] The compound is noted to be air-sensitive, suggesting that storage under an inert atmosphere is advisable to prevent degradation.[7][8]

PropertyValueSource(s)
Melting Point 60-65 °C[7][8]
Boiling Point 110 °C[3][7][8]
Flash Point 175 °C/10mm[7][8]
pKa 9.05 ± 0.10 (Predicted)[7][8]
Appearance Light beige to faintly yellow crystalline powder[2][7][8]
Density ~1.032 g/cm³ (estimate)[7][8]
Refractive Index ~1.554 (estimate)[7]

The basicity of the piperazine ring, indicated by the predicted pKa value, is a key chemical feature. The two nitrogen atoms of the piperazine ring can act as proton acceptors, with their basicity influenced by the electronic effects of the dimethylphenyl substituent.[9][10]

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the dimethylphenyl ring, the two methyl groups as singlets, and the protons of the piperazine ring. The piperazine protons would likely appear as two multiplets corresponding to the four protons adjacent to the phenyl-substituted nitrogen and the four protons adjacent to the secondary amine. The NH proton of the piperazine ring would appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with two distinct signals for the methyl carbons. The piperazine ring would show two signals for the methylene carbons, reflecting the different chemical environments of the carbons adjacent to the two nitrogen atoms.

  • IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations for the secondary amine of the piperazine ring, C-H stretching vibrations for the aromatic and aliphatic groups, and C-N stretching vibrations. Aromatic C=C stretching bands would also be prominent.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (190.28 g/mol ). Fragmentation patterns would likely involve cleavage of the piperazine ring and loss of methyl groups.

Synthesis Protocol

This compound is a valuable building block, and its synthesis can be achieved through several routes.[3] A common approach involves the nucleophilic substitution reaction between an appropriately substituted aniline and a bis-electrophilic piperazine precursor.[13][14]

Representative Synthesis Workflow

Synthesis_Workflow aniline 3,4-Dimethylaniline reaction Cyclization aniline->reaction bis_chloro Bis(2-chloroethyl)amine bis_chloro->reaction product This compound reaction->product High Temperature, Base (e.g., K₂CO₃)

Caption: A generalized workflow for the synthesis of aryl piperazines.

Step-by-Step Methodology: Synthesis via Cyclization

This protocol is a representative example based on established methods for synthesizing N-aryl piperazines.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethylaniline, bis(2-chloroethyl)amine hydrochloride, and a suitable high-boiling point solvent such as dimethylformamide (DMF).

  • Addition of Base: Add an excess of a non-nucleophilic base, such as potassium carbonate (K₂CO₃), to the reaction mixture. The base is essential to neutralize the hydrochloric acid formed during the reaction and to deprotonate the aniline to enhance its nucleophilicity.

  • Reaction Conditions: Heat the reaction mixture to a high temperature (e.g., 110-120 °C) and maintain it under reflux with vigorous stirring for an extended period (e.g., 24-48 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid inorganic salts and wash them with a small amount of the solvent. The filtrate is then typically subjected to an aqueous work-up. This may involve partitioning between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The crude product obtained after removal of the solvent is purified. Column chromatography on silica gel is a common method for purification, using a solvent system such as a gradient of ethyl acetate in hexane.

  • Characterization: The final product's identity and purity are confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.

Applications in Research and Drug Development

The primary utility of this compound lies in its role as a versatile intermediate in the synthesis of pharmaceutical compounds.[1] The piperazine scaffold is a common feature in drugs targeting the central nervous system (CNS), and it is also found in antihistaminic, anti-inflammatory, and antimicrobial agents.[4][5][13][15]

The presence of the secondary amine in the piperazine ring provides a reactive site for further functionalization, allowing for the introduction of various substituents to modulate the pharmacological properties of the final compound.[5] This makes this compound a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery programs.

While the parent compound, piperazine, is known for its anthelmintic properties, acting as a GABA receptor agonist to paralyze parasites, the biological activities of its derivatives are diverse and depend on the specific substitutions made.[9][16][17]

Safety and Handling

This compound is classified as an irritant and corrosive substance.[7]

  • Hazard Codes: Xi (Irritant)[7][8]

  • GHS Pictogram: GHS05 (Corrosion)

  • Hazard Statement: H314 - Causes severe skin burns and eye damage.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. As it is air-sensitive, it is best stored under a dry, inert atmosphere.[7][8]

Conclusion

This compound is a key chemical entity with significant applications in synthetic organic chemistry and medicinal chemistry. Its well-defined structure and physicochemical properties, combined with the versatile reactivity of the piperazine ring, make it an important building block for the development of novel therapeutic agents. A thorough understanding of its synthesis, characterization, and safe handling is essential for researchers and scientists working in the field of drug discovery and development.

References

An In-Depth Technical Guide to 1-(3,4-Dimethylphenyl)piperazine (CAS 1014-05-7)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3,4-Dimethylphenyl)piperazine, a key building block in medicinal chemistry. From its fundamental chemical and physical properties to its synthesis, analytical characterization, and role in the development of novel therapeutics, this document serves as an in-depth resource for professionals in the field.

Introduction: The Significance of the Arylpiperazine Scaffold

This compound belongs to the arylpiperazine class of compounds, a "privileged scaffold" in drug discovery.[1] The unique structural arrangement of a piperazine ring coupled with an aryl substituent allows for diverse chemical modifications, paving the way for new drug candidates with a wide range of pharmacological activities.[2][3] These activities include, but are not limited to, anticancer, antimicrobial, and central nervous system (CNS) applications.[4][5] The versatility of this scaffold makes this compound an invaluable intermediate for synthesizing complex molecular architectures in the pursuit of novel therapeutics.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its application in synthesis and formulation.

PropertyValueReference(s)
CAS Number 1014-05-7[2]
Molecular Formula C₁₂H₁₈N₂[1]
Molecular Weight 190.28 g/mol [1]
Appearance Light beige to faintly yellow crystalline powder[1][6]
Melting Point 60-65 °C[6]
Boiling Point 110 °C[2]
Flash Point >110 °C[2]
Purity Typically ≥98%[1]
Solubility Information not widely available, but expected to be soluble in organic solvents.
pKa 9.05±0.10 (Predicted)[6]

Synthesis of this compound

The synthesis of arylpiperazines can be achieved through several established methods in organic chemistry. The most common approaches for synthesizing this compound involve the formation of the C-N bond between the 3,4-dimethylphenyl group and the piperazine ring.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] This method is highly versatile and tolerant of a wide range of functional groups.

Conceptual Workflow for Buchwald-Hartwig Amination:

Buchwald-Hartwig Amination A 4-Halo-1,2-dimethylbenzene F Reaction Mixture A->F B Piperazine B->F C Pd Catalyst & Ligand C->F D Base D->F E Solvent E->F G Heating F->G Inert Atmosphere H Workup & Purification G->H I This compound H->I Drug_Discovery_Workflow A This compound B Synthesis of Derivatives A->B Chemical Modification C In Vitro Screening (e.g., receptor binding, enzyme inhibition, cell-based assays) B->C D Hit Identification C->D Data Analysis E Lead Optimization (SAR studies) D->E F In Vivo Studies (animal models) E->F G Preclinical Development F->G

References

Physical properties of 1-(3,4-Dimethylphenyl)piperazine (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Physical Properties of 1-(3,4-Dimethylphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of the key physical properties of this compound (CAS No. 1014-05-7), a substituted piperazine derivative frequently utilized as a building block in medicinal chemistry and materials science. A comprehensive analysis of its melting and boiling points is presented, supported by data from chemical suppliers and databases. Furthermore, this document outlines standardized, field-proven methodologies for the experimental determination of these thermal properties, emphasizing the scientific rationale behind procedural choices to ensure data integrity and reproducibility. Safety and handling considerations specific to this compound are also addressed to provide a holistic resource for laboratory professionals.

Introduction and Chemical Identity

This compound is a disubstituted aromatic piperazine. The piperazine ring is a privileged scaffold in drug discovery, appearing in numerous approved therapeutic agents due to its ability to improve pharmacokinetic properties such as solubility and bioavailability. The 3,4-dimethylphenyl moiety provides a lipophilic aromatic handle that can be crucial for molecular recognition and binding affinity in various biological targets. Understanding the fundamental physical properties of this compound is a prerequisite for its effective use in synthesis, purification, formulation, and quality control.

Chemical Structure:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₈N₂

  • Molecular Weight: 190.28 g/mol

  • CAS Number: 1014-05-7

Summary of Physicochemical Properties

The physical and chemical data for this compound are summarized below. It is important to note that some values are estimated or predicted and should be confirmed experimentally for critical applications.

PropertyValueSource(s)
Appearance Light beige to faintly yellow crystalline powder; White to off-white solid[1][2]
Melting Point 60-65 °C[1][2]
Boiling Point 175 °C at 10 mmHg; 110 °C (pressure not specified)[1][2]
Flash Point 175 °C at 10 mmHg[1][2]
Sensitivity Air Sensitive[1][2]
pKa (Predicted) 9.05 ± 0.10[1][2]
Density (Estimate) 1.032 g/cm³[1][2]
In-Depth Analysis of Thermal Properties

The thermal transition points—melting and boiling—are critical parameters that dictate the compound's physical state and inform purification strategies such as recrystallization and distillation.

The reported melting point for this compound is consistently cited as a range of 60-65 °C [1][2].

  • Expert Interpretation: A melting point range, rather than a sharp, single value, is common for commercially available research chemicals. This range can be indicative of the presence of minor impurities, which depress and broaden the melting point. For a highly pure substance, a sharp melting point (typically a range of <1-2 °C) would be expected. Researchers should consider this range when assessing the purity of a received batch or a synthesized product. An experimental melting point that is lower or broader than the specified range may suggest the need for further purification.

The boiling point data requires careful interpretation. Two values are commonly reported: 110 °C and 175 °C at 10 mmHg [1][2].

  • Expert Interpretation: A boiling point is meaningless without a corresponding pressure. The value of 175 °C at 10 mmHg is an unambiguous data point representing the boiling temperature under reduced pressure (vacuum). For organic compounds with relatively high molecular weights and polar functional groups (like the two amine nitrogens in piperazine), the boiling point at atmospheric pressure (760 mmHg) is often very high, potentially leading to thermal decomposition before boiling occurs. Therefore, vacuum distillation is the standard method for purification.

  • The reported value of 110 °C is likely also a boiling point measured under vacuum, but the pressure is not specified, rendering the value difficult to reproduce or compare[1][2]. It is plausible this measurement was taken at a lower pressure than 10 mmHg. For all rigorous scientific work, it is imperative to record and report the pressure at which a boiling point is determined.

Experimental Determination Protocols

To ensure the generation of reliable and accurate physical data, standardized experimental procedures must be followed.

The following diagram illustrates the logical workflow for characterizing the melting and boiling points of a solid organic compound like this compound.

G cluster_0 Phase 1: Initial Assessment & Melting Point cluster_1 Phase 2: Boiling Point Strategy A Obtain Sample (this compound) B Perform Visual Inspection (Color, Form) A->B C Prepare Capillary Tube (Dry, finely ground powder) B->C D Determine Melting Point (Calibrated Apparatus) C->D E Record Melting Range (Onset to complete liquefaction) D->E F Decision: Purity Check E->F G Assess Thermal Stability (High MW, N-containing) F->G Proceed to BP if purity is acceptable H Decision: Atmospheric pressure distillation is likely unsuitable I Select Vacuum Distillation Method H->I J Determine Boiling Point (Record Temp & Pressure) I->J K Report as Temp @ Pressure (e.g., 175 °C / 10 mmHg) J->K

Caption: Workflow for determining the melting and boiling points of a research chemical.

This protocol describes the use of a standard digital melting point apparatus.

  • Apparatus Calibration: Before analysis, verify the apparatus's accuracy using certified reference standards with melting points bracketing the expected range (e.g., benzophenone, 48-50 °C; benzoic acid, 121-123 °C).

  • Sample Preparation: Place a small amount of the compound on a watch glass. The sample must be completely dry. If it appears clumpy, gently crush it into a fine powder using a spatula.

  • Capillary Loading: Tap the open end of a glass capillary tube into the powder to collect a small amount. Invert the tube and tap its sealed end firmly on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm for optimal heat transfer.

  • Measurement:

    • Place the loaded capillary into the heating block of the apparatus.

    • Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (to ~50 °C).

    • Decrease the heating rate to a slow ramp (1-2 °C/min) once the temperature is within 10-15 °C of the expected melting point. Causality: A slow ramp is critical to ensure the sample and thermometer are in thermal equilibrium, preventing an overestimation of the melting point.

  • Data Recording: Record two temperatures:

    • T₁ (Onset): The temperature at which the first drop of liquid appears.

    • T₂ (Clear Point): The temperature at which the entire sample becomes a transparent liquid.

    • The recorded melting point is the range T₁ – T₂.

Determining the boiling point of a small research sample requires a microscale distillation setup under vacuum.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is free of cracks and all joints are properly greased and sealed to maintain a vacuum. Connect the apparatus to a vacuum pump protected by a cold trap. A manometer must be included in the system to accurately measure the pressure.

  • Sample Charging: Charge the distillation flask with the compound and a magnetic stir bar or boiling chips to ensure smooth boiling.

  • System Evacuation: Slowly and carefully evacuate the system to the desired pressure (e.g., 10 mmHg). Begin stirring the sample.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Data Recording: The boiling point is the temperature at which a steady condensation of vapor is observed on the thermometer bulb, which is positioned just below the side arm leading to the condenser. Record both the temperature and the stable pressure reading from the manometer.

  • System Shutdown: Once the measurement is complete, remove the heat source and allow the system to cool completely before slowly re-introducing air to release the vacuum. Causality: Releasing the vacuum on a hot system can cause air to rush in, potentially shattering the glassware or causing uncontrolled oxidation of the product.

Safety and Handling Considerations

For the safe handling of this compound in a research setting, the following points are critical:

  • Air Sensitivity: The compound is noted as being "Air Sensitive"[1][2]. This suggests it may be susceptible to oxidation or reaction with atmospheric moisture or carbon dioxide over time. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

  • Corrosivity: Safety data indicates a GHS05 (Corrosion) pictogram, implying it may cause skin corrosion or serious eye damage.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.

References

The Biological Versatility of 1-(3,4-Dimethylphenyl)piperazine and its Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Piperazine Scaffold in Modern Medicinal Chemistry

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry. Its unique physicochemical properties—conformational flexibility, hydrogen bonding capabilities, and the ability to be readily substituted at two distinct positions—render it a privileged scaffold in the design of novel therapeutics. This guide delves into the specific potential of the 1-(3,4-dimethylphenyl)piperazine core, a readily available and versatile building block for the synthesis of a diverse array of biologically active molecules. While extensive research has illuminated the pharmacological landscape of various arylpiperazine derivatives, this document aims to provide a comprehensive technical framework for researchers, scientists, and drug development professionals focused on harnessing the therapeutic potential inherent to the this compound moiety and its analogous structures.

The Strategic Importance of the this compound Core

This compound serves as an exemplary starting point for the exploration of chemical space in drug discovery. The dimethylphenyl group imparts a degree of lipophilicity and specific steric bulk that can influence receptor interactions and metabolic stability. The secondary amine of the piperazine ring provides a reactive handle for the introduction of a wide variety of substituents, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties. This inherent versatility has positioned this scaffold as a valuable intermediate in the synthesis of compounds targeting a range of biological systems, most notably the central nervous system (CNS).

Synthetic Pathways to Novel Derivatives

The chemical tractability of this compound allows for the application of several robust synthetic strategies to generate diverse libraries of derivatives. A common and effective approach involves the N-alkylation or N-acylation of the piperazine nitrogen.

N-Alkylation and N-Acylation Reactions

A frequently employed synthetic route involves the nucleophilic substitution reaction between this compound and various electrophiles, such as alkyl halides or acyl chlorides. This straightforward method allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR).

Pharmacological Landscape: Targeting the Central Nervous System

Arylpiperazine derivatives have a rich history of interaction with key neurotransmitter systems in the CNS, particularly the dopaminergic and serotonergic systems.[1][2] These interactions are central to the therapeutic effects of many antipsychotic, antidepressant, and anxiolytic drugs.

Dopamine Receptor Modulation

Dopamine receptors, particularly the D2 and D3 subtypes, are primary targets for antipsychotic medications.[2] Arylpiperazine derivatives can exhibit a range of activities at these receptors, from full antagonism to partial agonism. The nature of this interaction is heavily influenced by the substituent at the N4 position of the piperazine ring.

Serotonin Receptor Engagement

Serotonin receptors, a diverse family of G-protein coupled receptors, are implicated in a multitude of physiological and pathological processes, including mood, anxiety, and cognition.[3] The 5-HT1A and 5-HT2A receptor subtypes are of particular interest in the development of CNS-active drugs. Many arylpiperazine derivatives display high affinity for these receptors, often with a functional profile that combines 5-HT1A agonism or partial agonism with 5-HT2A antagonism.

Structure-Activity Relationships (SAR): Guiding Molecular Design

While specific SAR studies on a broad library of this compound derivatives are not extensively documented in publicly available literature, valuable insights can be gleaned from the vast body of research on other arylpiperazine analogs. These studies provide a predictive framework for designing novel compounds with desired pharmacological profiles.

Influence of the Aryl Moiety

The substitution pattern on the phenyl ring directly attached to the piperazine core plays a crucial role in determining receptor affinity and selectivity. For instance, methoxy or chloro substituents at the ortho or meta positions of the phenyl ring have been shown to be important for high affinity at both dopamine and serotonin receptors in related series.[2][4] The 3,4-dimethyl substitution pattern of the core molecule of interest provides a unique electronic and steric profile that warrants further investigation.

Impact of the N-Substituent

The nature of the substituent at the second nitrogen of the piperazine ring is a key determinant of the overall pharmacological profile. Long-chain alkyl or arylalkyl substituents are commonly employed to modulate affinity and functional activity at target receptors. The length and flexibility of this linker region, as well as the nature of the terminal functional group (e.g., amide, imide, heterocycle), can profoundly influence the interaction with the receptor binding pocket.[4]

Key Derivatives and Therapeutic Potential: A Forward Look

Based on the established pharmacology of arylpiperazines, derivatives of this compound hold significant promise for the development of novel therapeutics for a range of disorders.

Antipsychotic Agents

By analogy with known atypical antipsychotics, derivatives of this compound that exhibit a combination of D2 receptor antagonism and 5-HT2A receptor antagonism could be promising candidates for the treatment of schizophrenia.[2] The balance of these activities is crucial for achieving antipsychotic efficacy with a reduced liability for extrapyramidal side effects.

Antidepressant and Anxiolytic Compounds

Derivatives that act as potent 5-HT1A receptor agonists or partial agonists are predicted to possess antidepressant and anxiolytic properties.[3] The modulation of the serotonergic system is a cornerstone of current treatments for depression and anxiety disorders.

Experimental Methodologies: A Practical Guide

The successful development of novel drug candidates relies on a robust and well-defined set of experimental protocols for both synthesis and biological evaluation.

General Synthetic Protocol for N-Alkylation of this compound

A representative procedure for the synthesis of N-alkylated derivatives is outlined below. This protocol can be adapted for a variety of alkylating agents.

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is added a base (e.g., K₂CO₃, Et₃N) (1.5-2.0 eq).

  • The appropriate alkyl halide (e.g., 1-bromo-4-chlorobutane) (1.1 eq) is added, and the reaction mixture is stirred at an elevated temperature (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated derivative.[5]

In Vitro Biological Evaluation: Receptor Binding Assays

Determining the affinity of newly synthesized compounds for their target receptors is a critical step in the drug discovery process. Radioligand binding assays are a standard method for this purpose.

Protocol for Dopamine D2 and Serotonin 5-HT1A Receptor Binding Assays:

  • Membrane Preparation: Cell membranes expressing the human D2 or 5-HT1A receptor are prepared from stably transfected cell lines (e.g., HEK-293, CHO).

  • Assay Buffer: A suitable buffer is prepared (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA).

  • Incubation: In a 96-well plate, the cell membranes, a specific radioligand (e.g., [³H]-Spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A), and various concentrations of the test compound are incubated at a specific temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[6]

In Vivo Behavioral Assessment: Models of Anxiety and Depression

To evaluate the potential therapeutic effects of lead compounds in a living organism, well-established behavioral models in rodents are employed.

Protocol for the Elevated Plus Maze (EPM) Test for Anxiolytic Activity:

  • Apparatus: The EPM consists of two open arms and two closed arms of equal dimensions, arranged in the shape of a plus sign and elevated from the floor.

  • Acclimatization: Animals (mice or rats) are acclimatized to the testing room for at least one hour before the experiment.

  • Drug Administration: The test compound or vehicle is administered to the animals at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Procedure: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).

  • Data Collection: The animal's behavior is recorded by a video camera mounted above the maze. The time spent in the open arms and the number of entries into the open and closed arms are scored.

  • Interpretation: An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Protocol for the Forced Swim Test (FST) for Antidepressant Activity:

  • Apparatus: A transparent cylindrical container is filled with water to a depth that prevents the animal from touching the bottom or escaping.

  • Acclimatization: Animals are handled for several days before the test to reduce stress.

  • Drug Administration: The test compound or vehicle is administered, often over a period of several days for chronic studies.

  • Test Procedure: Animals are placed in the water-filled cylinder for a 6-minute session. The duration of immobility during the last 4 minutes of the test is recorded.

  • Interpretation: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.

Data Presentation and Visualization

To facilitate the analysis and interpretation of experimental data, it is crucial to present it in a clear and organized manner.

Tabulated Pharmacological Data
Compound IDR GroupD2 Ki (nM)5-HT1A Ki (nM)5-HT2A Ki (nM)
Parent H>1000>1000>1000
Derivative 1 [Structure]ValueValueValue
Derivative 2 [Structure]ValueValueValue
... ............

Note: This table is a template. Specific data for this compound derivatives would need to be generated through experimental studies.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_evaluation Biological Evaluation start This compound reaction N-Alkylation / N-Acylation start->reaction Reactant purification Column Chromatography reaction->purification Crude Product derivatives Novel Derivatives purification->derivatives Purified Compounds in_vitro In Vitro Assays (Receptor Binding) derivatives->in_vitro in_vivo In Vivo Models (Behavioral Tests) derivatives->in_vivo sar_analysis SAR Analysis in_vitro->sar_analysis in_vivo->sar_analysis lead_compound Lead Compound Identification sar_analysis->lead_compound

Caption: High-level workflow for the synthesis and biological evaluation of this compound derivatives.

signaling_pathway cluster_dopamine Dopaminergic Pathway cluster_serotonin Serotonergic Pathway (5-HT1A) d2_receptor D2 Receptor g_protein_d Gi/o Protein d2_receptor->g_protein_d Activation adenylyl_cyclase_d Adenylyl Cyclase g_protein_d->adenylyl_cyclase_d Inhibition camp_d cAMP adenylyl_cyclase_d->camp_d Inhibition pka_d PKA camp_d->pka_d Inhibition downstream_d Downstream Effects pka_d->downstream_d Modulation ht1a_receptor 5-HT1A Receptor g_protein_s Gi/o Protein ht1a_receptor->g_protein_s Activation adenylyl_cyclase_s Adenylyl Cyclase g_protein_s->adenylyl_cyclase_s Inhibition camp_s cAMP adenylyl_cyclase_s->camp_s Inhibition pka_s PKA camp_s->pka_s Inhibition downstream_s Downstream Effects pka_s->downstream_s Modulation derivative Arylpiperazine Derivative derivative->d2_receptor Antagonism derivative->ht1a_receptor Agonism

Caption: Simplified signaling pathways for D2 and 5-HT1A receptors modulated by arylpiperazine derivatives.

Conclusion and Future Directions

This compound represents a promising and underexplored scaffold for the development of novel CNS-active agents. The principles of rational drug design, guided by the extensive knowledge of arylpiperazine SAR, can be effectively applied to this core structure. Future research should focus on the systematic synthesis and pharmacological characterization of a diverse library of this compound derivatives. Such studies will not only elucidate the specific SAR for this chemical series but also have the potential to yield novel drug candidates with improved efficacy and safety profiles for the treatment of a range of neuropsychiatric disorders. The combination of efficient synthetic methodologies, robust in vitro and in vivo screening platforms, and a deep understanding of the underlying neurobiology will be paramount to unlocking the full therapeutic potential of this versatile chemical entity.

References

Unraveling the Enigmatic Mechanism of Action of 1-(3,4-Dimethylphenyl)piperazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(3,4-Dimethylphenyl)piperazine (DMPP) is a substituted arylpiperazine that, while primarily utilized as a synthetic intermediate in drug discovery, possesses a chemical scaffold suggestive of significant biological activity. Due to a lack of direct pharmacological data on DMPP, this technical guide provides an in-depth, inferred mechanism of action based on the well-established structure-activity relationships (SAR) of the arylpiperazine class of compounds. We project that DMPP primarily interacts with serotonergic and dopaminergic systems, with the 3,4-dimethyl substitution on the phenyl ring modulating its affinity and selectivity for various receptor subtypes. This guide will dissect the probable molecular targets, downstream signaling pathways, and functional outcomes of DMPP in biological systems. Furthermore, we provide detailed, field-proven experimental protocols for researchers to empirically validate these hypotheses, thereby offering a comprehensive framework for the pharmacological characterization of this and similar novel psychoactive compounds.

Introduction: The Arylpiperazine Scaffold and the Significance of this compound

The arylpiperazine moiety is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant drugs targeting the central nervous system (CNS). These compounds are known to interact with a range of G-protein coupled receptors (GPCRs), most notably serotonin (5-HT) and dopamine (D) receptors. This compound, while not extensively studied as a standalone pharmacological agent, represents an intriguing chemical entity. Its structural simplicity, combined with the specific substitution pattern on the phenyl ring, provides a valuable tool for probing the intricate binding pockets of its putative receptor targets. Understanding the likely mechanism of action of DMPP is crucial for predicting its potential therapeutic applications and off-target effects, as well as for guiding the synthesis of more potent and selective derivatives.

Inferred Mechanism of Action: A Synthesis of Structure-Activity Relationship Data

Based on the extensive body of literature on arylpiperazines, we can infer the likely biological targets and mechanism of action of this compound.

Primary Molecular Targets: Serotonin and Dopamine Receptors

The arylpiperazine pharmacophore is a well-established ligand for several key neurotransmitter receptors. The primary targets for DMPP are predicted to be within the serotonin and dopamine receptor families.

  • Serotonin Receptors: Arylpiperazines typically exhibit affinity for various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT2C receptors. The nature of the substitution on the phenyl ring plays a critical role in determining both affinity and functional activity (agonist, antagonist, or partial agonist) at these receptors.

  • Dopamine Receptors: The dopamine D2 and D3 receptors are also common targets for arylpiperazines. The interaction with these receptors is a key determinant of the antipsychotic or neurological effects of many arylpiperazine-based drugs.

The Influence of the 3,4-Dimethylphenyl Moiety

The substitution pattern on the phenyl ring is a key determinant of a ligand's interaction with its receptor. For this compound, the two methyl groups are expected to have the following effects:

  • Increased Lipophilicity: The methyl groups increase the overall lipophilicity of the molecule, which may enhance its ability to cross the blood-brain barrier and access CNS targets.

  • Steric Interactions: The position of the methyl groups at the 3 and 4 positions will influence the orientation of the phenyl ring within the receptor's binding pocket. This steric hindrance can either enhance or diminish affinity for specific receptor subtypes compared to unsubstituted or differently substituted phenylpiperazines. For instance, in a related compound, 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine, the dimethylphenyl moiety contributes to high affinity for several serotonin receptors.[1]

  • Electronic Effects: The electron-donating nature of the methyl groups can influence the electronic properties of the phenyl ring, which may affect cation-π or other non-covalent interactions within the receptor binding site.

Based on these considerations, a hypothetical binding affinity profile for DMPP is presented in Table 1. It is important to emphasize that these are predicted affinities and require experimental validation.

Receptor TargetPredicted Affinity (Ki)Predicted Functional ActivityRationale for Prediction
5-HT1A Low to moderate (nM range)Partial Agonist/AntagonistThe arylpiperazine core is a classic 5-HT1A ligand. The dimethyl substitution may modulate affinity.
5-HT2A Moderate to high (nM range)AntagonistPhenylpiperazines often display antagonist activity at 5-HT2A receptors.
D2 Moderate (nM range)Antagonist/Partial AgonistThe N-phenylpiperazine scaffold is a known D2 receptor ligand.[2]
D3 Moderate to high (nM range)Antagonist/Partial AgonistArylpiperazines often show higher affinity for D3 over D2 receptors.[3]

Table 1: Predicted Receptor Binding Profile of this compound. These values are hypothetical and require experimental confirmation.

Downstream Signaling Pathways

The interaction of DMPP with its putative receptor targets would initiate intracellular signaling cascades. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples.

  • 5-HT1A Receptor (Gαi/o-coupled): Activation of the 5-HT1A receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This can lead to neuronal hyperpolarization and a reduction in neuronal firing rate.

  • 5-HT2A Receptor (Gαq/11-coupled): Activation of the 5-HT2A receptor stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), leading to a variety of cellular responses, including neuronal depolarization.

  • D2/D3 Receptors (Gαi/o-coupled): Similar to the 5-HT1A receptor, activation of D2 and D3 receptors inhibits adenylyl cyclase, leading to a decrease in cAMP levels and subsequent downstream effects on gene expression and neuronal excitability.

The following diagram illustrates the predicted primary signaling pathways modulated by DMPP.

DMPP_Signaling_Pathways cluster_DMPP This compound (DMPP) cluster_receptors Primary Receptor Targets cluster_gproteins G-Proteins cluster_effectors Effector Enzymes cluster_second_messengers Second Messengers cluster_downstream Downstream Effects DMPP DMPP 5HT1A 5-HT1A DMPP->5HT1A 5HT2A 5-HT2A DMPP->5HT2A D2_D3 D2/D3 DMPP->D2_D3 Gai_o Gαi/o 5HT1A->Gai_o Gaq_11 Gαq/11 5HT2A->Gaq_11 D2_D3->Gai_o AC Adenylyl Cyclase Gai_o->AC Inhibition PLC Phospholipase C Gaq_11->PLC Activation cAMP_down ↓ cAMP AC->cAMP_down IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Neuronal_Hyperpolarization Neuronal Hyperpolarization cAMP_down->Neuronal_Hyperpolarization Ca_PKC ↑ Intracellular Ca2+ Activate PKC IP3_DAG->Ca_PKC Neuronal_Depolarization Neuronal Depolarization Ca_PKC->Neuronal_Depolarization

Caption: Predicted signaling pathways of DMPP.

Experimental Validation: A Step-by-Step Guide

To empirically determine the mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. The following protocols are provided as a guide for researchers in this endeavor.

In Vitro Characterization: Receptor Binding and Functional Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[4]

Objective: To determine the binding affinity (Ki) of DMPP for a panel of serotonin and dopamine receptors.

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human receptor of interest (e.g., 5-HT1A, 5-HT2A, D2, D3) to near confluency.

    • Harvest the cells and homogenize them in an ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).[5]

  • Competition Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2/D3), and a range of concentrations of DMPP.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.[4]

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the DMPP concentration.

    • Fit the data to a one-site competition model to determine the IC50 value (the concentration of DMPP that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Cell Membranes Expressing Receptor of Interest Start->Membrane_Prep Assay_Setup Set up Competition Assay: Membranes + Radioligand + DMPP Membrane_Prep->Assay_Setup Incubation Incubate to Equilibrium Assay_Setup->Incubation Filtration Separate Bound/Unbound Ligand via Filtration Incubation->Filtration Counting Measure Radioactivity Filtration->Counting Data_Analysis Analyze Data: Determine IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Radioligand Binding Assay.

cAMP assays are used to determine the functional activity of a compound at Gαi/o- or Gαs-coupled receptors.[6]

Objective: To determine if DMPP acts as an agonist, antagonist, or partial agonist at Gαi/o-coupled receptors (e.g., 5-HT1A, D2, D3).

Protocol:

  • Cell Culture:

    • Culture cells stably expressing the receptor of interest and a cAMP-responsive reporter system (e.g., GloSensor™).

  • Agonist Mode Assay:

    • Plate the cells in a 96-well plate.

    • Add increasing concentrations of DMPP to the wells.

    • Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Gαi/o-coupled receptors, stimulate adenylyl cyclase with forskolin.

    • Incubate and then measure the reporter signal (e.g., luminescence).

    • A decrease in the forskolin-stimulated signal indicates agonist activity.

  • Antagonist Mode Assay:

    • Pre-incubate the cells with increasing concentrations of DMPP.

    • Add a known agonist for the receptor at a concentration that produces a submaximal response (e.g., EC80).

    • Add forskolin (for Gαi/o-coupled receptors).

    • Incubate and measure the reporter signal.

    • A reversal of the agonist-induced effect indicates antagonist activity.

  • Data Analysis:

    • Plot the response (e.g., percentage of maximal response or inhibition) against the logarithm of the DMPP concentration.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) from the dose-response curve.

cAMP_Assay_Workflow Start Start Cell_Culture Culture Cells Expressing Receptor and cAMP Reporter Start->Cell_Culture Assay_Mode Select Assay Mode: Agonist or Antagonist Cell_Culture->Assay_Mode Agonist_Assay Add DMPP + Forskolin (for Gαi/o) Assay_Mode->Agonist_Assay Agonist Antagonist_Assay Pre-incubate with DMPP, then add Agonist + Forskolin Assay_Mode->Antagonist_Assay Antagonist Incubate_Measure Incubate and Measure Reporter Signal Agonist_Assay->Incubate_Measure Antagonist_Assay->Incubate_Measure Data_Analysis Analyze Data: Determine EC50 or IC50 Incubate_Measure->Data_Analysis End End Data_Analysis->End

Caption: Workflow for cAMP Functional Assay.

In Vivo Characterization: Microdialysis

In vivo microdialysis is a powerful technique for measuring the levels of neurotransmitters in the extracellular fluid of specific brain regions in freely moving animals.[7]

Objective: To determine the effect of DMPP administration on the extracellular levels of serotonin and dopamine in relevant brain regions (e.g., prefrontal cortex, striatum).

Protocol:

  • Surgical Implantation of Microdialysis Probe:

    • Anesthetize a rat or mouse and place it in a stereotaxic frame.

    • Implant a guide cannula into the target brain region.

    • Allow the animal to recover from surgery.

  • Microdialysis Procedure:

    • Insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect dialysate samples at regular intervals to establish a baseline.

    • Administer DMPP (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

  • Neurotransmitter Analysis:

    • Analyze the dialysate samples for serotonin and dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[8]

  • Data Analysis:

    • Express the neurotransmitter levels as a percentage of the baseline.

    • Compare the neurotransmitter levels before and after DMPP administration to determine the effect of the compound.

Conclusion and Future Directions

While direct experimental data on the mechanism of action of this compound is currently lacking, a comprehensive analysis of the structure-activity relationships of the broader arylpiperazine class allows for a well-reasoned and scientifically grounded inference of its biological activity. We hypothesize that DMPP acts as a modulator of serotonergic and dopaminergic systems, with its 3,4-dimethylphenyl moiety playing a key role in defining its receptor affinity and selectivity profile.

The experimental protocols detailed in this guide provide a clear roadmap for researchers to rigorously test these hypotheses. The elucidation of the precise mechanism of action of DMPP will not only contribute to a deeper understanding of the pharmacology of arylpiperazines but also has the potential to uncover a novel chemical scaffold for the development of new therapeutics for a range of neuropsychiatric disorders. Future research should focus on a comprehensive pharmacological profiling of DMPP, including its effects on other receptor systems and its pharmacokinetic and metabolic properties. Such studies will be instrumental in determining the full therapeutic potential and safety profile of this intriguing molecule.

References

The Pivotal Role of 1-(3,4-Dimethylphenyl)piperazine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of contemporary drug discovery and development, the strategic selection of molecular scaffolds is a critical determinant of success. Among the myriad of heterocyclic structures, the arylpiperazine moiety has consistently emerged as a privileged scaffold, demonstrating remarkable versatility and therapeutic relevance. This in-depth technical guide focuses on a specific, yet highly significant, member of this class: 1-(3,4-Dimethylphenyl)piperazine. We will explore its fundamental properties, its strategic application in the synthesis of diverse bioactive molecules, and its emerging potential in the development of novel therapeutics, particularly in the realms of central nervous system (CNS) disorders and oncology.

The this compound Core: Physicochemical Properties and Synthetic Utility

This compound, with the CAS number 1014-05-7, is a crystalline solid that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a piperazine ring attached to a 3,4-dimethylphenyl group, provides a unique combination of lipophilicity and basicity, which are crucial for drug-like properties. The dimethyl substitution on the phenyl ring influences the electronic and steric properties of the molecule, which can be strategically exploited in drug design to fine-tune interactions with biological targets.[3]

From a synthetic standpoint, the secondary amine in the piperazine ring is a key functional handle for a wide array of chemical transformations. This nucleophilic center readily participates in reactions such as N-alkylation, N-arylation, amidation, and reductive amination, allowing for the facile introduction of diverse substituents and the construction of large and complex molecular architectures.[3] This synthetic tractability is a primary reason for its widespread use as a starting material in the synthesis of pharmaceutical intermediates.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1014-05-7[1][2]
Molecular Formula C₁₂H₁₈N₂[1][2]
Molecular Weight 190.29 g/mol [1][2]
Appearance Light beige to faintly yellow crystalline powder[1]
Melting Point 60-65 °C
Boiling Point 110 °C[2]

The Arylpiperazine Scaffold: A Privileged Motif in CNS Drug Discovery

The arylpiperazine framework is a cornerstone in the development of drugs targeting the central nervous system.[3] A vast number of clinically successful drugs for treating psychiatric disorders, including antipsychotics, antidepressants, and anxiolytics, incorporate this essential pharmacophore.[3] The nitrogen atoms of the piperazine ring are crucial for interacting with various CNS receptors, particularly dopamine and serotonin receptors, which are key players in the pathophysiology of many neurological and psychiatric conditions.[4][5]

Targeting Dopamine Receptors: The Quest for Atypical Antipsychotics

Atypical antipsychotics are a class of drugs that have revolutionized the treatment of schizophrenia and other psychotic disorders. A key characteristic of these drugs is their ability to modulate dopamine D2 receptor activity while also interacting with other receptors, such as serotonin 5-HT2A receptors, leading to a better side-effect profile compared to older, typical antipsychotics.[6][7]

The this compound moiety can serve as a crucial component in the design of novel dopamine receptor ligands. By appending various chemical entities to the second nitrogen of the piperazine ring, medicinal chemists can systematically explore the structure-activity relationships (SAR) to optimize affinity and selectivity for different dopamine receptor subtypes (D1, D2, D3, D4).[4] The 3,4-dimethylphenyl group itself plays a role in defining the overall shape and electronic distribution of the molecule, influencing how it fits into the binding pocket of the receptor.[8]

While specific derivatives of this compound are still under investigation, the broader class of arylpiperazines has yielded numerous potent and selective dopamine receptor antagonists and partial agonists.[4] For instance, aripiprazole, a widely used atypical antipsychotic, features a dichlorophenylpiperazine moiety. The substitution pattern on the phenyl ring is a critical determinant of the drug's pharmacological profile.[4]

Experimental Workflow: Synthesis of N-Substituted this compound Derivatives

This generalized protocol outlines a common synthetic route for derivatizing the this compound core.

A This compound E Reaction Mixture A->E B Alkylating/Acylating/Arylating Agent (R-X) B->E C Base (e.g., K2CO3, Et3N) C->E D Solvent (e.g., DMF, ACN) D->E F Purification (e.g., Chromatography) E->F Work-up G N-Substituted Derivative F->G Isolation

Caption: General workflow for the synthesis of N-substituted this compound derivatives.

Protocol Steps:

  • Reaction Setup: To a solution of this compound in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile), add a base (e.g., potassium carbonate or triethylamine).

  • Addition of Reagent: Add the desired alkylating, acylating, or arylating agent (e.g., an alkyl halide, acyl chloride, or aryl halide) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at an appropriate temperature (ranging from room temperature to elevated temperatures) for a sufficient time to ensure complete conversion.

  • Work-up: After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: The crude product is then purified using standard techniques such as column chromatography to yield the desired N-substituted derivative.

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as NMR, mass spectrometry, and HPLC.

Modulating Serotonergic Pathways: Avenues for Antidepressants and Anxiolytics

The serotonergic system, particularly the 5-HT1A and 5-HT2A receptors, is a well-established target for the treatment of depression and anxiety.[9] Arylpiperazine derivatives have been instrumental in the development of selective serotonin reuptake inhibitors (SSRIs) and other serotonergic agents.[10] The this compound scaffold can be utilized to create novel ligands with tailored affinities for different serotonin receptor subtypes.[9][11]

The nature of the substituent on the second piperazine nitrogen, along with the substitution pattern on the phenyl ring, dictates the compound's affinity and functional activity (agonist, antagonist, or partial agonist) at these receptors.[9][11] The development of ligands with specific profiles, such as 5-HT2A antagonists or 5-HT1A partial agonists, is a key strategy in the design of next-generation antidepressants with improved efficacy and fewer side effects.[9][11]

Emerging Applications in Oncology

Beyond its established role in CNS drug discovery, the arylpiperazine scaffold is gaining increasing attention in the field of oncology.[5] Numerous studies have demonstrated the potent anticancer activity of various arylpiperazine derivatives.[5] These compounds have been shown to target a range of cancer-related pathways, including cell cycle regulation, apoptosis, and signal transduction cascades.

The this compound core can be incorporated into novel molecular designs aimed at inhibiting specific cancer targets. For example, derivatives can be synthesized to act as kinase inhibitors, which are a major class of anticancer drugs. The piperazine moiety can serve as a linker to connect different pharmacophoric elements or can directly interact with the target protein.

While specific anticancer agents derived directly from this compound are in the early stages of research, the broader class of arylpiperazines has shown promise in preclinical studies against various cancer cell lines.[5]

Logical Relationship: From Scaffold to Therapeutic Candidate

A This compound Scaffold B Chemical Derivatization (N-Substitution) A->B C Library of Analogs B->C D Biological Screening (e.g., Receptor Binding Assays, Cell-based Assays) C->D E Identification of 'Hit' Compounds D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization F->G H Preclinical Candidate G->H

Caption: The logical progression from the core scaffold to a preclinical drug candidate.

Future Directions and Conclusion

The this compound scaffold represents a valuable and versatile starting point for the design and synthesis of novel therapeutic agents. Its favorable physicochemical properties and synthetic accessibility make it an attractive building block for medicinal chemists. While its potential has been most extensively explored in the context of CNS disorders, its applicability in other therapeutic areas, particularly oncology, is a promising and expanding field of research.

Future research efforts will likely focus on the synthesis and biological evaluation of novel libraries of this compound derivatives. The integration of computational modeling and high-throughput screening will accelerate the identification of potent and selective ligands for a variety of biological targets. A deeper understanding of the structure-activity relationships governing the interactions of these compounds with their targets will be crucial for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

Discovery and background of phenylpiperazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Background of Phenylpiperazine Compounds

Abstract

The phenylpiperazine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile pharmacophore for a multitude of clinically significant drugs. Its journey from an obscure chemical entity to a privileged structure in drug discovery is a testament to serendipitous observation, systematic synthetic exploration, and a deepening understanding of neuropharmacology. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the historical discovery, core synthetic methodologies, critical structure-activity relationships (SAR), and the diverse therapeutic applications of phenylpiperazine derivatives. We will explore the causality behind experimental choices, from initial synthesis to the fine-tuning of receptor affinity, and provide validated protocols and data to support future research and development.

Genesis: From Obscure Observation to a Pharmacological Scaffold

The story of phenylpiperazine begins not in a targeted drug design program, but through early, less-defined clinical observations. The first significant notation in the medical community can be traced back to the 1940s, when British psychiatrist Dr. Woodhead Coleman, working in South Africa, observed its use to alleviate symptoms of depression.[1] While the initial understanding of its mechanism was limited, this early finding planted the seed for future investigation into its psychoactive properties.

The core structure, 1-phenylpiperazine, is a simple fusion of a phenyl group to a piperazine ring.[2] This structural rigidity and the presence of two nitrogen atoms—one aromatic and one aliphatic—provide an ideal framework for interaction with biological targets, particularly G-protein coupled receptors (GPCRs) and neurotransmitter transporters in the central nervous system (CNS). It was the systematic exploration of this scaffold's interaction with the serotonergic system that unlocked its true potential and established it as a "privileged pharmacophore"—a molecular framework that is able to bind to multiple biological targets.

The Serotonin Connection: Mechanism of Action

Phenylpiperazine derivatives owe their wide-ranging pharmacological effects primarily to their ability to modulate the serotonin (5-HT) system.[3][4] They can act through several distinct mechanisms, often in combination, which allows for the development of drugs with highly specific or multimodal profiles.

  • Serotonin Receptor Modulation: Many derivatives act as direct ligands for various serotonin receptor subtypes. Depending on the substitutions on the phenyl ring and the second piperazine nitrogen, they can function as agonists, partial agonists, or antagonists at receptors like 5-HT1A, 5-HT2A, and 5-HT2C.[5][6] For instance, agonism at the 5-HT1A receptor is a key mechanism for anxiolytic and antidepressant effects.[6]

  • Neurotransmitter Reuptake Inhibition: A significant number of phenylpiperazine-based drugs function by blocking the serotonin transporter (SERT), preventing the reuptake of serotonin from the synaptic cleft and thereby increasing its availability.[5] Some derivatives also show affinity for norepinephrine (NET) and dopamine (DAT) transporters.[2]

This dual ability to both block reuptake and directly modulate postsynaptic receptors is the foundation for a class of highly effective "multimodal" antidepressants, such as vortioxetine.[7][8]

Serotonergic Synapse Modulation cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron presyn Serotonin (5-HT) Vesicles synapse Synaptic Cleft presyn->synapse 5-HT Release sert SERT Transporter receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) signal Signal Transduction (e.g., cAMP inhibition, Ca2+ mobilization) receptor->signal Activation drug Phenylpiperazine Derivative drug->sert Inhibition drug->receptor Modulation (Agonist/Antagonist) synapse->sert synapse->receptor Binding

Caption: Phenylpiperazine derivatives exert multimodal effects at the serotonergic synapse.

Synthetic Methodologies: Constructing the Core Scaffold

The versatility of the phenylpiperazine pharmacophore is enabled by robust and adaptable synthetic routes. The most common approach involves the formation of the C-N bond between the phenyl ring and the piperazine moiety. Below is a generalized, self-validating protocol for the synthesis of a 1-arylpiperazine, a foundational step for creating more complex derivatives.

Experimental Protocol: Synthesis of 1-Phenylpiperazine

This protocol details a classical and reliable method involving the cyclization of diethanolamine with an aniline, a technique reported in early literature.[9]

Objective: To synthesize the core 1-phenylpiperazine scaffold.

Materials:

  • Aniline

  • Diethanolamine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 10%)

  • Toluene

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Standard laboratory glassware for reflux and extraction

  • Heating mantle and magnetic stirrer

  • Rotary evaporator

Step-by-Step Methodology:

  • Salt Formation: In a round-bottom flask, combine equimolar amounts of aniline and diethanolamine. Slowly add concentrated HCl while stirring in an ice bath to form the respective hydrochlorides. The exotherm must be controlled to prevent side reactions.

  • Cyclization Reaction: Equip the flask with a reflux condenser and a Dean-Stark trap filled with toluene. Heat the mixture to approximately 240°C. The reaction involves the dehydration and cyclization of the amine salts. Water will be collected in the Dean-Stark trap, providing a visual indicator of reaction progress. The reaction is typically run for 8-12 hours.

  • Neutralization and Extraction: After cooling, carefully neutralize the reaction mixture with a 10% NaOH solution until the pH is basic (pH > 10). This converts the product hydrochloride salt to the free base. Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent such as toluene or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by vacuum distillation or column chromatography on silica gel to yield pure 1-phenylpiperazine.

Validation: The identity and purity of the final product should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis_Workflow start Start Materials (Aniline, Diethanolamine) salt Salt Formation (Add HCl) start->salt cyclize Cyclization (Heat to 240°C) salt->cyclize neutralize Neutralization (Add NaOH) cyclize->neutralize extract Liquid-Liquid Extraction neutralize->extract dry Drying & Concentration (Na2SO4, Rotovap) extract->dry purify Purification (Distillation/Chromatography) dry->purify end Final Product (1-Phenylpiperazine) purify->end validate QC/Validation (GC-MS, NMR) end->validate

Caption: Generalized workflow for the synthesis and validation of 1-phenylpiperazine.

Structure-Activity Relationships (SAR): A Study in Molecular Tuning

The therapeutic utility of phenylpiperazine compounds is a direct result of decades of research into their structure-activity relationships (SAR). Minor chemical modifications to the core scaffold can dramatically alter receptor affinity, selectivity, and functional activity (i.e., agonist vs. antagonist).

  • Phenyl Ring Substitutions: The position and nature of substituents on the phenyl ring are critical for receptor selectivity.

    • Ortho Position: Substitution with an electron-withdrawing group often enhances affinity for both 5-HT1A and alpha-1 adrenergic receptors.[10]

    • Meta Position: This position is a key determinant for 5-HT1A versus alpha-1 selectivity. Bulky substituents in the meta position are well-tolerated by the 5-HT1A receptor but are sterically hindered at the alpha-1 receptor, thus conferring selectivity.[10] Compounds like meta-chlorophenylpiperazine (mCPP) and 3-trifluoromethylphenylpiperazine (TFMPP) are classic examples where meta-substitution drives potent serotonergic activity.[2]

    • Para Position: This position is generally less tolerant of bulky substituents for both receptor types.[10]

  • N4-Piperazine Substitutions: The second nitrogen of the piperazine ring is the primary point of diversification. Attaching different chemical moieties here has led to the development of distinct drug classes.

    • Long-Chain Arylpiperazines (LCAPs): Connecting a long alkyl chain, often terminating in a heterocyclic group (like a hydantoin or imide), is a common strategy for creating potent 5-HT1A ligands, leading to many antidepressant and anxiolytic drugs like trazodone and buspirone.[6]

Table 1: SAR of Key Phenylpiperazine Derivatives
Compound/DerivativeKey Structural FeaturePrimary Target(s)Pharmacological Effect
1-Phenylpiperazine (1-PP) Unsubstituted coreSERT, NETMonoamine Releasing Agent
mCPP meta-Chloro substitution5-HT ReceptorsSerotonergic agent, metabolite of trazodone[2][11]
TFMPP meta-Trifluoromethyl5-HT ReceptorsSerotonergic agent[2]
Trazodone N4-linked propyl-triazolopyridine5-HT2A, α1-adrenergic, H1 receptors; SERTAntagonist/Inhibitor (Antidepressant)[5]
Vortioxetine N4-linked aryl sulfideSERT, 5-HT1A, 5-HT3, 5-HT7Inhibitor/Agonist/Antagonist (Multimodal Antidepressant)[7]
Gefitinib Derivative N4-linked acetamide pyrimidineEGFR Tyrosine KinaseInhibitor (Anticancer)[12][13]

Therapeutic Versatility: From the CNS to Oncology

The phenylpiperazine scaffold's adaptability has led to its successful application across a remarkable range of therapeutic areas.

  • Antidepressants and Anxiolytics: This is the most well-known application. Drugs like trazodone and nefazodone are established treatments for depression.[5] The newer agent vortioxetine represents a significant advance, combining SERT inhibition with modulation of multiple 5-HT receptors to achieve a broad therapeutic effect.[7][8]

  • Antipsychotics: The piperazine moiety is integral to many antipsychotic medications, where it often enhances interactions with dopamine and serotonin receptors.[14]

  • Oncology: In a significant expansion beyond the CNS, researchers have discovered novel phenylpiperazine derivatives that act as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology.[12][13] Certain compounds have shown nanomolar inhibitory activity and induced tumor growth cessation in preclinical models.[12]

  • Other Applications: The scaffold's utility extends even further, with derivatives being developed as acaricides for agricultural use[15], agents for targeting neuroblastoma[16], and even as intestinal permeation enhancers to improve the oral bioavailability of other drugs.[17]

Analytical and Toxicological Considerations

With widespread use comes the need for robust analytical methods and a clear understanding of the toxicological profile.

  • Analytical Detection: The identification and quantification of phenylpiperazine derivatives in both pharmaceutical formulations and biological samples (blood, urine) are routinely performed using chromatographic techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the gold standards, providing high sensitivity and specificity.[18][19][20]

  • Toxicology: The parent compound, 1-phenylpiperazine, exhibits moderate acute toxicity, with an oral LD50 in rats of 210 mg/kg.[2] The primary toxic effects are on the central nervous system, and high doses can cause a decrease in blood pressure and heart rate.[1] Direct contact can cause severe skin and eye irritation.[21][22] Furthermore, the ease of synthesis has led to the emergence of some derivatives as "designer drugs" of abuse, which can cause unpredictable and dangerous health effects.[11][23]

Conclusion and Future Horizons

The phenylpiperazine core has evolved from a simple chemical structure into one of the most productive pharmacophores in medicinal chemistry. Its success stems from a favorable combination of synthetic accessibility, metabolic stability, and the ability to be sterically and electronically tuned to interact with a wide array of biological targets.

The future of phenylpiperazine research remains bright. The focus is shifting towards designing next-generation compounds with even greater receptor subtype selectivity to minimize off-target effects. The development of multimodal agents that can simultaneously address multiple pathological pathways, as seen with vortioxetine, is a particularly promising avenue. Moreover, the successful application of this scaffold in oncology opens up exciting new possibilities for its use in therapeutic areas far beyond its traditional CNS domain. The continued exploration of phenylpiperazine's chemical space will undoubtedly lead to the discovery of novel and impactful medicines.

References

Synonyms for 1-(3,4-Dimethylphenyl)piperazine (e.g., 1-(3,4-xylyl)piperazine)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(3,4-Dimethylphenyl)piperazine: A Core Scaffold in Medicinal Chemistry

Abstract

This compound, also known by its synonym 1-(3,4-xylyl)piperazine, is a disubstituted arylpiperazine that serves as a critical structural motif and versatile building block in medicinal chemistry and pharmaceutical development. Its unique combination of a piperazine ring—a privileged scaffold in drug discovery—and a dimethylphenyl substituent provides a foundation for creating diverse molecular architectures with significant pharmacological potential. This guide offers a comprehensive technical overview of its nomenclature, physicochemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the synthesis of complex drug candidates. Authored for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights with established chemical principles to provide a definitive resource on this important compound.

The Phenylpiperazine Scaffold: A Cornerstone in Drug Discovery

The piperazine ring is a ubiquitous feature in a vast number of pharmacologically active agents.[1] Its presence often imparts favorable pharmacokinetic properties, including improved aqueous solubility and the ability to cross the blood-brain barrier. When functionalized with an aryl group, as in the case of phenylpiperazines, these compounds frequently exhibit activity at various central nervous system (CNS) targets.[2] Many notable drugs across different therapeutic areas, from antipsychotics to antidepressants and anti-cancer agents, incorporate the phenylpiperazine core.[1][3] this compound belongs to this important class, offering a specific substitution pattern that chemists can exploit to fine-tune a molecule's steric and electronic properties, thereby optimizing its biological activity and selectivity.

Nomenclature and Chemical Identification

Precise identification is paramount in chemical research and development. This compound is known by several synonyms, and its identity is unequivocally confirmed by its CAS Registry Number.

Synonyms and Common Names

The most frequently encountered synonym is 1-(3,4-xylyl)piperazine .[4][5] Other identifiers used in chemical catalogs and databases include:

  • Piperazine, 1-(3,4-dimethylphenyl)-[4]

  • AKOS BB-5738[4]

  • RARECHEM AH CK 0094[4]

  • TIMTEC-BB SBB003655[4]

Core Chemical Structure

The molecule consists of a piperazine ring where one of the nitrogen atoms is directly attached to the C1 position of a 3,4-dimethylbenzene (xylene) ring.

Caption: Core structure and functional moieties of this compound.

Key Chemical Identifiers

Quantitative identification data is summarized in the table below.

IdentifierValueSource(s)
CAS Number 1014-05-7[4][6]
Molecular Formula C₁₂H₁₈N₂[4][5][6]
Molecular Weight 190.28 g/mol [4][6]
EINECS 213-798-2[4]
MDL Number MFCD00023129[6][7]
InChI Key SFLNVAVCCYTHCQ-UHFFFAOYSA-N[5]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and behavior in reaction systems. This compound is typically supplied as a solid powder.

PropertyValueSource(s)
Appearance Light beige to faintly yellow crystalline powder[4][8]
Melting Point 60-65 °C[4][8]
Boiling Point 110 °C[4][7]
Flash Point 175 °C / 10mm[4][8]
pKa 9.05 ± 0.10 (Predicted)[4][8]
Sensitivity Air Sensitive[4][8]

Synthesis and Manufacturing Insights

As a key building block, the efficient synthesis of this compound is crucial for its application in larger-scale drug development campaigns. The primary disconnection for retrosynthesis is the C-N bond between the xylyl group and the piperazine nitrogen.

General Synthetic Strategy: Buchwald-Hartwig Amination

A prevalent and robust method for forming aryl-amine bonds is the Palladium-catalyzed Buchwald-Hartwig amination. This cross-coupling reaction provides a reliable route to N-arylpiperazines from readily available starting materials.

The core transformation involves:

  • Reactants : 4-Bromo-1,2-dimethylbenzene (or a related aryl halide/triflate) and piperazine.

  • Catalyst System : A palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP, Xantphos).

  • Base : A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

  • Solvent : An anhydrous, aprotic solvent like toluene or dioxane is typically used.

The use of a large excess of piperazine can favor the mono-arylated product, although protection-deprotection strategies (e.g., using Boc-piperazine followed by deprotection) are often employed to ensure selectivity and high yields.

Experimental Workflow Diagram

The following diagram illustrates a typical laboratory-scale workflow for the synthesis of an N-arylpiperazine via Buchwald-Hartwig coupling.

Caption: Generalized workflow for the synthesis of N-arylpiperazines.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate. The secondary amine of the piperazine ring provides a reactive handle for further functionalization, enabling the construction of large and diverse chemical libraries.

A Versatile Chemical Building Block

This compound is described as an invaluable component for developing novel pharmaceutical compounds, offering a robust starting point for complex molecular architectures. Its utility as a chiral building block for synthesizing polysubstituted piperazines has also been noted.[7][8] The dimethylphenyl group provides a specific lipophilic and steric profile that can be crucial for achieving selective binding to a biological target.

Pharmacological Significance of Derivatives

While this compound itself is not an active pharmaceutical ingredient, the phenylpiperazine scaffold it contains is central to many drugs with significant pharmacological effects, often related to neurotransmitter modulation (dopaminergic, serotoninergic).[2] For instance, the antidepressant vortioxetine contains a closely related 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine structure, highlighting the relevance of this substitution pattern in modern drug design.[9][10] Research into novel piperazine derivatives continues to yield compounds with potential therapeutic applications in areas like Alzheimer's disease and Chagas disease.[11][12]

Known Downstream Products and Derivatives

The reactivity of the piperazine N-H allows for its incorporation into more complex molecules. The following table lists examples of downstream products synthesized from this starting material, showcasing its chemical versatility.[4]

Derivative NameCAS NumberPotential Application Area
2-{2-[4-(3,4-dimethyl-phenyl)-piperazin-1-yl]-ethyl}-quinoline57962-03-5CNS research, receptor binding studies
7-{3-[4-(3,4-Dimethylphenyl)-1-piperazinyl]propoxy}-3,4-dihydrocarbostyril111073-35-9Serotonergic/Dopaminergic agents
PD 168568210688-56-5Research chemical, enzyme inhibitor studies
N-(3,5-dimethoxy-4-hydroxycinnamoyl)-N'-(3,4-dimethylphenyl)piperazine214266-78-1Antioxidant/anti-inflammatory research

graph G {
layout=dot;
rankdir=LR;
node [shape=box, style="filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10];

// Node Definitions
A [label="this compound\n(Core Building Block)", fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4", shape=cylinder];
B [label="Alkylation\nAcylation\nReductive Amination", fillcolor="#FBBC05", fontcolor="#202124", shape=cds];
C [label="Diverse Library of\nFunctionalized Derivatives", fillcolor="#F1F3F4", fontcolor="#202124", color="#34A853", shape=cylinder];
D [label="Lead Compounds\n(e.g., CNS Agents, Kinase Inhibitors)", fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,rounded"];

// Edges
A -> B [label="Synthetic\nTransformation"];
B -> C [label="Introduces\nNew Functionality"];
C -> D [label="Screening &\nOptimization"];

}

Caption: Role as a foundational block in drug discovery workflows.

Safety and Handling

According to available safety data, this compound is classified as an irritant.[8] Standard laboratory precautions should be observed when handling this compound.

  • Hazard Codes : Xi (Irritant)[4][8]

  • GHS Pictograms : GHS05 (Corrosion)

  • Hazard Statements : H314 (Causes severe skin burns and eye damage)

  • Precautionary Statements : P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338 (Avoid breathing dust, wear protective equipment, specific first aid measures)

  • Storage : Store in a cool, dry place. The compound is noted to be air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).[8]

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, predictable reactivity, and membership in the pharmacologically significant phenylpiperazine class make it a high-value starting material. For scientists and researchers in drug development, a thorough understanding of its properties and synthetic utility is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

Methodological & Application

Synthesis of 1-(3,4-Dimethylphenyl)piperazine: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(3,4-Dimethylphenyl)piperazine is a crucial building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of a wide array of pharmaceutical compounds.[1] Its substituted phenylpiperazine moiety is a common scaffold found in numerous biologically active molecules.[2][3] The unique substitution pattern of the dimethylphenyl group allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in the pursuit of novel drug candidates.[1]

This application note provides a comprehensive and detailed protocol for the synthesis of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The primary method detailed is the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This method is widely favored for its efficiency, functional group tolerance, and broad substrate scope in the synthesis of N-aryl piperazines.[2][4][6] An alternative strategy, reductive amination, will also be discussed as a viable synthetic route.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of the target compound is essential for its synthesis, purification, and handling.

PropertyValueReference
CAS Number 1014-05-7[7][8]
Molecular Formula C₁₂H₁₈N₂[7][9]
Molecular Weight 190.28 g/mol [7][9]
Appearance Light beige to faintly yellow crystalline powder[7][9][10]
Melting Point 60-65 °C[7][10]
Boiling Point 110 °C[7][8][10]
Purity Typically >98%[7]

Synthetic Strategy: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of aryl amines from aryl halides and amines, catalyzed by a palladium complex.[4][5] This reaction has become a cornerstone of modern organic synthesis due to its significant advantages over traditional methods, such as nucleophilic aromatic substitution, which often require harsh reaction conditions and have limited substrate scope.[4]

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[4][11]

Diagram: Synthetic Workflow via Buchwald-Hartwig Amination

Buchwald_Hartwig_Synthesis reagents Starting Materials: 1-Bromo-3,4-dimethylbenzene Piperazine reaction Buchwald-Hartwig Amination: - Pd Catalyst (e.g., Pd₂(dba)₃) - Ligand (e.g., Xantphos) - Base (e.g., NaOtBu) - Solvent (e.g., Toluene) - Inert Atmosphere (N₂ or Ar) - Heat reagents->reaction workup Aqueous Workup: - Quenching - Extraction - Washing reaction->workup purification Purification: - Column Chromatography - Recrystallization workup->purification product Final Product: This compound purification->product analysis Characterization: - NMR (¹H, ¹³C) - Mass Spectrometry - Melting Point product->analysis

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure and may require optimization based on the specific laboratory conditions and reagent purity.

Materials and Reagents:

  • 1-Bromo-3,4-dimethylbenzene

  • Piperazine (use in excess to minimize double arylation)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Schlenk line or glovebox (recommended for handling air-sensitive reagents)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3,4-dimethylbenzene (1.0 eq), piperazine (2.0 eq), Pd₂(dba)₃ (0.01-0.05 eq), Xantphos (0.02-0.10 eq), and sodium tert-butoxide (1.4 eq).

    • Rationale: A slight excess of the ligand relative to the palladium source is often used to ensure catalyst stability and activity. An excess of piperazine is crucial to favor the mono-arylation product and reduce the formation of the undesired 1,4-bis(3,4-dimethylphenyl)piperazine. Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in this reaction.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add anhydrous toluene via syringe. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and add ethyl acetate to dilute the organic phase.

    • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for separating the product from starting materials and byproducts.

    • For further purification, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be performed to obtain a crystalline solid.[12]

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be determined and compared to the literature value.

Alternative Synthetic Strategy: Reductive Amination

Reductive amination is another powerful method for the formation of C-N bonds and presents a viable alternative for the synthesis of this compound.[13] This reaction typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[13]

For the synthesis of the target molecule, this could involve the reaction of 3,4-dimethylaniline with a suitable bis-electrophilic piperazine precursor, or more commonly, the reaction of a diketone precursor with 3,4-dimethylaniline followed by reduction. A more direct approach would involve the reductive amination of a suitable piperazine precursor with 3,4-dimethylbenzaldehyde.

Diagram: Reductive Amination Pathway

Reductive_Amination reagents Starting Materials: 3,4-Dimethylbenzaldehyde Piperazine reaction Reductive Amination: - Reducing Agent (e.g., NaBH(OAc)₃) - Solvent (e.g., Dichloromethane) - Mildly Acidic Conditions reagents->reaction workup Aqueous Workup: - Quenching - Extraction - Washing reaction->workup purification Purification: - Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: A possible reductive amination route to the target compound.

Conceptual Protocol: Reductive Amination
  • Imine Formation: Dissolve 3,4-dimethylbenzaldehyde and a mono-protected piperazine (e.g., N-Boc-piperazine) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The reaction is often carried out in the presence of a mild acid catalyst.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to the reaction mixture.[14] This reducing agent is selective for the iminium ion over the starting aldehyde.

  • Workup and Deprotection: After the reaction is complete, perform an aqueous workup similar to the Buchwald-Hartwig protocol. The protecting group (e.g., Boc) would then be removed under appropriate conditions (e.g., treatment with a strong acid like trifluoroacetic acid) to yield the final product.

Safety and Handling

This compound and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: The compound is classified as a skin and eye irritant. It may also cause respiratory irritation. Some aryl piperazines are corrosive.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[15] Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[15] The compound can be air-sensitive.[7][10]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The Buchwald-Hartwig amination provides a reliable and efficient method for the synthesis of this compound, a valuable intermediate in pharmaceutical research. The detailed protocol provided herein offers a practical guide for its preparation. While reductive amination presents a viable alternative, the Buchwald-Hartwig approach is often preferred for its high yields and broad applicability in the synthesis of N-aryl piperazines. Proper adherence to safety protocols is paramount during the synthesis, handling, and storage of this compound.

References

The Strategic Application of 1-(3,4-Dimethylphenyl)piperazine as a Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Piperazine Scaffold and the Significance of Chirality

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds.[1][2] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its conformational flexibility, make it a valuable component in drug design for modulating aqueous solubility, oral bioavailability, and target affinity. As the pharmaceutical industry increasingly focuses on the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize off-target effects, the demand for chiral building blocks has surged.[1] 1-(3,4-Dimethylphenyl)piperazine has emerged as a key intermediate, offering a robust platform for the synthesis of complex, polysubstituted chiral molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound as a versatile chiral synthon. We will delve into detailed protocols for its chiral resolution and its application as a chiral auxiliary in diastereoselective transformations, supported by mechanistic insights and practical considerations.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective application.

PropertyValueReference
CAS Number 1014-05-7
Molecular Formula C₁₂H₁₈N₂
Molecular Weight 190.29 g/mol
Appearance White to off-white crystalline powder
Melting Point 60-65 °C
Boiling Point 110 °C
Solubility Soluble in water[3]

Part 1: Chiral Resolution of Racemic this compound

The synthesis of this compound typically yields a racemic mixture. To utilize it as a chiral building block, the separation of its enantiomers is a prerequisite. Diastereomeric salt formation with a chiral resolving agent, followed by fractional crystallization, is a classical and industrially viable method for achieving this separation.[4][5][6] Tartaric acid is a cost-effective and commonly employed resolving agent for amines.[3][4]

Principle of Diastereomeric Salt Resolution

The fundamental principle of this technique lies in the reaction of a racemic amine with a single enantiomer of a chiral acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, most notably solubility in a given solvent system. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, allowing for its isolation. Subsequently, the resolved amine can be liberated from the salt by treatment with a base.

G cluster_0 Diastereomeric Salt Formation cluster_1 Fractional Crystallization cluster_2 Liberation of Enantiomer racemate Racemic this compound ((R)-Amine + (S)-Amine) salts Mixture of Diastereomeric Salts ((R)-Amine-(L)-Acid + (S)-Amine-(L)-Acid) racemate->salts Reaction in suitable solvent resolver Chiral Resolving Agent (e.g., (L)-Tartaric Acid) resolver->salts less_soluble Less Soluble Diastereomeric Salt Precipitates (e.g., (R)-Amine-(L)-Acid) salts->less_soluble Cooling/Evaporation more_soluble More Soluble Diastereomeric Salt Remains in Solution salts->more_soluble isolated_salt Isolated Diastereomeric Salt less_soluble->isolated_salt Filtration enantiomer Enantiopure this compound ((R)-Amine) isolated_salt->enantiomer Salt Breaking base Base (e.g., NaOH) base->enantiomer

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Detailed Protocol for Chiral Resolution with (L)-Tartaric Acid

This protocol provides a general framework for the resolution of racemic this compound. Optimization of solvent systems, stoichiometry, and crystallization conditions is crucial for achieving high enantiomeric excess (ee) and yield.

Materials:

  • Racemic this compound

  • (L)-(+)-Tartaric acid

  • Solvents (e.g., methanol, ethanol, isopropanol, water, or mixtures thereof)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Chiral High-Performance Liquid Chromatography (HPLC) system for ee determination

Procedure:

  • Diastereomeric Salt Formation:

    • In a suitable flask, dissolve racemic this compound (1.0 equivalent) in a minimal amount of a selected solvent (e.g., ethanol) with gentle heating.

    • In a separate flask, dissolve (L)-tartaric acid (0.5 - 1.0 equivalent) in the same solvent, also with gentle heating.

    • Slowly add the tartaric acid solution to the piperazine solution with continuous stirring. The formation of a precipitate may be observed.

    • Allow the mixture to cool slowly to room temperature, and then further cool in an ice bath to maximize crystallization.

  • Fractional Crystallization:

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold solvent. This first crop of crystals will be enriched in one diastereomer.

    • The mother liquor can be concentrated and cooled to obtain subsequent crops of crystals, which may be enriched in the other diastereomer.

    • To improve the diastereomeric purity, the isolated salt can be recrystallized from the same or a different solvent system.

  • Liberation of the Enantiomerically Enriched Amine:

    • Suspend the diastereomerically enriched salt in water.

    • Add a sufficient amount of a base (e.g., 2 M NaOH) to raise the pH to >12, ensuring the complete neutralization of the tartaric acid and liberation of the free amine.

    • Extract the liberated amine with a suitable organic solvent (e.g., dichloromethane) multiple times.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

  • Determination of Enantiomeric Excess (ee):

    • The enantiomeric excess of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC.[7]

Part 2: Application as a Chiral Auxiliary in Diastereoselective Synthesis

Once resolved, the enantiomers of this compound can be employed as chiral auxiliaries to control the stereochemical outcome of a reaction, leading to the formation of a desired diastereomer of the product.[8] A common strategy involves the formation of a chiral enamine or imine, which then undergoes a diastereoselective reaction with an electrophile.[9][10]

Principle of Diastereoselective Alkylation via a Chiral Enamine

The chiral piperazine auxiliary is first reacted with a carbonyl compound (an aldehyde or ketone) to form a chiral enamine. The stereocenter on the piperazine ring directs the approach of an electrophile to one face of the enamine, leading to the preferential formation of one diastereomer of the alkylated iminium ion. Subsequent hydrolysis of the iminium ion yields the desired chiral carbonyl compound and regenerates the chiral auxiliary.

G cluster_0 Chiral Enamine Formation cluster_1 Diastereoselective Alkylation cluster_2 Hydrolysis and Product Formation chiral_aux Enantiopure this compound enamine Chiral Enamine chiral_aux->enamine carbonyl Prochiral Ketone/Aldehyde carbonyl->enamine iminium Diastereomerically Enriched Iminium Ion enamine->iminium Facial-selective attack electrophile Electrophile (e.g., Alkyl Halide) electrophile->iminium product Chiral Carbonyl Compound iminium->product Hydrolysis regenerated_aux Regenerated Chiral Auxiliary iminium->regenerated_aux

Caption: General workflow for diastereoselective alkylation using a chiral piperazine auxiliary.

Representative Protocol for Diastereoselective Alkylation

This protocol is a generalized procedure for the diastereoselective α-alkylation of a ketone using an enantiomer of this compound as a chiral auxiliary. The specific conditions will need to be optimized for the particular ketone and electrophile used.

Materials:

  • Enantiopure (e.g., R)-1-(3,4-Dimethylphenyl)piperazine

  • A prochiral ketone (e.g., cyclohexanone)

  • Anhydrous solvent (e.g., toluene, THF)

  • A dehydrating agent (e.g., molecular sieves) or azeotropic removal of water

  • An electrophile (e.g., benzyl bromide)

  • Aqueous acid (e.g., 1 M HCl) for hydrolysis

  • Standard work-up and purification reagents

Procedure:

  • Formation of the Chiral Enamine:

    • In a round-bottom flask equipped with a Dean-Stark apparatus (if using azeotropic removal), combine the enantiopure this compound (1.0 equivalent) and the ketone (1.1 equivalents) in an anhydrous solvent like toluene.

    • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

    • Reflux the mixture until the theoretical amount of water is collected, indicating the completion of enamine formation.

    • Remove the solvent under reduced pressure to obtain the crude chiral enamine, which can be used in the next step without further purification.

  • Diastereoselective Alkylation:

    • Dissolve the crude enamine in an anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon) and cool to a low temperature (e.g., -78 °C).

    • Slowly add the electrophile (1.0 equivalent) to the cooled solution.

    • Allow the reaction to stir at the low temperature for a specified time, monitoring the progress by TLC.

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Hydrolysis and Isolation of the Chiral Product:

    • Allow the mixture to warm to room temperature and then add an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the iminium salt.

    • Stir the mixture vigorously until the hydrolysis is complete (as indicated by TLC).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the enantiomerically enriched alkylated ketone.

    • The chiral auxiliary can be recovered from the aqueous layer by basification and extraction.

  • Determination of Diastereomeric Excess (de):

    • The diastereomeric excess of the product can be determined by NMR spectroscopy or by converting the product to a diastereomeric derivative and analyzing by chromatography.

Conclusion: A Versatile Tool for Asymmetric Synthesis

This compound is a valuable and versatile chiral building block for the synthesis of complex, enantiomerically enriched molecules. Its accessibility in racemic form, coupled with established methods for chiral resolution, provides a practical entry point to its enantiopure forms. The application of these enantiomers as chiral auxiliaries offers a reliable strategy for controlling stereochemistry in a variety of chemical transformations. The protocols and principles outlined in this application note provide a solid foundation for researchers to explore the full potential of this important synthetic intermediate in their drug discovery and development endeavors.

References

The Versatile Scaffold: Applications of 1-(3,4-Dimethylphenyl)piperazine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary medicinal chemistry, the piperazine moiety stands as a privileged scaffold, integral to the architecture of numerous therapeutic agents. Its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, render it a valuable component in the design of novel drugs.[1] Within this esteemed class of compounds, 1-(3,4-Dimethylphenyl)piperazine emerges as a pivotal chemical intermediate, offering a robust starting point for the synthesis of a diverse array of biologically active molecules.[2] This technical guide provides an in-depth exploration of the applications of this compound in drug discovery, complete with detailed protocols for its utilization and evaluation. While primarily recognized as a synthetic building block, this guide also delves into methodologies for screening this compound and its derivatives for potential pharmacological activities, empowering researchers to unlock its full therapeutic potential.

Part 1: The Strategic Importance of this compound in Synthesis

The primary and most established application of this compound in drug discovery lies in its role as a versatile precursor for the synthesis of more complex pharmaceutical compounds.[2] The dimethylphenyl group offers a lipophilic anchor and potential sites for further functionalization, while the secondary amine of the piperazine ring provides a reactive handle for a variety of chemical transformations.

Key Synthetic Applications:

  • Nucleophilic Substitution: The secondary amine of the piperazine ring readily participates in nucleophilic substitution reactions with a wide range of electrophiles, such as alkyl halides and acyl chlorides. This allows for the facile introduction of diverse side chains, a common strategy in lead optimization to modulate potency, selectivity, and pharmacokinetic properties.[3]

  • Reductive Amination: this compound can be reacted with aldehydes and ketones in the presence of a reducing agent to form more complex secondary and tertiary amines. This reaction is a cornerstone of medicinal chemistry for building molecular complexity.[4]

  • Buchwald-Hartwig Amination: This powerful cross-coupling reaction enables the formation of carbon-nitrogen bonds, allowing for the attachment of the this compound moiety to various aryl and heteroaryl scaffolds. This is particularly useful in the synthesis of compounds targeting central nervous system (CNS) receptors.[4]

The following workflow illustrates a generalized synthetic scheme for the derivatization of this compound.

G cluster_0 Starting Material cluster_1 Reaction Pathways cluster_2 Derivative Library This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution  + R-X (Alkyl Halide) Reductive Amination Reductive Amination This compound->Reductive Amination  + RCHO (Aldehyde) / NaBH(OAc)3 Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination  + Ar-Br / Pd catalyst Diverse Functionalized Piperazines Diverse Functionalized Piperazines Nucleophilic Substitution->Diverse Functionalized Piperazines Reductive Amination->Diverse Functionalized Piperazines Buchwald-Hartwig Amination->Diverse Functionalized Piperazines G Cell Culture Seed cancer cell lines (e.g., MCF-7, HCT116) in 96-well plates Compound Treatment Add serial dilutions of This compound or derivatives Cell Culture->Compound Treatment Incubation Incubate for 48-72 hours Compound Treatment->Incubation Viability Assay Perform MTT or SRB assay to assess cell viability Incubation->Viability Assay Data Analysis Calculate IC50 values Viability Assay->Data Analysis G Membrane Preparation Prepare cell membranes expressing the target receptor (e.g., 5-HT1A, D2) Binding Reaction Incubate membranes with radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A) and competing test compound Membrane Preparation->Binding Reaction Separation Rapidly filter the reaction mixture to separate bound and free radioligand Binding Reaction->Separation Quantification Measure radioactivity of the filter using liquid scintillation counting Separation->Quantification Data Analysis Calculate Ki values Quantification->Data Analysis

References

Application Notes & Protocols for the Analytical Characterization of 1-(3,4-Dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,4-Dimethylphenyl)piperazine is a substituted piperazine derivative that serves as a crucial building block and intermediate in the synthesis of various pharmacologically active compounds.[1] Its structural motif is found in molecules targeting a range of receptors, making its purity and structural integrity paramount for downstream applications in drug discovery and development. The presence of impurities, such as regioisomers, starting materials, or by-products, can significantly impact the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API).

This comprehensive guide provides a suite of detailed analytical methods for the robust characterization of this compound. As a senior application scientist, this document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system. The methods described herein are foundational for quality control, stability testing, and regulatory submissions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is the cornerstone of analytical method development. These properties dictate choices regarding solvents, chromatographic conditions, and sample preparation techniques.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₈N₂[2]
Molecular Weight 190.28 g/mol [2]
Appearance Light beige to faintly yellow crystalline powder[1][2]
Melting Point 60-65 °C[2]
Boiling Point 110 °C[2]
pKa (Predicted) 9.05 ± 0.10[2]
CAS Number 1014-05-7[2]

Part 1: Chromatographic Purity and Assay by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and quantifying the content (assay) of non-volatile and thermally labile compounds like this compound. A reversed-phase method is particularly well-suited due to the compound's moderate polarity.

Principle of the Method

Reversed-phase HPLC separates analytes based on their hydrophobic interactions with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used to elute the compounds from the column. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The basic nature of the piperazine moiety (pKa ≈ 9.05) necessitates the use of an acidic modifier in the mobile phase to ensure good peak shape by preventing interaction with residual silanols on the silica support.

Application Note: HPLC Protocol for Purity and Assay

This protocol is designed for a gradient elution method capable of separating the main component from potential process-related impurities and degradation products.

1. Instrumentation and Reagents

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Data acquisition and processing software (e.g., Empower™, Chromeleon™).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Acetonitrile (HPLC grade).

  • Trifluoroacetic acid (TFA), analytical grade.

  • Water, HPLC grade (e.g., Milli-Q® or equivalent).

2. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolution and is a standard for reversed-phase chromatography of small molecules.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent and acid modifier to ensure sharp, symmetrical peaks for the basic analyte.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% BA gradient is essential to elute both polar and non-polar impurities within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 35 °CElevated temperature reduces viscosity and can improve peak shape and reproducibility.[3]
Detection UV at 239 nmA wavelength where the phenylpiperazine chromophore exhibits significant absorbance, providing good sensitivity.[4]
Injection Vol. 10 µLA typical injection volume to avoid column overloading while ensuring adequate sensitivity.

3. Solution Preparation

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Solution (for Assay): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution (for Purity & Assay): Prepare in the same manner as the Standard Solution, using the sample to be tested.

4. Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Prepare Mobile Phases (A & B) P2 Prepare Diluent P1->P2 P3 Accurately Weigh Standard & Sample P2->P3 P4 Dissolve & Dilute to Final Concentration (0.5 mg/mL) P3->P4 A1 Equilibrate HPLC System with Mobile Phase Gradient P4->A1 A2 Inject Blank (Diluent), Standard, and Sample Solutions A1->A2 A3 Acquire Data (Chromatograms) A2->A3 D1 Integrate Peaks in Chromatograms A3->D1 D2 Calculate System Suitability Parameters (e.g., Tailing, Resolution) D1->D2 D3 Determine Purity by Area Percent Method D1->D3 D4 Calculate Assay vs. Reference Standard D1->D4

Caption: HPLC analysis workflow for this compound.

5. Data Analysis

  • Purity: Calculate the percentage of each impurity by the area percent method.

    • % Impurity = (Area of Impurity Peak / Total Area of all Peaks) x 100%

  • Assay: Compare the peak area of the main component in the sample solution to that of the reference standard.

    • % Assay = (Area_Sample / Area_Standard) x (Conc_Standard / Conc_Sample) x 100%

Part 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is the ideal method for detecting residual solvents from the synthesis or potential volatile by-products that would not be detected by HPLC.

Principle of the Method

In GC, a sample is vaporized and injected onto the head of a chromatographic column. The separation is based on the differential partitioning of the analytes between the gaseous mobile phase and the liquid or solid stationary phase. The mass spectrometer then ionizes the eluted components, separates the ions based on their mass-to-charge ratio (m/z), and provides a mass spectrum that serves as a molecular fingerprint for identification.

Application Note: GC-MS Protocol for Impurity Identification

This protocol is tailored for a general screening of volatile organic compounds.

1. Instrumentation and Reagents

  • GC system equipped with a Mass Selective Detector (MSD).

  • Autosampler (headspace or liquid injection).

  • Data acquisition and processing software with a mass spectral library (e.g., NIST, Wiley).

  • Helium (99.999% purity) as carrier gas.

  • Methanol or Dichloromethane (GC grade) for sample dissolution.

2. Chromatographic and MS Conditions

ParameterRecommended SettingRationale
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)A non-polar column suitable for general-purpose screening of a wide range of volatile compounds.[5]
Carrier Gas Helium at 1.2 mL/min (constant flow)Inert and provides good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid vaporization of the sample.
Oven Program 50 °C (hold 2 min), then ramp at 10 °C/min to 280 °C (hold 5 min)A broad temperature program to elute compounds with a wide range of boiling points.
Injection Mode Split (e.g., 50:1) or SplitlessSplit mode is used for concentrated samples, while splitless is for trace analysis.
MS Source Temp. 230 °CStandard source temperature.
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible, library-searchable mass spectra.
Mass Range 35 - 450 amuCovers the expected mass range for common solvents and by-products.

3. Solution Preparation

  • Sample Solution: Dissolve approximately 10-20 mg of the sample in 1 mL of a suitable GC-grade solvent (e.g., Methanol). The concentration may need optimization based on instrument sensitivity.

4. Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Dissolve Sample in GC-grade Solvent (e.g., Methanol) P2 Transfer to GC Vial P1->P2 A1 Inject Sample into GC-MS System P2->A1 A2 Separate Volatiles on GC Column via Temperature Program A1->A2 A3 Detect & Ionize Eluted Compounds in Mass Spectrometer A2->A3 D1 Obtain Total Ion Chromatogram (TIC) A3->D1 D2 Extract Mass Spectrum for each Peak D1->D2 D3 Compare Spectrum against NIST/Wiley Spectral Libraries D2->D3 D4 Identify Impurities and Residual Solvents D3->D4

Caption: GC-MS workflow for volatile impurity analysis.

5. Data Analysis

  • Identify peaks in the Total Ion Chromatogram (TIC).

  • For each peak of interest, obtain the corresponding mass spectrum.

  • Perform a library search to tentatively identify the compound. Confirmation should be done by comparing the retention time and mass spectrum with a certified reference standard if available.

Part 3: Structural Confirmation by Spectroscopic Methods

While chromatographic methods are excellent for separation and quantification, spectroscopic methods are indispensable for the definitive confirmation of molecular structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled detail about the chemical environment of individual atoms (specifically ¹H and ¹³C) within a molecule, allowing for unambiguous structure elucidation.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and 2D NMR spectra like COSY and HSQC if further structural confirmation is needed.[6]

  • Data Interpretation:

    • ¹H NMR: Expect signals for the aromatic protons on the dimethylphenyl ring (typically in the 6.8-7.2 ppm region), the piperazine ring protons (aliphatic region, ~2.5-3.5 ppm), and the two methyl group singlets (~2.2 ppm). The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: Expect distinct signals for the aromatic carbons (115-150 ppm), the piperazine carbons (~45-55 ppm), and the methyl carbons (~20 ppm).[7]

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol: FT-IR Analysis

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Interpretation: The spectrum should be consistent with the structure, showing characteristic absorption bands.

    • ~2800-3000 cm⁻¹: C-H stretching (aromatic and aliphatic).

    • ~1600, 1500 cm⁻¹: Aromatic C=C ring stretching.

    • ~1250-1350 cm⁻¹: C-N stretching of the aryl amine.

    • ~1130 cm⁻¹: C-N stretching of the aliphatic amine.

Part 4: Analytical Method Validation

Any analytical method intended for quality control in a regulated environment must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10][11]

Summary of Validation Parameters for the HPLC Purity Method

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components which may be expected to be present (impurities, degradants).Peak purity analysis (using DAD) should show the main peak is spectrally pure. Resolution between the main peak and closest impurity should be >1.5.
Linearity To demonstrate that the results are directly proportional to the concentration of the analyte in the sample.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., LOQ to 150% of the target concentration).
Accuracy To demonstrate the closeness of the test results to the true value.Recovery of spiked analyte should be within 98.0% to 102.0% at multiple concentration levels.
Precision To demonstrate the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument) should have a Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ~10:1. Precision at the LOQ should meet acceptance criteria (e.g., RSD ≤ 10%).
Robustness To measure the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters should remain within acceptable limits when parameters like flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2%) are varied.

Conclusion

The comprehensive analytical strategy detailed in these application notes provides a robust framework for the complete characterization of this compound. The orthogonal application of chromatography (HPLC, GC-MS) and spectroscopy (NMR, FT-IR) ensures not only the accurate determination of purity and the identification of potential impurities but also the unambiguous confirmation of the molecular structure. Adherence to these protocols and proper method validation will guarantee data of the highest quality and integrity, supporting confident decision-making throughout the research and drug development lifecycle.

References

Application Note: A Stability-Indicating HPLC-UV Method for the Analysis of 1-(3,4-Dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-(3,4-Dimethylphenyl)piperazine. The described method is designed for researchers, scientists, and drug development professionals, providing a comprehensive protocol for assay and impurity profiling. The causality behind the selection of chromatographic parameters is explained to empower users to adapt and troubleshoot the method effectively. This guide adheres to the principles of scientific integrity, ensuring that the protocol is self-validating and grounded in authoritative standards, including a comprehensive validation strategy based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction

This compound is a substituted piperazine derivative that serves as a crucial intermediate and building block in the synthesis of various pharmacologically active compounds. Its purity and stability are critical to the quality and safety of the final active pharmaceutical ingredients (APIs). Therefore, a reliable and validated analytical method is essential for its quantification and the detection of any process-related impurities or degradation products.

This document provides a detailed protocol for an HPLC-UV method that is specific, accurate, precise, and stability-indicating. The method development was guided by the physicochemical properties of the analyte and established chromatographic principles.

Scientific Principles and Method Rationale

The selection of a reversed-phase HPLC method is predicated on the non-polar nature of the this compound molecule, which contains a hydrophobic dimethylphenyl group. A C18 stationary phase is chosen for its strong hydrophobic retention of such molecules. The mobile phase, consisting of an organic modifier (acetonitrile) and an aqueous buffer, allows for the fine-tuning of the analyte's retention time. Acetonitrile is selected for its low UV cutoff and excellent elution strength for a broad range of compounds. The use of a phosphate buffer is intended to maintain a consistent pH, which is crucial for achieving reproducible retention times for basic compounds like piperazine derivatives by suppressing the ionization of residual silanols on the stationary phase.

The detection wavelength is a critical parameter for sensitivity. Based on the UV-active dimethylphenyl chromophore, a wavelength in the range of 220-240 nm is anticipated to provide a suitable response. For this application note, a starting wavelength of 230 nm is recommended, which should be confirmed by performing a UV scan of a standard solution of this compound.

Experimental

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC gradient grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Orthophosphoric acid (AR grade)

  • Water (HPLC grade or Milli-Q)

  • Hydrochloric acid (37%)

  • Sodium hydroxide

  • Hydrogen peroxide (30%)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Condition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.02 M KH₂PO₄ buffer (pH 3.0, adjusted with phosphoric acid) (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 230 nm
Run Time 15 minutes
Preparation of Solutions
  • Buffer Preparation (0.02 M KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the buffer and acetonitrile in the ratio of 40:60 (v/v). Degas the mobile phase before use.

  • Diluent: The mobile phase is used as the diluent for standard and sample preparations.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Dilute 2.5 mL of the standard stock solution to 25 mL with the diluent.

Analytical Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

Analytical_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation System_Suitability System Suitability Test (SST) Mobile_Phase->System_Suitability Standard_Solution Standard Solution Preparation Standard_Solution->System_Suitability Sample_Solution Sample Solution Preparation HPLC_Injection HPLC Injection & Data Acquisition Sample_Solution->HPLC_Injection System_Suitability->HPLC_Injection If SST Passes Peak_Integration Peak Integration & Identification HPLC_Injection->Peak_Integration Quantification Quantification & Reporting Peak_Integration->Quantification

Caption: Workflow for HPLC-UV analysis of this compound.

System Suitability Testing (SST)

Before commencing any sample analysis, the performance of the chromatographic system must be verified.[1][2][3][4][5] This is achieved by injecting the working standard solution (e.g., five replicate injections) and evaluating the following parameters.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and the ability to generate sharp peaks.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision and repeatability of the injector and the detector response.[2]
% RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and the consistency of the mobile phase composition.[2][5]

Method Validation Protocol

A comprehensive validation of this analytical method should be performed in accordance with ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[6][7] The following parameters must be assessed:

Specificity and Stability-Indicating Properties

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8] To demonstrate the stability-indicating nature of the method, forced degradation studies should be conducted.[8][9]

Forced Degradation Protocol: Subject a solution of this compound (e.g., 100 µg/mL) to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid drug substance at 105 °C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for an extended period (e.g., 1.2 million lux hours and 200 watt hours/square meter).

Analyze the stressed samples alongside an unstressed sample. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main analyte peak.

Linearity

Prepare a series of at least five concentrations of this compound (e.g., 25, 50, 75, 100, 125, 150 µg/mL) from the stock solution. Inject each concentration in triplicate and construct a calibration curve by plotting the mean peak area against the concentration. The acceptance criterion is a correlation coefficient (r²) of ≥ 0.999.

Accuracy

Accuracy should be assessed by the recovery of known amounts of the analyte spiked into a placebo matrix or by standard addition. Perform the analysis at three concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate preparations of the working standard solution on the same day and under the same experimental conditions. The %RSD of the peak areas should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N). A S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[5] These can be experimentally verified by injecting dilute solutions of known concentrations.

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.[8]

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (e.g., ± 2% organic component)

  • pH of the buffer (± 0.2 units)

The system suitability parameters should remain within the acceptance criteria for all tested variations.

Data Interpretation and Reporting

The concentration of this compound in a sample can be calculated using the following formula:

Concentration (µg/mL) = (Area_sample / Area_standard) x Concentration_standard

Report the results with appropriate units and include the chromatograms and a summary of the system suitability and validation data.

Conclusion

The HPLC-UV method described in this application note provides a reliable and robust tool for the quantitative analysis of this compound. The detailed protocol and the rationale behind the experimental choices offer a solid foundation for its implementation in a research or quality control setting. Adherence to the outlined system suitability and method validation protocols will ensure the generation of accurate and reproducible data, in line with regulatory expectations.

References

Comprehensive NMR Spectrum Analysis of 1-(3,4-Dimethylphenyl)piperazine for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: AN-NMR-001

Abstract

This application note provides a detailed guide for the acquisition and interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 1-(3,4-dimethylphenyl)piperazine, a key intermediate in pharmaceutical synthesis. We present optimized protocols for sample preparation, data acquisition, and processing. The document offers an in-depth analysis of chemical shifts, coupling constants, and signal multiplicity, providing researchers with a definitive reference for structural verification and purity assessment of this compound. The methodologies described herein are designed to ensure high-quality, reproducible results, supporting drug development and quality control workflows.

Introduction

This compound is a crucial building block in the synthesis of various pharmacologically active compounds.[1] Its structural integrity and purity are paramount to ensure the safety and efficacy of the final drug product. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and quantitative analysis of organic molecules.[2] This guide details the complete workflow for the NMR analysis of this compound, from initial sample handling to final spectrum interpretation, grounded in established scientific principles and best practices.

The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms, exhibits conformational flexibility that can influence NMR spectra.[3][4] Furthermore, substitution patterns on the phenyl ring directly impact the electronic environment of adjacent protons and carbons, leading to characteristic chemical shifts.[5][6] A thorough understanding of these principles is essential for accurate spectral assignment.

Experimental Protocols

Materials and Equipment
  • Analyte: this compound (Purity >98%)

  • Deuterated Solvent: Chloroform-d (CDCl₃, 99.8% D) or Dimethyl Sulfoxide-d₆ (DMSO-d₆, 99.9% D)

  • Internal Standard (Optional): Tetramethylsilane (TMS) for chemical shift referencing.[7] Many modern spectrometers can reference the spectrum to the residual solvent peak.[8]

  • NMR Tubes: High-precision 5 mm NMR tubes (e.g., Norell® S-5-500-7 or equivalent).[9]

  • Glassware: Clean, dry Pasteur pipettes, vials, and filtration apparatus.

  • Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation.[10][11] The following protocol ensures a homogenous sample free from particulate matter and paramagnetic impurities.

Step-by-Step Methodology:

  • Weighing the Sample:

    • For ¹H NMR, accurately weigh 5-25 mg of this compound into a clean, dry vial.[10][12]

    • For ¹³C NMR, a higher concentration is required due to the lower natural abundance of the ¹³C isotope; use 50-100 mg of the sample.[12]

  • Solvent Addition:

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[9][11] This volume corresponds to a sample height of about 4-5 cm in a standard 5 mm NMR tube, which is optimal for shimming.

  • Dissolution:

    • Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, gentle heating in a warm water bath can aid dissolution.

  • Filtration (Critical Step):

    • To remove any suspended particles that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution.[10] Pack a small plug of glass wool into a Pasteur pipette and filter the sample solution directly into the NMR tube. Do not use cotton wool, as solvents may leach impurities from it.[10]

  • Capping and Labeling:

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

    • Clearly label the tube with the sample identification. Use a permanent marker or a label that will not detach. Do not use paper tape directly on the tube.[9]

Diagram: NMR Sample Preparation Workflow

G Figure 1: Standard Workflow for NMR Sample Preparation cluster_prep Sample Preparation cluster_analysis Instrumental Analysis weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve 2. Dissolve in Deuterated Solvent (0.6-0.7 mL CDCl₃ or DMSO-d₆) weigh->dissolve Add solvent filter 3. Filter Solution (Remove Particulates) dissolve->filter Ensure homogeneity transfer 4. Transfer to NMR Tube filter->transfer Use glass wool pipette cap 5. Cap and Label transfer->cap insert 6. Insert into Spectrometer cap->insert lock 7. Lock and Shim insert->lock acquire 8. Acquire Spectrum lock->acquire process 9. Process Data acquire->process

Caption: Workflow from sample weighing to data acquisition.

Protocol 2: NMR Data Acquisition

This protocol outlines the standard parameters for acquiring high-resolution ¹H and ¹³C NMR spectra.

Step-by-Step Methodology:

  • Instrument Setup: Insert the sample into the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. Poor shimming results in broad and distorted peaks.[12]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, a longer delay (5 times the longest T₁) is necessary to ensure full relaxation of all protons.[13]

    • Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise (S/N).

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse experiment (e.g., zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 256-1024 scans, depending on the sample concentration.

Protocol 3: Data Processing

Proper data processing is crucial for extracting accurate information from the raw Free Induction Decay (FID) signal.[14]

Step-by-Step Methodology:

  • Fourier Transformation (FT): Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) to the FID to improve S/N, followed by Fourier transformation.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode (positive and symmetrical).

  • Baseline Correction: Apply a polynomial function to correct any distortions in the spectral baseline.

  • Referencing: Calibrate the chemical shift scale. If TMS is not used, reference the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[8]

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons.

Spectral Analysis and Interpretation

The structure of this compound dictates a unique NMR fingerprint. The analysis below is based on spectra obtained in CDCl₃.

Structure and Numbering:

¹H NMR Spectrum Analysis

The ¹H NMR spectrum exhibits distinct signals for the aromatic protons, the piperazine ring protons, and the methyl group protons.

Signal Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Rationale
H-6~6.95d1HJ ≈ 8.0Ortho-coupling to H-5.
H-5~6.92dd1HJ ≈ 8.0, 2.0Ortho-coupling to H-6 and meta-coupling to H-2.
H-2~6.88d1HJ ≈ 2.0Meta-coupling to H-5.
Piperazine N(1)-CH₂ (H-7, H-12)~3.15t4HJ ≈ 5.0Protons adjacent to the phenyl-substituted nitrogen are deshielded. Coupling to adjacent CH₂ protons.
Piperazine N(H)-CH₂ (H-8, H-9)~3.05t4HJ ≈ 5.0Protons adjacent to the secondary amine nitrogen. Coupling to adjacent CH₂ protons.
Aromatic CH₃ (H-10, H-11)~2.23s6H-Two methyl groups on the aromatic ring appear as a single sharp singlet.
Piperazine N-H~1.70br s1H-Broad signal due to quadrupole broadening and chemical exchange.

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon environments in the molecule.

Signal Assignment Chemical Shift (δ, ppm) Rationale
C-1 (Ar-N)~149.5Quaternary carbon attached to nitrogen, deshielded.
C-4 (Ar-C)~137.0Quaternary aromatic carbon attached to a methyl group.
C-3 (Ar-C)~130.5Quaternary aromatic carbon attached to a methyl group.
C-5 (Ar-CH)~129.8Aromatic CH carbon.
C-2 (Ar-CH)~119.5Aromatic CH carbon.
C-6 (Ar-CH)~115.5Aromatic CH carbon.
Piperazine C-N(1) (C-7, C-12)~50.5Carbons adjacent to the phenyl-substituted nitrogen.
Piperazine C-N(H) (C-8, C-9)~46.0Carbons adjacent to the secondary amine nitrogen.
Aromatic CH₃ (C-10)~20.0Methyl carbon.
Aromatic CH₃ (C-11)~19.0Methyl carbon.

Table 2: ¹³C NMR Spectral Data for this compound in CDCl₃.

Diagram: Data Analysis and Interpretation Logic

G Figure 2: Logical Flow for NMR Spectrum Interpretation cluster_data Processed Spectral Data cluster_analysis Spectral Features Analysis cluster_interpretation Structural Interpretation H1_Spec ¹H NMR Spectrum ChemShift Chemical Shift (δ) H1_Spec->ChemShift Integration Integration (Area) H1_Spec->Integration Multiplicity Multiplicity (Splitting) H1_Spec->Multiplicity Coupling Coupling Constant (J) H1_Spec->Coupling C13_Spec ¹³C NMR Spectrum C13_Spec->ChemShift NumSignals Number of Unique Nuclei C13_Spec->NumSignals Environment Electronic Environment ChemShift->Environment Integration->Environment Proton Count Connectivity Proton Connectivity (J-coupling) Multiplicity->Connectivity Coupling->Connectivity FinalStruct Final Structure Confirmation NumSignals->FinalStruct Connectivity->FinalStruct Environment->FinalStruct

Caption: Logic flow for deducing molecular structure.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the analysis, the following self-validating checks are essential:

  • Consistency Check: The number of protons determined by integration in the ¹H spectrum must match the molecular formula (C₁₂H₁₈N₂).

  • 2D NMR Correlation: For unambiguous assignments, especially in complex molecules, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) should be performed. A COSY spectrum will confirm the coupling between adjacent protons on the aromatic and piperazine rings. An HSQC spectrum will directly link each proton signal to its attached carbon.

  • Database Comparison: The obtained spectral data should be compared against reference spectra from authoritative databases like the Spectral Database for Organic Compounds (SDBS).[15][16][17][18][19]

Conclusion

This application note provides a comprehensive and authoritative protocol for the NMR analysis of this compound. By following the detailed methodologies for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reliable spectra. The in-depth interpretation of the ¹H and ¹³C NMR data serves as a robust reference for structural confirmation and purity assessment, supporting critical activities in drug discovery, development, and quality control. Adherence to these protocols will ensure data integrity and reproducibility, which are fundamental tenets of scientific research.

References

Application Notes and Protocols for the Experimental Use of 1-(3,4-Dimethylphenyl)piperazine in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 1-(3,4-Dimethylphenyl)piperazine. This document outlines the compound's potential mechanisms of action based on the broader class of piperazine derivatives, and provides detailed protocols for its investigation in both in vitro and in vivo neuroscience research settings.

Introduction

This compound is a chiral building block utilized in the synthesis of polysubstituted piperazines[1][2]. The piperazine moiety is a key pharmacophore found in a multitude of well-known drugs that act on various receptors, particularly within the central nervous system[3][4]. Piperazine derivatives are known to interact with a range of neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic receptors, exhibiting activities such as stimulant, anxiogenic, and antipsychotic-like effects[5][6][7][8]. While specific research on this compound is limited, its structural similarity to other phenylpiperazines suggests it may possess significant neuropharmacological activity. These notes are intended to guide the initial exploration of this compound's properties.

Compound Profile

PropertyValueReference
IUPAC Name This compound
CAS Number 1014-05-7[1][2]
Molecular Formula C12H18N2[1]
Molecular Weight 190.29 g/mol [1]
Appearance White to off-white solid; light beige to faintly yellow crystalline powder[2]
Melting Point 60-65°C[2]
Boiling Point 110°C[1]
Solubility Freely soluble in water and ethylene glycol, but insoluble in diethyl ether.[9]
Storage Store at 2-8°C under nitrogen. Air sensitive.[2]

Postulated Mechanism of Action and Rationale for Investigation

Based on the extensive literature on phenylpiperazine derivatives, this compound is hypothesized to interact with monoaminergic systems. The dimethylphenyl substituent may influence receptor affinity and selectivity compared to other derivatives[3][7][10][11].

Hypothesized Targets:

  • Serotonin (5-HT) Receptors: Many phenylpiperazines are agonists or antagonists at various 5-HT receptor subtypes, such as 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C[6][10][11]. These interactions are linked to effects on mood, anxiety, and cognition.

  • Dopamine (DA) Receptors: Affinity for D1, D2, and D3 receptors is common among piperazine derivatives, suggesting potential roles in reward, motivation, and motor control[7][11][12][13].

  • Monoamine Transporters: Some piperazines can inhibit the reuptake or stimulate the release of serotonin, dopamine, and norepinephrine, leading to stimulant-like effects[3][14].

The following diagram illustrates the potential interactions of this compound with key neurotransmitter systems, providing a framework for experimental investigation.

Postulated_Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Compound This compound Transporter Monoamine Transporters (DAT, SERT, NET) Compound->Transporter Modulation of Reuptake/Release Autoreceptor Presynaptic Autoreceptors (e.g., 5-HT1A, D2) Compound->Autoreceptor Agonist/Antagonist Activity Postsynaptic_Receptor Postsynaptic Receptors (e.g., D1, D2, 5-HT2A) Compound->Postsynaptic_Receptor Direct Binding Monoamines Dopamine (DA) Serotonin (5-HT) Transporter->Monoamines Regulates Synaptic Concentration Autoreceptor->Monoamines Modulates Release Vesicle Vesicular Monoamine Transporter (VMAT) Monoamines->Postsynaptic_Receptor Binding Signaling_Cascade Intracellular Signaling Cascades Postsynaptic_Receptor->Signaling_Cascade Neuronal_Response Altered Neuronal Excitability & Gene Expression Signaling_Cascade->Neuronal_Response

Figure 1: Postulated signaling pathways for this compound.

Experimental Protocols

The following protocols are designed to systematically evaluate the neuropharmacological profile of this compound.

In Vitro Assays

Objective: To determine the binding affinity of this compound for a panel of key neurotransmitter receptors.

Materials:

  • This compound (ensure high purity)

  • Radioligands for target receptors (e.g., [3H]-Raclopride for D2, [3H]-8-OH-DPAT for 5-HT1A)[11]

  • Cell membranes expressing the target receptors (e.g., from CHO or HEK293 cells)

  • Appropriate binding buffers and wash solutions

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a known competing ligand (for non-specific binding), or the test compound.

  • Incubate at the appropriate temperature and duration for the specific receptor assay.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding and determine the Ki value using competitive binding analysis software.

Data Analysis: Construct competition curves and calculate the IC50 and Ki values to quantify the compound's affinity for each receptor.

Objective: To assess the effect of this compound on monoamine release and reuptake.

Materials:

  • Synaptosomes prepared from rodent brain regions (e.g., striatum for dopamine, prefrontal cortex for serotonin)[14]

  • Radiolabeled neurotransmitters (e.g., [3H]-Dopamine, [3H]-Serotonin)[14]

  • Buffer solutions

  • Scintillation counter

Procedure (Reuptake):

  • Pre-incubate synaptosomes with varying concentrations of this compound or a known reuptake inhibitor (e.g., cocaine, fluoxetine).

  • Add the radiolabeled neurotransmitter and incubate for a short period.

  • Terminate the uptake by rapid filtration and wash to remove extracellular radiolabel.

  • Measure the radioactivity in the synaptosomes.

  • Determine the IC50 for reuptake inhibition.

Procedure (Release):

  • Load synaptosomes with a radiolabeled neurotransmitter.

  • Wash to remove excess extracellular radiolabel.

  • Expose the loaded synaptosomes to varying concentrations of this compound or a known releasing agent (e.g., amphetamine).

  • Measure the amount of radioactivity released into the supernatant.

  • Calculate the EC50 for neurotransmitter release.

In Vivo Studies

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with relevant guidelines.

Objective: To evaluate the stimulant or sedative effects of this compound.

Apparatus:

  • Open-field activity chambers equipped with infrared beams to track movement.

Procedure:

  • Acclimate mice or rats to the testing room for at least 1 hour.[8]

  • Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses. A vehicle control group is essential.

  • Place the animals in the open-field chambers immediately after injection.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).

Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle control group to determine if the compound has stimulant or sedative properties.

Objective: To assess the anxiogenic or anxiolytic potential of the compound.

Apparatus:

  • An elevated plus-shaped maze with two open arms and two closed arms.

Procedure:

  • Acclimate animals to the testing room.

  • Administer this compound or a vehicle control.

  • Place the animal in the center of the maze, facing an open arm.

  • Record the time spent in and the number of entries into the open and closed arms for a 5-minute period.

Data Analysis: An increase in the time spent in the open arms suggests an anxiolytic effect, while a decrease suggests an anxiogenic effect[6][15].

Objective: To determine the subjective effects of this compound by comparing it to known classes of drugs.

Apparatus:

  • Operant conditioning chambers with two levers.

Procedure:

  • Train animals to press one lever after administration of a known drug (e.g., a stimulant like amphetamine or a hallucinogen-like compound) and another lever after saline administration to receive a food reward.

  • Once trained, administer various doses of this compound and observe which lever the animal presses.

Data Analysis: If the animals predominantly press the drug-associated lever, it suggests that this compound has similar subjective effects to the training drug[16].

The following diagram outlines the general workflow for investigating the neuropharmacological properties of this compound.

Experimental_Workflow Start Compound Synthesis & Purification In_Vitro In Vitro Screening Start->In_Vitro Receptor_Binding Receptor Binding Assays In_Vitro->Receptor_Binding Functional_Assays Neurotransmitter Release/ Reuptake Assays In_Vitro->Functional_Assays In_Vivo In Vivo Behavioral Testing Receptor_Binding->In_Vivo Functional_Assays->In_Vivo Locomotor Locomotor Activity In_Vivo->Locomotor Anxiety Elevated Plus Maze In_Vivo->Anxiety Drug_Discrimination Drug Discrimination In_Vivo->Drug_Discrimination Data_Analysis Data Analysis & Interpretation Locomotor->Data_Analysis Anxiety->Data_Analysis Drug_Discrimination->Data_Analysis Conclusion Elucidation of Pharmacological Profile Data_Analysis->Conclusion

Figure 2: General experimental workflow for neuropharmacological investigation.

Safety and Handling

Hazard Information:

  • This compound is classified as a corrosive material and can cause severe skin burns and eye damage[17].

  • It is harmful if swallowed or in contact with skin[17].

  • Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat when handling this compound.

  • Handle in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheet (SDS) for complete safety information[17].

Data Interpretation and Further Steps

The results from these initial studies will provide a foundational understanding of the neuropharmacological profile of this compound. Based on these findings, further investigations could include:

  • In vivo microdialysis to measure real-time changes in neurotransmitter levels in specific brain regions[14][18].

  • Electrophysiological studies to determine the effects on neuronal firing rates.

  • More complex behavioral models relevant to specific CNS disorders.

  • Metabolism and pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile[5][19].

By following these application notes and protocols, researchers can systematically and rigorously investigate the potential of this compound as a novel tool for neuroscience research and drug development.

References

Application Notes & Protocols: Characterization of 1-(3,4-Dimethylphenyl)piperazine as a Ligand for Dopamine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of Phenylpiperazines in Dopamine Receptor Modulation

The dopamine receptor family, comprising five subtypes (D1-D5), plays a pivotal role in regulating a vast array of physiological processes within the central nervous system (CNS), including motor control, cognition, motivation, and reward.[1] Dysregulation of dopaminergic neurotransmission is implicated in numerous neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and substance use disorders.[2][3] Consequently, dopamine receptors, particularly the D2-like subfamily (D2, D3, and D4), are major targets for therapeutic intervention.[4][5]

The 1-arylpiperazine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently appearing in ligands targeting G-protein coupled receptors (GPCRs), including dopamine receptors.[3][6] Its structural features allow for systematic modifications to tune pharmacological properties like affinity, selectivity, and functional activity (agonist, antagonist, or partial agonist).[7][8][9][10] 1-(3,4-Dimethylphenyl)piperazine is a key chemical intermediate, offering a foundational structure for the synthesis of more complex pharmaceutical agents. While extensive research has focused on more complex derivatives, understanding the baseline interaction of this core structure with dopamine receptors is crucial for rational drug design.

Based on extensive structure-activity relationship (SAR) studies of the 1-arylpiperazine class, it is hypothesized that this compound itself will exhibit moderate affinity for D2-like dopamine receptors. The dimethyl substitution on the phenyl ring is expected to influence the electronic and steric properties, likely contributing to binding within the receptor's orthosteric pocket.[6]

This guide provides a comprehensive suite of in-vitro protocols to rigorously characterize the pharmacological profile of this compound, or similar arylpiperazine analogs, at the human dopamine D2 receptor. The methodologies detailed herein are designed to be self-validating, providing a clear path from determining binding affinity to elucidating functional consequences on receptor signaling.

Section 1: Foundational Analysis - Receptor Binding Affinity

The initial step in characterizing a novel ligand is to determine its affinity for the target receptor. This is typically achieved through competitive radioligand binding assays, which measure the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.

Principle of Competitive Radioligand Binding

This assay quantifies the interaction between the test ligand (this compound) and the dopamine D2 receptor by measuring its ability to compete for binding with a radiolabeled antagonist, such as [³H]-Spiperone.[11][12] The assay is performed on cell membranes prepared from a stable cell line (e.g., HEK293 or CHO) expressing the human dopamine D2 receptor.[13][14] By incubating a fixed concentration of radioligand with increasing concentrations of the unlabeled test compound, a competition curve is generated. From this curve, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value can then be converted to the inhibition constant (Ki), which reflects the true binding affinity of the ligand for the receptor.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis P1 Culture D2-HEK293 Cells P2 Harvest & Homogenize Cells P1->P2 P3 Prepare Cell Membranes (Centrifugation) P2->P3 P4 Quantify Membrane Protein (Bradford Assay) P3->P4 A2 Incubate Membranes with: 1. Test Compound 2. [³H]-Spiperone 3. Buffer / Butaclamol (NSB) P4->A2 A1 Prepare Serial Dilutions of This compound A1->A2 D1 Rapid Filtration over GF/B Filters A2->D1 D2 Wash Filters to Remove Unbound Radioligand D1->D2 D3 Scintillation Counting (Measure Radioactivity) D2->D3 D4 Data Analysis: Plot % Inhibition vs. [Compound] D3->D4 D5 Calculate IC₅₀ and Ki D4->D5

Caption: Workflow for Dopamine D2 Receptor Radioligand Binding Assay.

Protocol 1: [³H]-Spiperone Competitive Binding Assay

Materials:

  • Cell Membranes: Membranes from CHO or HEK293 cells stably expressing the human Dopamine D2 receptor (long isoform).[14][15]

  • Radioligand: [³H]-Spiperone (Specific Activity: 15-30 Ci/mmol).

  • Test Compound: this compound.

  • Non-specific Binding (NSB) Agent: (+)-Butaclamol or Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Cocktail & Counter.

Procedure:

  • Preparation: Thaw the frozen cell membrane preparation on ice. Dilute the membranes in ice-cold assay buffer to a final concentration of 10-20 µg of protein per well.

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The concentration range should typically span from 10⁻¹⁰ M to 10⁻⁴ M.

  • Assay Plate Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding (TB): 25 µL Assay Buffer + 50 µL [³H]-Spiperone + 25 µL Assay Buffer + 100 µL Membrane Suspension.

    • Non-Specific Binding (NSB): 25 µL Assay Buffer + 50 µL [³H]-Spiperone + 25 µL of 10 µM (+)-Butaclamol + 100 µL Membrane Suspension.

    • Competition: 25 µL of each concentration of this compound + 50 µL [³H]-Spiperone + 25 µL Assay Buffer + 100 µL Membrane Suspension.

    • Note: The final concentration of [³H]-Spiperone should be approximately its Kd value (e.g., 0.1-0.3 nM).[11]

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to reach equilibrium.[16]

  • Filtration: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (cpm) - Non-Specific Binding (cpm).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

Section 2: Functional Characterization - Assessing Receptor Signaling

Determining binding affinity is only the first step. It is critical to understand the functional consequence of ligand binding: does it activate the receptor (agonist), block the receptor (antagonist), or have a more complex effect? D2 receptors are canonically coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[5][15]

Signaling Pathways of the D2 Receptor

Caption: Canonical Gi/o signaling pathway of the Dopamine D2 Receptor.

Protocol 2: cAMP Inhibition Functional Assay

This assay measures the ability of this compound to act as an agonist by inhibiting forskolin-stimulated cAMP production, or as an antagonist by blocking the effect of a known D2 agonist (e.g., dopamine or quinpirole).

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human Dopamine D2 receptor.[15][17]

  • Stimulant: Forskolin (an adenylyl cyclase activator).

  • Reference Agonist: Dopamine or Quinpirole.

  • Test Compound: this compound.

  • Assay Buffer: HBSS or similar, containing a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.

  • cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or other detection technologies.

Procedure (Agonist Mode):

  • Cell Plating: Seed D2-expressing cells into a 96-well or 384-well plate and grow to 80-90% confluency.

  • Compound Addition: Remove culture medium and add assay buffer containing serial dilutions of this compound.

  • Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen detection kit.

  • Data Analysis: Plot the cAMP signal against the log concentration of the test compound. Fit the data using a non-linear regression model to determine the EC₅₀ (potency) and Emax (efficacy) relative to a full agonist.

Procedure (Antagonist Mode):

  • Cell Plating: As above.

  • Antagonist Pre-incubation: Add assay buffer containing serial dilutions of this compound and incubate for 15-20 minutes.

  • Agonist Challenge: Add a fixed concentration of a reference agonist (e.g., the EC₈₀ of dopamine) to all wells, along with forskolin.

  • Incubation, Lysis, and Detection: As in the agonist mode procedure.

  • Data Analysis: Plot the cAMP signal against the log concentration of the test compound. Fit the data to determine the IC₅₀ value, which can be converted to an antagonist dissociation constant (Kb) using the Schild equation.

Protocol 3: [³⁵S]GTPγS Binding Assay

This functional assay provides a more proximal measure of G-protein activation.[18] Agonist binding to a Gi/o-coupled receptor facilitates the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated state can be trapped and quantified.[19][20]

Materials:

  • Cell Membranes: Same as for the radioligand binding assay.

  • Radioligand: [³⁵S]GTPγS.

  • GDP: Guanosine 5'-diphosphate.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Filtration and Scintillation Counting equipment.

Procedure:

  • Membrane Preparation: Dilute D2 receptor-expressing membranes in assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • Membrane suspension (10-20 µg protein).

    • GDP (10-30 µM final concentration) to establish a basal state.

    • Serial dilutions of this compound (for agonist testing) or a fixed concentration of a reference agonist +/- serial dilutions of the test compound (for antagonist testing).

  • Initiate Reaction: Add [³⁵S]GTPγS (0.1-0.5 nM final concentration) to all wells to start the reaction.

  • Incubation: Incubate at 30°C for 30-60 minutes with gentle agitation.

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Quantification: Measure the filter-bound radioactivity by scintillation counting.

  • Data Analysis: Calculate the agonist-stimulated increase in [³⁵S]GTPγS binding above basal levels. For agonist mode, determine EC₅₀ and Emax. For antagonist mode, determine the IC₅₀.

Section 3: Data Interpretation and Summary

The results from these assays will provide a comprehensive pharmacological profile of this compound.

Assay TypeKey Parameter(s)Interpretation
Radioligand Binding Ki (nM) Affinity: The concentration of ligand required to occupy 50% of the receptors at equilibrium. A lower Ki indicates higher binding affinity.
cAMP Inhibition EC₅₀ (nM), Emax (%) Functional Potency & Efficacy (Agonist): EC₅₀ is the concentration for 50% of the maximal response. Emax is the maximal effect relative to a full agonist.
cAMP Inhibition IC₅₀ (nM), Kb (nM) Functional Potency (Antagonist): The concentration that blocks 50% of the reference agonist's effect.
[³⁵S]GTPγS Binding EC₅₀ (nM), Emax (%) G-Protein Activation: A direct measure of the ligand's ability to induce the primary signaling event of the D2 receptor.

Based on SAR of related phenylpiperazines, this compound is likely to exhibit Ki values in the moderate to low micromolar or high nanomolar range for the D2 receptor.[7][21] Its functional profile could range from a weak partial agonist to a full antagonist. The combined data from these protocols will definitively place it on this spectrum, providing invaluable information for its potential use as a research tool or as a scaffold for the development of more potent and selective CNS drug candidates.

References

Sourcing and Quality Control of High-Purity 1-(3,4-Dimethylphenyl)piperazine for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a robust framework for sourcing, purifying, and validating high-purity 1-(3,4-dimethylphenyl)piperazine (CAS No. 1014-05-7). As a critical building block in the synthesis of various pharmaceutical agents, the purity of this intermediate is paramount to ensure the validity of research data and the safety and efficacy of downstream products.[1] This document outlines a systematic approach to supplier qualification, provides detailed protocols for laboratory-scale purification, and describes rigorous analytical methods for purity confirmation and structural verification.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a substituted phenylpiperazine derivative that serves as a key intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its structural motif is found in compounds targeting various receptors and enzymes, making it a valuable scaffold in drug discovery programs. The dimethylphenyl group offers a unique substitution pattern that can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API). Given its role as a foundational component, the use of high-purity this compound is non-negotiable to avoid the introduction of unwanted side products and to ensure reproducible experimental outcomes.

Sourcing Strategy: A Multi-faceted Approach to Supplier Qualification

Securing a reliable source of high-purity starting materials is the first and one of the most critical steps in any research and development workflow. A thorough supplier qualification process mitigates the risks associated with material variability and potential contaminants.[3][4][5]

Initial Supplier Screening

The initial phase involves identifying potential suppliers through chemical directories, databases, and industry publications.[2][6][7][8] Key considerations during this stage include:

  • Product Specifications: The supplier should provide a detailed specification sheet for this compound, including its purity (typically ≥98% for research grade), appearance, and key physical properties.[7][8]

  • Availability and Lead Times: Assess the supplier's ability to provide the required quantities within the project's timeline.

  • Technical Support: A reputable supplier should have qualified technical staff to answer questions regarding product specifications, handling, and stability.

Rigorous Supplier Vetting

Once a shortlist of potential suppliers is compiled, a more in-depth evaluation is necessary. This process should be guided by a risk-based approach, with higher scrutiny for materials intended for later-stage development.[9][10]

Table 1: Key Supplier Qualification Criteria

CriteriaDescriptionImportance
Quality Management System (QMS) Does the supplier have a documented QMS (e.g., ISO 9001 certification)? This indicates a commitment to quality and consistency.[5]High
Certificate of Analysis (CoA) Request and review a batch-specific CoA. It should be comprehensive and include the test methods used.[11][12][13][14][15]High
Traceability The supplier should be able to provide information on the manufacturing origin and batch history of the compound.High
Audit History For critical applications, an on-site or remote audit of the supplier's facilities may be warranted to assess their manufacturing and quality control processes.[5]Medium to High
Customer References Inquire about references from other customers in the pharmaceutical or research sector.Medium
The Certificate of Analysis (CoA): A Critical Evaluation

The CoA is a primary document attesting to the quality of a specific batch of material. A thorough review of the CoA is essential.[11][12][13][14][15]

A comprehensive CoA for this compound should include:

  • Supplier and Product Information: Name and address of the manufacturer, product name, CAS number, molecular formula, and molecular weight.[15]

  • Batch Number and Date of Release: Essential for traceability.[14]

  • Analytical Test Results: This section should detail the tests performed, the specifications (acceptance criteria), and the actual results for the batch. Key tests include:

    • Purity: Typically determined by HPLC or GC, expressed as a percentage.

    • Identity: Confirmed by techniques like ¹H NMR, IR, or Mass Spectrometry.

    • Appearance: Visual confirmation against the specification.

    • Melting Point: A narrow melting point range can be an indicator of high purity.[7]

    • Residual Solvents: If applicable, the amount of any remaining solvents from the synthesis process.

  • Authorized Signature: The CoA must be signed and dated by a qualified individual from the quality control or quality assurance department.[11][15]

Laboratory Purification of this compound

Even when sourced from a reputable supplier, it is often prudent for researchers to perform a final purification step to ensure the highest possible purity for sensitive applications.

Recrystallization: A Cost-Effective Purification Method

Recrystallization is a powerful technique for purifying solid organic compounds.[16] The choice of solvent is critical for successful recrystallization.

Protocol 1: Recrystallization of this compound

  • Solvent Selection:

    • Based on the polar nature of the piperazine ring and the nonpolar dimethylphenyl group, a moderately polar solvent system is a good starting point.

    • Screening should be performed with small amounts of the compound. Suitable solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[16]

    • Potential solvents to screen include isopropanol, ethanol, ethyl acetate, or a mixture of solvents like ethanol/water or ethyl acetate/heptane.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid. Gentle heating on a hot plate with stirring is recommended.

  • Decolorization (Optional):

    • If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.

    • Caution: Do not add charcoal to a boiling solution, as this can cause bumping.

    • If charcoal is used, perform a hot filtration through a fluted filter paper to remove it.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the crystals in a vacuum oven at a temperature below the compound's melting point (60-65 °C) to remove any residual solvent.[7]

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest possible purity, particularly for reference standards or sensitive biological assays, preparative HPLC is the method of choice.[17][18][19][20]

Protocol 2: Preparative HPLC Purification

  • Column and Mobile Phase Selection:

    • A C18 reversed-phase column is a suitable starting point for this compound.[21]

    • The mobile phase will typically consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Method Development:

    • Develop an analytical scale HPLC method first to determine the optimal mobile phase composition and gradient for separating the target compound from its impurities.

  • Sample Preparation:

    • Dissolve the this compound in a solvent that is compatible with the mobile phase and ensures complete dissolution.

  • Purification:

    • Inject the sample onto the preparative HPLC system.

    • Collect the fractions corresponding to the main peak of the target compound.

  • Post-Purification Processing:

    • Combine the pure fractions and remove the mobile phase solvents, typically by rotary evaporation.

    • If an acid modifier was used, it may need to be removed by subsequent processing steps, such as lyophilization from a suitable solvent or liquid-liquid extraction.

Analytical Validation: Confirming Purity and Identity

Rigorous analytical testing is essential to confirm the purity and structural integrity of the sourced and purified this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a standard method for assessing the purity of organic compounds.[22][23][24]

Protocol 3: HPLC-UV Purity Analysis

  • Column: C18 reversed-phase, e.g., 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% TFA or formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

  • Gradient: A typical starting gradient would be 10-95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).

  • Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of a molecule.[25][26][27][28]

Expected ¹H NMR Spectral Features (in CDCl₃):

  • Aromatic Protons: Signals in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the protons on the dimethylphenyl ring.

  • Piperazine Protons: Signals for the -CH₂- groups of the piperazine ring, likely appearing as multiplets in the δ 2.5-3.5 ppm region.

  • Methyl Protons: Two singlets in the aliphatic region (typically δ 2.0-2.5 ppm), each integrating to 3 protons, corresponding to the two methyl groups on the aromatic ring.

  • NH Proton: A broad singlet for the N-H proton of the piperazine ring, the chemical shift of which can be variable and may exchange with D₂O.

Molecular Weight Verification and Impurity Profiling by Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can be used to identify and characterize impurities.[29][30][31]

Expected Mass Spectrum (Electrospray Ionization - ESI+):

  • Molecular Ion Peak: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 191.15.

  • Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for phenylpiperazines involve cleavage of the bonds within the piperazine ring and between the piperazine ring and the phenyl group.[31]

Workflow Visualization

The following diagram illustrates the comprehensive workflow for sourcing and quality control of high-purity this compound.

Sourcing_Workflow cluster_Sourcing Sourcing cluster_Purification Purification cluster_Validation Analytical Validation Start Identify Research Need Screening Initial Supplier Screening Start->Screening Vetting Supplier Vetting Screening->Vetting CoA_Review CoA Review Vetting->CoA_Review Recrystallization Recrystallization CoA_Review->Recrystallization If purity < desired HPLC_UV HPLC-UV Purity CoA_Review->HPLC_UV Initial QC Final_Product High-Purity Compound for Research CoA_Review->Final_Product If purity meets spec Recrystallization->HPLC_UV Prep_HPLC Preparative HPLC Prep_HPLC->HPLC_UV NMR NMR Structure Confirmation HPLC_UV->NMR MS MS Identity & Impurity Profile NMR->MS MS->Final_Product

Caption: Workflow for sourcing and quality control.

Conclusion

The successful execution of research and development projects in the pharmaceutical industry is fundamentally reliant on the quality of the starting materials. By implementing a rigorous supplier qualification process, performing appropriate purification steps, and conducting thorough analytical validation, researchers can ensure the high purity of this compound. This diligence not only enhances the reliability and reproducibility of experimental data but also contributes to the overall quality and safety of potential new medicines.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,4-Dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(3,4-Dimethylphenyl)piperazine. This valuable building block is integral to the development of numerous pharmaceutical agents, making its efficient and high-yield synthesis a critical step in the research and development pipeline.[1][2][3] This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during its synthesis, particularly via the widely used Buchwald-Hartwig amination reaction.[1][4][5]

Our goal is to provide you with not just solutions, but also the underlying scientific principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low or failing completely. What are the most critical factors to investigate?

Low yield in a Buchwald-Hartwig amination is a common issue that can almost always be traced back to a few key parameters. The palladium-catalyzed C-N cross-coupling reaction is a powerful but sensitive transformation.[4][6]

Here’s a systematic approach to troubleshooting:

  • Inert Atmosphere Integrity: The active Pd(0) catalytic species is highly sensitive to oxygen.[7] Incomplete removal of air from your reaction vessel is a primary cause of catalyst deactivation.

    • Recommendation: Ensure your flask is rigorously degassed. Use a robust Schlenk line technique, performing at least three cycles of vacuum followed by backfilling with a high-purity inert gas (Argon or Nitrogen). Ensure solvents are thoroughly sparged with inert gas before use.

  • Catalyst and Ligand System: The choice and handling of the palladium precursor and phosphine ligand are paramount.

    • Palladium Source: While Pd₂(dba)₃ is a Pd(0) source, Pd(OAc)₂ is a common Pd(II) precatalyst that is reduced in situ. Both are effective, but ensure they are fresh and have been stored properly.

    • Ligand Choice: For coupling an unactivated aryl bromide like 4-bromo-1,2-dimethylbenzene, sterically hindered and electron-rich biaryl phosphine ligands are often required to promote the key steps of oxidative addition and reductive elimination.[8] Consider ligands such as XPhos, RuPhos, or BINAP.[9][10]

    • Recommendation: If using a standard ligand like BINAP fails, screen a panel of more specialized Buchwald ligands (e.g., the "XPhos" family). Ensure the Pd:Ligand ratio is optimized; typically a 1:1 to 1:2 ratio is effective.

  • Base Selection and Quality: The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle.[8]

    • Strength and Solubility: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is the standard choice and often gives the fastest rates. However, its high reactivity can sometimes promote side reactions. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective alternatives, especially if your substrates are sensitive.[8][9]

    • Recommendation: Ensure your base is finely powdered and completely dry. Clumpy or old base can have significantly reduced activity. If NaOtBu leads to decomposition, switch to Cs₂CO₃.

  • Solvent and Temperature:

    • Solvent Choice: Anhydrous toluene or dioxane are the most common solvents.[7][10] Toluene is often preferred for its higher boiling point. The solvent must be able to dissolve the reactants and intermediates.

    • Temperature Control: These reactions typically require heating (80-110 °C) to proceed at a reasonable rate.[7] Suboptimal temperature can lead to an incomplete reaction.

    • Recommendation: Ensure your solvent is truly anhydrous (<50 ppm water). Monitor the reaction temperature with a calibrated probe in the heating block or oil bath.

ParameterCommon IssueRecommended Action
Atmosphere Catalyst deactivation by oxygenPerform 3x vacuum/inert gas backfill cycles. Use sparged solvents.
Catalyst/Ligand Suboptimal ligand for the substrateScreen bulky, electron-rich biaryl phosphine ligands (e.g., XPhos).
Base Poor quality or inappropriate strengthUse fresh, finely powdered, anhydrous base. Switch from NaOtBu to Cs₂CO₃ if decomposition occurs.[8]
Temperature Incomplete reaction due to low temp.Ensure reaction is heated to 80-110 °C. Monitor temperature accurately.
Q2: I'm forming the desired product, but I'm also getting a significant amount of the 1,4-bis(3,4-dimethylphenyl)piperazine side product. How can I improve selectivity for mono-arylation?

This is a classic selectivity challenge when using a symmetrical nucleophile like piperazine, which has two reactive N-H sites. The formation of the bis-arylated product is a competing reaction that becomes more prevalent as the concentration of the desired mono-arylated product increases.

The primary strategy to mitigate this is based on Le Châtelier's principle and reaction kinetics:

  • Use an Excess of Piperazine: By using a large excess of piperazine (typically 3-10 equivalents), you increase the statistical probability that the aryl halide will react with an unreacted piperazine molecule rather than the already-formed this compound product.[8]

  • Slow Addition of the Aryl Halide: If using a large excess of piperazine is not feasible (e.g., due to cost or downstream purification challenges), adding the aryl halide slowly via a syringe pump can help. This keeps the instantaneous concentration of the electrophile low, favoring the reaction with the more abundant starting piperazine.[8]

  • Employ a Mono-Protected Piperazine: The most robust method to guarantee mono-arylation is to use a mono-protected piperazine, such as N-Boc-piperazine.[8][10] You perform the Buchwald-Hartwig coupling on the single available N-H site, and then the Boc protecting group can be easily removed in a subsequent step using an acid like trifluoroacetic acid (TFA) or HCl in dioxane.

StrategyPrincipleTypical Implementation
Piperazine Excess Stoichiometric ControlUse 3-10 equivalents of piperazine relative to the aryl halide.
Slow Addition Kinetic ControlAdd a solution of the aryl halide over several hours.
Mono-Protection Chemical SelectivityUse N-Boc-piperazine, followed by acidic deprotection.[8]
Q3: My purification is difficult. How can I effectively isolate my product from the reaction mixture?

Purification of N-arylpiperazines can be challenging due to the presence of the basic nitrogen atom and residual palladium catalyst.

  • Work-up Procedure:

    • Quenching: After cooling the reaction, quench it by adding water or a saturated aqueous solution of ammonium chloride.

    • Extraction: Dilute with a suitable organic solvent like ethyl acetate or dichloromethane (DCM). The basic product can be extracted from non-basic impurities.

    • Acid-Base Extraction: This is a highly effective technique for piperazine products.[8] After the initial aqueous work-up, extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your basic product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities behind in the organic layer. Then, basify the acidic aqueous layer (e.g., with 2M NaOH) until pH > 12 and re-extract your purified free-base product back into an organic solvent like DCM.

  • Purification Methods:

    • Flash Column Chromatography: This is the most common method. Use a silica gel column with a gradient elution, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a solvent like ethyl acetate. Adding a small amount of triethylamine (~1%) to the eluent can help prevent the basic product from streaking on the acidic silica gel.

    • Crystallization/Salt Formation: If the product is a solid, crystallization can be an excellent final purification step.[11] You can also form a crystalline salt (e.g., hydrochloride or citrate salt) which often has better handling properties and can be easier to purify by recrystallization than the free base.

Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving common issues during the synthesis.

G start Low or No Yield check_atmosphere 1. Check Inert Atmosphere (Degassing, Gas Quality) start->check_atmosphere Systematic Check check_reagents 2. Verify Reagent Quality (Aryl Halide, Piperazine, Base) check_atmosphere->check_reagents check_catalyst 3. Evaluate Catalyst System (Pd Source, Ligand) check_reagents->check_catalyst check_conditions 4. Review Reaction Conditions (Solvent, Temperature, Time) check_catalyst->check_conditions side_product Bis-Arylation Side Product? check_conditions->side_product Product Formed? increase_piperazine Increase Piperazine Excess (3-10 eq) side_product->increase_piperazine Yes success Yield Improved side_product->success No use_boc Use Mono-Boc-Piperazine (Followed by Deprotection) increase_piperazine->use_boc Still an issue? increase_piperazine->success Resolved use_boc->success

Caption: A troubleshooting workflow for low yield in this compound synthesis.

Exemplary High-Yield Protocol: Buchwald-Hartwig Amination

This protocol details the synthesis using a robust palladium/biaryl phosphine ligand system.

Materials:

  • 4-Bromo-1,2-dimethylbenzene (1.0 equiv)

  • Piperazine (3.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv, 1 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 equiv, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 equiv), XPhos (0.02 equiv), and sodium tert-butoxide (1.4 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by subjecting it to three cycles of vacuum followed by backfilling with high-purity argon.

  • Reagent Addition: Under a positive pressure of argon, add piperazine (3.0 equiv) followed by anhydrous toluene via syringe. Then, add 4-bromo-1,2-dimethylbenzene (1.0 equiv).

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench by slowly adding water. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient with 1% triethylamine) to yield this compound as a solid.[12]

References

Technical Support Center: Purification of Crude 1-(3,4-Dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(3,4-Dimethylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols for obtaining high-purity material, a critical aspect for reliable downstream applications and pharmaceutical development. As an N-arylpiperazine, this compound is a valuable building block in medicinal chemistry.[1][2] This guide will equip you with the necessary knowledge to tackle common purification challenges and ensure the integrity of your research.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.

Q1: My crude product is a dark, oily residue after synthesis. What is the best initial purification step?

A1: A dark, oily residue suggests the presence of significant impurities, including residual solvents, starting materials, and byproducts from the reaction. An excellent first step for such crude materials is an acid-base extraction . This technique leverages the basicity of the piperazine nitrogen to separate it from neutral and acidic impurities.[3][4]

  • Causality: The basic nitrogen atoms of the piperazine ring can be protonated by an acid (like dilute HCl) to form a water-soluble ammonium salt.[5][6] This salt will partition into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer with a base (like NaOH or NaHCO₃) will regenerate the free amine, which can then be extracted back into an organic solvent.[3][7]

  • Immediate Action:

    • Dissolve the crude oil in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

    • Extract the organic layer with 1M hydrochloric acid. The this compound will move into the aqueous layer as its hydrochloride salt.

    • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer to a pH of 9-10 with 2M sodium hydroxide or saturated sodium bicarbonate.[3] Be cautious with bicarbonate as it will produce CO₂ gas.[7]

    • Extract the now free-based product back into an organic solvent.

    • Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Q2: I'm performing column chromatography on silica gel, but my product is streaking badly, or I'm getting poor recovery. What's going wrong?

A2: This is a common issue when purifying amines on standard silica gel. The acidic nature of silica's silanol groups strongly interacts with the basic amine, leading to tailing (streaking) and sometimes irreversible adsorption.[8]

  • Causality: The lone pairs on the nitrogen atoms of your piperazine derivative form strong hydrogen bonds with the surface silanol groups (Si-OH) of the silica gel. This interaction retards the elution of the compound and causes broad, streaky bands.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your product for the acidic sites on the silica. A common choice is triethylamine (Et₃N) at a concentration of 0.5-2% (v/v).[9] Alternatively, using a mobile phase containing ammonia, such as a mixture of dichloromethane, methanol, and ammonia, can be effective.[8]

    • Use of Deactivated Silica: Consider using a deactivated stationary phase. Amine-functionalized silica or basic alumina are excellent alternatives that minimize the acid-base interactions causing streaking.[8][9]

    • Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase flash chromatography can be a viable alternative.[9]

Q3: After purification, my final product has a persistent yellow tint. How can I remove this color?

A3: A yellow tint often indicates the presence of minor, highly conjugated impurities or oxidation byproducts. While sometimes difficult to remove completely, a few techniques can be effective.

  • Causality: Impurities with extended chromophores can impart color even at very low concentrations. These can arise from side reactions during synthesis, particularly in palladium-catalyzed reactions like the Buchwald-Hartwig amination, which is a common method for preparing N-arylpiperazines.[10][11][12] Dehalogenation products or ligand-derived impurities can also be culprits.[13]

  • Solutions:

    • Recrystallization: This is often the most effective method for removing trace colored impurities. The impurity may be more soluble in the recrystallization solvent and remain in the mother liquor.

    • Activated Carbon Treatment: Dissolve your product in a suitable solvent, add a small amount of activated carbon (charcoal), and gently heat or stir for a short period. The activated carbon will adsorb the colored impurities. Be cautious, as it can also adsorb some of your product, leading to yield loss. Filter the solution through celite to remove the carbon before proceeding with crystallization or solvent removal.

    • Silica Plug Filtration: A quick filtration through a short plug of silica gel, sometimes with the solvent system that was problematic for full chromatography, can sometimes retain the colored impurities at the top of the plug while allowing your product to pass through.[14]

Q4: I'm struggling with an impurity that co-elutes with my product during column chromatography. What are my options?

A4: Co-elution suggests that the impurity has a very similar polarity to your desired compound.

  • Causality: Structurally similar impurities, such as isomers or byproducts from incomplete reactions, can have nearly identical affinities for the stationary and mobile phases, making separation by standard chromatography challenging.[15]

  • Solutions:

    • Optimize Chromatography Conditions:

      • Solvent System: Experiment with different solvent systems. Changing the solvent can alter the selectivity of the separation. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can change the elution order.

      • Isocratic vs. Gradient Elution: If using a gradient, a shallower gradient around the elution point of your compound can improve resolution.

    • Recrystallization: This is an excellent alternative as it separates compounds based on differences in solubility and crystal lattice packing, not just polarity.

    • Derivative Formation: In more challenging cases, you can temporarily protect one of the piperazine nitrogens (e.g., with a Boc group), which will significantly alter the polarity of your desired compound, allowing for easier chromatographic separation from the impurity. The protecting group can then be removed in a subsequent step.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the typical physical properties of this compound?

A1: this compound is typically a light beige to faintly yellow crystalline solid.[16][17] It has a melting point in the range of 60-65°C and a boiling point of approximately 110°C.[17]

Q2: How should I store purified this compound?

A2: This compound is sensitive to air.[17] It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator (2-8°C) to prevent oxidation and degradation.[17]

Q3: What are the most common impurities I might encounter?

A3: Common impurities depend on the synthetic route. For a Buchwald-Hartwig amination, you might find:

  • Unreacted starting materials (e.g., the aryl halide and piperazine).

  • Dehalogenated starting material.[13]

  • Products of double arylation (bis-arylpiperazine).

  • Residual palladium catalyst and ligands.[13]

Q4: Can I use distillation for purification?

A4: Fractional distillation can be a viable method, especially for large-scale purification, provided the impurities have significantly different boiling points from the product.[15] However, for closely related impurities, it is generally less effective than chromatography or recrystallization.

Part 3: Experimental Protocols & Data

Protocol 1: Purification by Acid-Base Extraction

This protocol is ideal as an initial purification step for crude reaction mixtures.

  • Dissolution: Dissolve the crude this compound (1 part by weight) in ethyl acetate (10 parts by volume).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 5 parts by volume). Combine the aqueous layers.

  • Organic Wash (Optional): Wash the combined acidic aqueous layers with ethyl acetate (2 x 3 parts by volume) to remove any remaining neutral organic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2M NaOH with stirring until the pH is >10 (verify with pH paper). A cloudy precipitate of the free amine should form.[7]

  • Back Extraction: Extract the aqueous layer with ethyl acetate (3 x 5 parts by volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is effective for removing minor impurities and achieving high purity.[18][19]

  • Solvent Screening: Determine a suitable solvent or solvent system. The ideal solvent should dissolve the compound well when hot but poorly when cold.[18] See the table below for starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[19]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[19]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Table 1: Recommended Solvents for Recrystallization

Solvent/SystemRationale
Heptane/TolueneA non-polar solvent with a more polar co-solvent can be effective. Dissolve in minimal hot toluene and add heptane until cloudy, then reheat to clarify and cool.
Isopropanol/WaterA polar protic solvent system. Dissolve in hot isopropanol and add water dropwise until persistent cloudiness appears. Reheat to dissolve and then cool slowly.
EthanolA general solvent for many organic compounds with minor impurities.[20]
Protocol 3: Purification by Flash Column Chromatography

This protocol is suitable for separating impurities with different polarities.[21][22]

  • Stationary Phase: Pack a glass column with silica gel slurried in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Elute the column with an appropriate solvent system (see Table 2), gradually increasing the polarity if necessary.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 2: Recommended Mobile Phases for Column Chromatography

Mobile Phase SystemModifierWhen to Use
Hexanes / Ethyl Acetate1% TriethylamineFor moderately polar impurities. The triethylamine is crucial to prevent streaking.[9]
Dichloromethane / Methanol1% TriethylamineFor more polar impurities. Start with a low percentage of methanol and gradually increase.

Part 4: Visual Diagrams

Diagram 1: Acid-Base Extraction Workflow

G crude Crude Product in Ethyl Acetate add_hcl Extract with 1M HCl crude->add_hcl sep_funnel1 Separatory Funnel add_hcl->sep_funnel1 org_layer1 Organic Layer (Neutral/Acidic Impurities) sep_funnel1->org_layer1 Discard aq_layer1 Aqueous Layer (Product as HCl Salt) sep_funnel1->aq_layer1 add_naoh Add 2M NaOH to pH > 10 aq_layer1->add_naoh sep_funnel2 Separatory Funnel add_naoh->sep_funnel2 aq_layer2 Aqueous Layer (Salts) sep_funnel2->aq_layer2 Discard org_layer2 Organic Layer (Pure Product) sep_funnel2->org_layer2 dry Dry & Concentrate org_layer2->dry pure_product Pure Product dry->pure_product

Caption: Workflow for purification via acid-base extraction.

Diagram 2: Troubleshooting Chromatography Issues

G start Chromatography Problem? streaking Streaking / Tailing? start->streaking coelution Co-elution of Impurity? start->coelution streaking->coelution No add_base Add 1% Et3N to Eluent streaking->add_base Yes change_solvent Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) coelution->change_solvent Yes recrystallize Attempt Recrystallization coelution->recrystallize No change_stationary Use Amine-Silica or Alumina add_base->change_stationary If still issues shallow_gradient Use a Shallower Gradient change_solvent->shallow_gradient shallow_gradient->recrystallize If still issues

Caption: Decision tree for troubleshooting column chromatography.

References

Technical Support Center: Troubleshooting Common Problems in Aryl Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aryl piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical pharmaceutical scaffold. The aryl piperazine moiety is a cornerstone in medicinal chemistry, found in numerous blockbuster drugs.[1][2][3] However, its synthesis is not without pitfalls. This resource provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.

I. Troubleshooting Guide: Reaction-Specific Issues

This section addresses problems arising from the most common synthetic routes to aryl piperazines: Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) and Nucleophilic Aromatic Substitution (SNAr).

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a go-to method for forming C-N bonds, offering a versatile route to N-arylpiperazines.[4][5] However, its complexity can lead to several issues.

Question: I am observing low to no yield in my Buchwald-Hartwig reaction. What are the likely causes and how can I troubleshoot this?

Answer:

Low yields in Buchwald-Hartwig aminations of piperazines are a frequent issue and can stem from several factors related to the catalyst system, reaction conditions, and starting materials.[6] A systematic approach to troubleshooting is crucial.

Underlying Causality: The catalytic cycle of the Buchwald-Hartwig reaction involves a delicate balance of oxidative addition, amine coordination, deprotonation, and reductive elimination.[5] Any disruption to this cycle can halt the reaction and lead to low yields.

Troubleshooting Workflow:

G cluster_0 Troubleshooting Low Yield in Buchwald-Hartwig Amination start Low or No Product Formation catalyst Evaluate Catalyst System (Pd Source & Ligand) start->catalyst base Assess Base Choice catalyst->base If no improvement success Improved Yield catalyst->success Successful Optimization conditions Optimize Reaction Conditions (Solvent, Temperature) base->conditions If no improvement base->success Successful Optimization materials Check Starting Material Quality conditions->materials If still no improvement conditions->success Successful Optimization materials->success Successful Optimization

Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.

Detailed Troubleshooting Steps:

Parameter Potential Problem Recommended Solution & Rationale
Catalyst System Catalyst Deactivation/Incorrect Choice: The choice of palladium precursor and phosphine ligand is critical.[6] Electron-rich aryl halides often require more electron-rich and sterically hindered phosphine ligands.[6] Using a pre-catalyst can lead to cleaner formation of the active catalytic species compared to sources like Pd(OAc)2.[7]Screen Ligands and Pre-catalysts: Screen a panel of ligands (e.g., RuPhos, BrettPhos, XPhos) and palladium pre-catalysts.[8] For aryl chlorides, which are less reactive, more specialized ligands are often necessary.[7]
Base Suboptimal Base Strength: The base is crucial for both reaction rate and preventing side reactions.[6] A strong base like NaOtBu might cause decomposition of sensitive starting materials.[6]Vary the Base: If decomposition is observed, switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[6] The pKa of the amine and the nature of the ligand can influence the optimal base choice.
Solvent Poor Solubility/Catalyst Instability: The solvent affects the solubility of reagents and the stability of the catalytic species.[6] Common solvents include toluene, dioxane, and THF.[6]Solvent Screening: If solubility is an issue, consider a more polar solvent like t-butanol.[6] Some modern methods even utilize water or solvent-free conditions for a "greener" approach.[4][9]
Temperature Incomplete Reaction or Decomposition: Suboptimal temperature can lead to an incomplete reaction or decomposition of the catalyst or starting materials.[6]Temperature Optimization: Monitor the reaction by TLC or LC-MS to determine the optimal temperature and reaction time.[6] A temperature screen can be beneficial.
Starting Materials Impurity or Degradation: Impurities in the aryl halide or piperazine can poison the catalyst. Piperazine itself is hygroscopic and can absorb water, which can interfere with the reaction.[10]Purify Starting Materials: Ensure the purity of your starting materials. Dry solvents and reagents thoroughly.
Nucleophilic Aromatic Substitution (SNAr)

SNAr is a classical method for synthesizing aryl piperazines, particularly when the aromatic ring is activated by electron-withdrawing groups.[11]

Question: My SNAr reaction is sluggish or not proceeding at all. How can I drive it to completion?

Answer:

The success of an SNAr reaction is highly dependent on the electronic nature of the aryl halide and the reaction conditions.

Underlying Causality: The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized Meisenheimer complex.[11][12] The formation of this intermediate is often the rate-determining step.[13] For the reaction to proceed, the aromatic ring must be sufficiently electron-deficient to be attacked by the nucleophilic piperazine.

Troubleshooting Decision Tree:

G cluster_1 Troubleshooting Sluggish SNAr Reactions start Sluggish or No Reaction check_ewg Is the aryl halide activated by an electron-withdrawing group (EWG)? start->check_ewg increase_temp Increase Reaction Temperature check_ewg->increase_temp Yes consider_buchwald Consider Buchwald-Hartwig Amination check_ewg->consider_buchwald No stronger_base Use a Stronger Base increase_temp->stronger_base Still sluggish success Reaction Proceeds increase_temp->success Successful polar_aprotic Switch to a Polar Aprotic Solvent stronger_base->polar_aprotic Still sluggish stronger_base->success Successful polar_aprotic->success Successful

Caption: Decision tree for troubleshooting sluggish SNAr reactions.

Key Optimization Strategies:

  • Increase Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy for the formation of the Meisenheimer complex.[4]

  • Choice of Solvent: Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the base, increasing the nucleophilicity of the piperazine.

  • Base: A base is often required to deprotonate the piperazine, increasing its nucleophilicity. Common bases include K₂CO₃ or Et₃N. In some cases, a stronger base may be necessary.

  • Leaving Group: The reactivity of the aryl halide follows the order F > Cl > Br > I, which is opposite to SN1 and SN2 reactions.[11] This is because the more electronegative halogen better stabilizes the negative charge in the Meisenheimer complex. If your substrate has a less reactive leaving group, more forcing conditions may be needed.

II. FAQs: Common Issues and Solutions

This section covers frequently asked questions about broader challenges in aryl piperazine synthesis, including selectivity and purification.

Q1: How can I control for mono- versus di-substitution of the piperazine ring?

A1: This is a classic challenge in piperazine chemistry. The monosubstituted product is often more reactive than piperazine itself, leading to the formation of the undesired disubstituted product.[6]

Strategies for Promoting Mono-substitution:

Method Description Advantages Disadvantages
Excess Piperazine Use a 5-10 fold excess of piperazine relative to the electrophile.[6]Simple and cost-effective if piperazine is inexpensive.Requires removal of a large excess of piperazine during workup.
Slow Addition Add the electrophile slowly to the reaction mixture at a low temperature.[6]Can be effective for reactive electrophiles.May not be sufficient for all substrates.
Use of a Mono-protected Piperazine Employ a piperazine derivative where one nitrogen is protected (e.g., N-Boc-piperazine).[6][14]Provides excellent control over selectivity.Adds extra protection and deprotection steps to the synthesis.

Experimental Protocol: Mono-N-Boc Protection of Piperazine

  • Dissolve piperazine (1 eq.) in a suitable solvent (e.g., dichloromethane or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95 eq.) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.[6]

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, concentrate the mixture and purify by column chromatography to isolate N-Boc-piperazine.[6]

Q2: What are the main challenges in purifying aryl piperazines, and how can I overcome them?

A2: The purification of aryl piperazines can be challenging due to their physicochemical properties.[10]

Common Purification Challenges and Solutions:

  • High Polarity and Basicity: The two nitrogen atoms make these compounds highly polar and basic, which can lead to issues in chromatography.[10]

    • Normal-Phase Chromatography: The basicity can cause strong interactions with the silica gel, leading to peak tailing. Solution: Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent to improve peak shape.[10]

    • Reverse-Phase HPLC: The high polarity can result in poor retention. Solution: Use a mobile phase with a lower organic content or an ion-pairing reagent. A mobile phase additive like triethylamine (TEA) or trifluoroacetic acid (TFA) can also improve peak shape.[10]

  • Hygroscopicity: Piperazine and its derivatives readily absorb moisture, which can complicate handling and obtaining accurate weights.[10] Solution: Handle and store these compounds under an inert atmosphere (e.g., nitrogen or argon) and use a desiccator.

  • Formation of Salts and Hydrates: Piperazines easily form salts and hydrates, which can lead to inconsistencies in the material's form.[10] Solution: Be aware of the potential for different forms and characterize your final product thoroughly (e.g., by NMR, elemental analysis) to confirm its identity and purity.

Q3: What are some common side reactions to be aware of?

A3: Besides di-substitution, other side reactions can occur depending on the synthetic route.

  • Buchwald-Hartwig Amination:

    • Hydrodehalogenation: The aryl halide can be reduced, removing the halogen and replacing it with a hydrogen atom. This is more common with primary amines.[5]

    • β-Hydride Elimination: This can occur from the amide intermediate, leading to the formation of an imine and the hydrodehalogenated arene.[5]

  • General Side Reactions:

    • Elimination Reactions: With certain alkyl halides, elimination can compete with substitution.[6]

    • Ring-Opening: Under harsh conditions, the piperazine ring can potentially open.[6]

By understanding the underlying principles of these common synthetic methods and anticipating potential problems, researchers can more efficiently troubleshoot their experiments and successfully synthesize these valuable aryl piperazine compounds.

III. References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Piperazine Synthesis. Retrieved from --INVALID-LINK--

  • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from --INVALID-LINK--

  • ResearchGate. (2005). A general and convenient synthesis of N-aryl piperazines. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Piperazine synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (2019). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved from --INVALID-LINK--

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from --INVALID-LINK--

  • PubMed Central. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Retrieved from --INVALID-LINK--

  • ResearchGate. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from --INVALID-LINK--

  • NIH. (n.d.). Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Retrieved from --INVALID-LINK--

  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US2919275A - Purification of piperazine. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Retrieved from --INVALID-LINK--

  • ACS Publications. (2016, January 29). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Retrieved from --INVALID-LINK--

  • Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from --INVALID-LINK--

  • SlideShare. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Retrieved from --INVALID-LINK--

  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from --INVALID-LINK--

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from --INVALID-LINK--

  • ACS Publications. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Retrieved from --INVALID-LINK--

  • ResearchGate. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from --INVALID-LINK--

References

Proper storage and handling of air-sensitive 1-(3,4-Dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the proper storage, handling, and use of air-sensitive 1-(3,4-Dimethylphenyl)piperazine (CAS: 1014-05-7). It is designed for researchers, scientists, and drug development professionals to mitigate common issues and ensure experimental success and reagent integrity.

FAQs: Fundamental Properties & Storage

This section addresses the most common initial questions regarding the nature and proper care of this compound.

Q1: What is this compound and why is it important?

A1: this compound is a disubstituted piperazine derivative, appearing as a white to light beige crystalline powder.[1][2] Its chemical structure, featuring a piperazine ring, makes it a valuable building block in pharmaceutical synthesis for creating more complex molecular architectures.[3] The piperazine moiety is a common scaffold in many marketed drugs, and this particular derivative allows for diverse chemical modifications essential for developing new drug candidates.

Q2: The technical data sheet lists this compound as "air-sensitive." What does this mean chemically?

A2: "Air-sensitive" indicates that the compound can degrade upon exposure to the atmosphere. For piperazine derivatives, this sensitivity primarily involves two pathways:

  • Oxidation: The secondary amine group (-NH-) in the piperazine ring is susceptible to oxidation by atmospheric oxygen. This can lead to the formation of N-oxides and other degradation products, often presenting as a discoloration of the material.

  • Reaction with Carbon Dioxide: Like other amines, piperazine and its derivatives can react with carbon dioxide (CO₂) present in the air to form carbamate salts or carbonates.[4] This reaction effectively consumes the active reagent and introduces non-reactive impurities into your starting material.

Q3: What are the immediate signs of improper storage or handling?

A3: The most common visual indicator of degradation is a change in color. Fresh, high-purity this compound should be a white to off-white or light beige crystalline solid.[1][3] If your material appears yellow, brown, or has melted into a waxy or oily solid at room temperature, it has likely been compromised by exposure to air or moisture. Another sign is poor solubility in solvents where it should be freely soluble, or the presence of insoluble particulates.

Q4: What are the official storage recommendations for this compound?

A4: To maintain the integrity and reactivity of this compound, strict storage protocols are necessary. The consensus from supplier data indicates that the ideal storage condition is at 2-8°C under a dry, inert atmosphere (Nitrogen or Argon) .[1][3] Always ensure the container is tightly sealed.[5] While some suppliers may ship at ambient temperature, long-term storage should always be under these refrigerated and inert conditions.

ParameterRecommendationRationale
Temperature 2-8°CSlows the rate of potential degradation reactions.
Atmosphere Inert Gas (Nitrogen/Argon)Prevents oxidation and reaction with atmospheric CO₂.[1][6]
Container Tightly SealedPrevents ingress of air and moisture.[5][7]
Light Protect from LightPiperazine derivatives can be light-sensitive; storing in an opaque or amber vial inside a refrigerator is best practice.[8][9]
Troubleshooting Guide: Handling & Experiments

This section provides solutions to specific problems that may arise during the use of this compound in an experimental setting.

Q5: I opened a new bottle of the reagent, and it's already slightly yellow. Can I still use it?

A5: A faint yellow tinge may be acceptable, but it indicates the onset of degradation. Before using the material in a critical, large-scale reaction, it is highly advisable to assess its purity.

  • Recommended Action: Take a small sample and run a quick purity analysis (e.g., ¹H NMR, LC-MS). In the ¹H NMR, look for the appearance of new, unidentifiable peaks or a broadening of the characteristic aromatic and aliphatic signals. In the LC-MS, check for the presence of species with higher masses, potentially corresponding to oxidized byproducts. If the purity is below your experimental tolerance (typically >95% for synthetic starting materials), you should consider purifying the material or using a fresh, unopened lot.

Q6: My reaction yield is significantly lower than expected. Could the reagent be the problem?

A6: Yes, this is a classic symptom of using a degraded or improperly handled air-sensitive reagent. If the piperazine derivative has been exposed to air, a portion of it has likely converted to its carbamate salt or oxidized form, reducing the number of active moles available for your reaction.

Below is a logical workflow to diagnose the issue.

G start Low Reaction Yield Observed reagent_check Was this compound handled under inert atmosphere? start->reagent_check appearance Check Reagent Appearance (Color, Physical State) reagent_check->appearance  Yes protocol Revise Handling Protocol reagent_check->protocol  No purity Confirm Purity (NMR, LC-MS) appearance->purity Discolored or Clumped other Troubleshoot Other Reaction Parameters (Solvent, Temp, etc.) appearance->other Appears Normal purity->other Pure purify Purify Reagent or Use New Batch purity->purify Impure protocol->purify G cluster_prep Preparation cluster_transfer Transfer cluster_storage Final Steps oven_dry 1. Oven-Dry Glassware assemble 2. Assemble Hot & Cool Under Inert Gas oven_dry->assemble reagent_warm 3. Equilibrate Reagent Bottle to RT assemble->reagent_warm weigh 4. Weigh Reagent Quickly (or in Glovebox) assemble->weigh transfer 5. Transfer Solid to Flask Under Positive N2 Flow reseal 7. Reseal Stock Bottle transfer->reseal purge 6. Purge Flask Headspace purge_stock 8. Purge Headspace & Store Cold reseal->purge_stock

References

Technical Support Center: Scaling Up 1-(3,4-Dimethylphenyl)piperazine Production

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, chemists, and process development professionals encountering challenges in the synthesis and purification of 1-(3,4-Dimethylphenyl)piperazine (CAS 1014-05-7) at scale. We provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success in a scaled-up environment.

Section 1: Synthesis Strategies & Core Challenges

The transition from a bench-scale synthesis to pilot or manufacturing scale introduces significant hurdles related to reaction kinetics, heat transfer, impurity profiles, and process economics. For this compound, a key intermediate in pharmaceutical development, selecting and optimizing a robust synthetic route is paramount.[1]

FAQ 1: What are the primary, scalable synthetic routes to this compound?

Two dominant methods are employed for the synthesis of N-arylpiperazines: Palladium-catalyzed Buchwald-Hartwig amination and, to a lesser extent for this specific target, direct nucleophilic aromatic substitution (SNAr) or reductive amination.

  • Buchwald-Hartwig Amination: This is the most versatile and widely used method for forming the aryl C-N bond.[2][3] It involves the cross-coupling of an aryl halide (or sulfonate) with piperazine, catalyzed by a palladium complex. Its major advantage is its broad substrate scope and functional group tolerance. However, challenges in scale-up include catalyst cost, ligand selection, potential for side reactions, and the need to remove residual palladium from the final product.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): This method is viable if the aryl ring is sufficiently electron-deficient (e.g., activated by nitro groups). For 1-halo-3,4-dimethylbenzene, which is electron-rich, SNAr conditions would be exceedingly harsh (high temperatures and pressures), making it generally unsuitable for this target compound and prone to byproduct formation.

  • Reductive Amination: This route could theoretically involve the reaction of 3,4-dimethylaniline with a piperazine precursor or the reaction of a diketone with 3,4-dimethylaniline and a source of ammonia. However, these routes are often more complex and less direct than the Buchwald-Hartwig approach for this specific target. Difficulties can include over-alkylation and complex byproduct formation.[5]

Given its prevalence and power, this guide will focus primarily on the challenges of scaling the Buchwald-Hartwig amination route.

Synthesis_Routes cluster_start Starting Materials cluster_pathways Primary Synthetic Pathways cluster_end Product Aryl_Halide 1-Bromo-3,4-dimethylbenzene (or Chloro/Iodo/Triflate) BH_Amination Buchwald-Hartwig Amination Aryl_Halide->BH_Amination SNAr Nucleophilic Aromatic Substitution (SNAr) Aryl_Halide->SNAr Piperazine Piperazine (Anhydrous or Boc-protected) Piperazine->BH_Amination Piperazine->SNAr Product This compound BH_Amination->Product Preferred Route (High Versatility) SNAr->Product Challenging Route (Requires Harsh Conditions for this substrate) Buchwald_Hartwig_Cycle Pd0L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex Pd0L2->OxAdd 1. Oxidative Addition AmineCoord Amine Coordination OxAdd->AmineCoord 2. Ligand Exchange Deprotonation Amido Complex AmineCoord->Deprotonation 3. Deprotonation RedElim Reductive Elimination Deprotonation->RedElim HX_Base [Base-H]⁺X⁻ Deprotonation->HX_Base RedElim->Pd0L2 4. Reductive Elimination Product Ar-NR₂ RedElim->Product ArX Ar-X ArX->OxAdd R2NH Piperazine R2NH->AmineCoord Base Base Base->Deprotonation QC_Workflow cluster_tests Analytical Testing Crude Crude Product (Post-Workup) Purification Purification (e.g., Salt Crystallization) Crude->Purification Isolated Isolated Final Product Purification->Isolated Identity Identity Tests (NMR, MS) Isolated->Identity Purity Purity Assay (HPLC, GC) Isolated->Purity Residuals Residuals (ICP-MS for Pd, GC for Solvents) Isolated->Residuals Release Batch Release Identity->Release Purity->Release Residuals->Release

References

Technical Support Center: Troubleshooting Derivatization Reactions with 1-(3,4-Dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(3,4-Dimethylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chemical modification of this versatile building block. As a key intermediate in pharmaceutical synthesis, its successful derivatization is critical for the development of novel compounds. This document provides in-depth, field-proven insights to help you troubleshoot reactions, optimize conditions, and ensure the integrity of your synthetic pipeline.

Section 1: Foundational Knowledge

Before troubleshooting, a solid understanding of the reagent's properties is essential. This compound is a secondary amine, with two nitrogen atoms of differing reactivity, a characteristic that is central to its synthetic utility and challenges.

1.1 Physicochemical Properties

A summary of key properties for this compound (CAS: 1014-05-7) is provided below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₈N₂[1]
Molecular Weight 190.29 g/mol [2]
Appearance Light beige to faintly yellow crystalline powder[1][3]
Melting Point 60-65 °C[3][4]
Boiling Point 110 °C[3]
pKa (Predicted) 9.05 ± 0.10[3]
Purity (Typical) ≥95%
1.2 Storage and Handling

Proper storage is crucial to maintain the integrity of the reagent.

  • Stability: The compound is stable at room temperature when stored in a closed container under normal conditions.[5]

  • Sensitivity: It is noted to be air-sensitive and can absorb carbon dioxide from the atmosphere due to its basic nature.[3][6] Store under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Incompatibilities: Avoid strong oxidizing agents and strong acids.[6]

1.3 Overview of Common Derivatization Reactions

The two nitrogen atoms of the piperazine ring are the primary sites for derivatization. The N1 nitrogen, attached to the dimethylphenyl group, is a tertiary amine and generally unreactive. The N4 nitrogen is a secondary amine and is the primary site for reactions such as N-arylation, acylation, and reductive amination.

G cluster_start cluster_reactions Common Derivatization Pathways cluster_products start This compound acylation Acylation (Acid Chloride, Anhydride) start->acylation arylation N-Arylation (Buchwald-Hartwig, Ullmann) start->arylation reductive_amination Reductive Amination (Aldehyde/Ketone + Reducing Agent) start->reductive_amination amide N-Acyl Derivatives acylation->amide aryl_amine N-Aryl Derivatives arylation->aryl_amine alkyl_amine N-Alkyl Derivatives reductive_amination->alkyl_amine

Caption: Common derivatization pathways for this compound.

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments. The causality behind each recommendation is explained to empower you to make informed decisions.

Caption: A general workflow for troubleshooting derivatization reactions.

Problem Category: Low or No Product Yield

Q1: My N-arylation (e.g., Buchwald-Hartwig) reaction is not working. What are the common causes?

A1: Failure in a Buchwald-Hartwig amination typically points to one of four areas: the catalyst system, the base, the solvent, or the reactants themselves.

  • Cause 1: Inactive Catalyst/Ligand: Palladium catalysts and phosphine ligands can be sensitive to air and moisture.

    • Solution: Ensure you are using fresh, high-purity catalyst and ligand. If they have been stored for a while, consider purchasing new batches. Use of pre-catalysts can sometimes be more reliable. For electron-rich aryl chlorides, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective.[7]

  • Cause 2: Inappropriate Base: The base is critical for regenerating the active Pd(0) catalyst. Its strength and solubility matter.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are standard choices.[7] Ensure the base is finely powdered and dry. If your substrate is base-sensitive, a milder base like cesium carbonate (Cs₂CO₃) may be necessary, though it may require higher temperatures or longer reaction times.[7]

  • Cause 3: Solvent Quality: Water and oxygen are detrimental to the catalytic cycle.

    • Solution: Use anhydrous, degassed solvents. Toluene, dioxane, and THF are common choices.[7] Degas the solvent by sparging with argon or nitrogen for 15-30 minutes before use.

  • Cause 4: Poorly Reactive Aryl Halide: The reactivity order is generally I > Br > OTf >> Cl.

    • Solution: If using an aryl chloride, you may need a more specialized, electron-rich ligand (as mentioned in Cause 1) and potentially higher temperatures. If possible, switching to the corresponding aryl bromide or iodide will significantly accelerate the reaction.

Q2: My acylation reaction with an acid chloride or anhydride is sluggish or incomplete. Why?

A2: Acylation of the secondary amine on this compound should be a rapid reaction.[8] Sluggishness often points to issues with stoichiometry, acid scavenging, or reagent quality.

  • Cause 1: In-situ Salt Formation: The reaction produces one equivalent of HCl (from an acid chloride) or carboxylic acid (from an anhydride). This will protonate the basic piperazine nitrogen, rendering it non-nucleophilic and halting the reaction.

    • Solution: Always include a non-nucleophilic base to act as an acid scavenger. Use at least 1.1 equivalents of a tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA). For cleaner reactions, an inorganic base like potassium carbonate can be used in a suitable solvent.

  • Cause 2: Hydrolyzed Reagent: Acid chlorides and anhydrides are highly susceptible to hydrolysis from atmospheric moisture.

    • Solution: Use a freshly opened bottle or a freshly purified reagent. Conduct the reaction under an inert atmosphere (nitrogen or argon) and use anhydrous solvents.

  • Cause 3: Steric Hindrance: If your acylating agent is very bulky, the reaction may be sterically hindered.

    • Solution: Increase the reaction temperature or consider using a more reactive acylating agent, such as converting a carboxylic acid to its acid chloride using oxalyl chloride or thionyl chloride before reacting it with the piperazine.

Q3: I'm seeing very low conversion in my reductive amination. What should I check first?

A3: Reductive amination is a two-step process in one pot: imine/enamine formation followed by reduction.[9] Failure often occurs at the first step.

  • Cause 1: Inefficient Imine Formation: The equilibrium between the amine/carbonyl and the imine must be favorable. This step generates water, which can inhibit the reaction.

    • Solution: Monitor imine formation by TLC or NMR before adding the reducing agent.[10][11] To drive the equilibrium, you can add a dehydrating agent like molecular sieves (3Å or 4Å). Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can be effective. A catalytic amount of acid (e.g., acetic acid) is often required to facilitate this step.[10]

  • Cause 2: Deactivated Reducing Agent: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are sensitive to moisture. Sodium borohydride (NaBH₄) can react with acidic catalysts or protic solvents over time.

    • Solution: Use a fresh bottle of the reducing agent. STAB is generally preferred as it is selective for the iminium ion over the aldehyde/ketone and does not require strict pH control.[9][12] If using NaBH₄, ensure the imine formation step is largely complete before adding it, and consider running the reaction at a lower temperature (0 °C) to minimize reduction of the starting carbonyl.[9]

  • Cause 3: Wrong Solvent: The choice of solvent can impact both imine formation and the stability of the reducing agent.

    • Solution: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices for reactions using STAB.[13] If using NaBH₄, protic solvents like methanol or ethanol are suitable.[11]

Problem Category: Formation of Byproducts

Q4: I'm observing a significant amount of bis-arylated byproduct in my N-arylation. How can I favor mono-arylation?

A4: This is a common issue when using unprotected piperazine. While this compound is already mono-substituted, this question is often relevant for related syntheses and highlights a key principle. In the context of this specific molecule, side reactions might involve undesired C-H activation or reactions with impurities. Assuming the question relates to a similar piperazine system where both nitrogens are secondary, the following applies:

  • Cause: Unprotected piperazine has two nucleophilic secondary amines. If the stoichiometry is not carefully controlled, double arylation can occur.[7]

    • Solution 1: Use an Excess of Piperazine: The simplest solution is to use a large excess (3-5 equivalents) of the piperazine relative to the aryl halide. This statistically favors mono-arylation. The excess piperazine can often be removed via an acidic wash during workup.[7]

    • Solution 2: Slow Addition of the Aryl Halide: Adding the aryl halide slowly via a syringe pump to a solution of the catalyst, base, and piperazine maintains a high concentration of the amine relative to the electrophile, thus minimizing the formation of the bis-arylated product.[7]

Q5: My reaction is producing a complex mixture of unidentified impurities. What are the likely side reactions?

A5: A complex mixture suggests that either the starting materials are impure or the reaction conditions are promoting degradation or unwanted side reactions.

  • Cause 1: Starting Material Degradation: As mentioned, piperazines can react with CO₂ from the air. The dimethylphenyl group could also undergo oxidation under harsh conditions.

    • Solution: Confirm the purity of your this compound by NMR or LC-MS before starting.[14] Store it properly under an inert atmosphere.

  • Cause 2: Reaction Conditions Too Harsh: High temperatures or prolonged reaction times can lead to decomposition of reactants, products, or the catalyst system.

    • Solution: Try running the reaction at a lower temperature for a longer period. Monitor the reaction by TLC or LC-MS to determine the point of maximum product formation before significant degradation occurs.

  • Cause 3: Reductive Amination Side Reactions: Using NaBH₄ can sometimes reduce the starting aldehyde to an alcohol.[9] Over-alkylation is also a possibility if the newly formed secondary amine reacts with another molecule of the aldehyde and gets reduced again.

    • Solution: Use a milder, more selective reducing agent like STAB.[9] Use a slight excess (1.1-1.2 equivalents) of the amine to ensure the carbonyl is fully consumed in imine formation before reduction.

Problem Category: Product Isolation & Purification

Q6: My derivatized product is difficult to isolate from the reaction mixture. What purification strategies can I use?

A6: The basic nature of the piperazine moiety is the key to its purification.

  • Strategy 1: Acid-Base Extraction: This is the most powerful technique for purifying basic compounds.

    • Solution: After the reaction, dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM). Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer. Separate the layers. Then, basify the aqueous layer with a strong base (e.g., 1M NaOH) to pH >10. Your product will now be deprotonated and can be extracted back into an organic solvent. Wash with brine, dry with Na₂SO₄ or MgSO₄, and concentrate to yield the purified product.

  • Strategy 2: Crystallization/Precipitation:

    • Solution: Piperazine derivatives often form crystalline salts. After isolating the crude product, dissolve it in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol) and add an acid (e.g., HCl in ether, acetic acid) to precipitate the corresponding salt, which is often a highly pure solid.[15] The free base can be regenerated later if needed.

  • Strategy 3: Chromatography:

    • Solution: Column chromatography on silica gel can be effective, but the basicity of the piperazine can cause significant peak tailing. To mitigate this, add a small amount of a basic modifier like triethylamine (~1%) to your eluent system (e.g., Hexane/Ethyl Acetate + 1% TEA).[16] For highly polar compounds, reverse-phase chromatography may be more suitable.

Q7: I'm observing poor peak shape (tailing) for my piperazine derivative during RP-HPLC analysis. How can I fix this?

A7: Peak tailing for basic compounds in reverse-phase HPLC is a classic problem caused by the interaction of the protonated amine with residual acidic silanol groups on the silica-based stationary phase.

  • Solution 1: Use a Mobile Phase Modifier: Add a competing base or an acid to the mobile phase.

    • Acid: Adding a small amount of an acid like trifluoroacetic acid (TFA, 0.1%) or formic acid (0.1%) to the mobile phase will protonate your analyte and suppress the interaction with the silanol groups by protonating them as well. This is the most common solution.[16]

    • Base: In some cases, using a basic modifier like triethylamine can improve peak shape, but this is less common and can be detrimental to column lifetime.

  • Solution 2: Use a Different Column:

    • End-Capped Column: Use a high-quality, end-capped C18 or C8 column, which has fewer free silanol groups.

    • Bidentate or Polar-Embedded Column: These columns are designed to shield the silanol groups and provide better peak shape for basic analytes.

  • Solution 3: Increase Ionic Strength: Adding a salt buffer (e.g., 20-50 mM ammonium formate) to your mobile phase can also help mask the silanol interactions and improve peak symmetry.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the reactivity difference between the two nitrogen atoms in this compound?

A1: The nitrogen atom attached to the dimethylphenyl ring (N1) is an aniline-like tertiary amine. The lone pair on this nitrogen is delocalized into the aromatic ring, making it significantly less basic and less nucleophilic. The other nitrogen (N4) is a secondary, aliphatic amine. Its lone pair is localized, making it much more basic and nucleophilic. Therefore, derivatization reactions will overwhelmingly occur at the N4 position.

Q2: How do I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is essential.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for structural confirmation.[17] You should see new signals corresponding to the group you've added and shifts in the signals of the piperazine protons adjacent to the N4 nitrogen.

  • Mass Spectrometry (MS): LC-MS or direct infusion MS will confirm the molecular weight of your product.[2][14]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the best method for determining the purity of your final compound.[18] An ideal result is a single, sharp peak.

  • Infrared Spectroscopy (IR): IR can confirm the presence of key functional groups, such as a carbonyl (C=O) stretch around 1650-1750 cm⁻¹ for an amide product.[14]

Q3: Can I perform a second derivatization on the N1 nitrogen?

A3: While the N1 nitrogen is significantly less reactive, it is not completely inert. Under very harsh conditions or with highly reactive electrophiles, reactions at this position might be possible, but they are not typical. The delocalization of its lone pair into the aromatic ring makes it a very poor nucleophile. For most synthetic applications, this compound should be considered a mono-functional secondary amine.

Section 4: Key Experimental Protocols

Disclaimer: These are generalized protocols. Optimization for specific substrates is highly recommended. Always perform a risk assessment before starting any new procedure.

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol describes the coupling of this compound with an aryl bromide.

  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), and the phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 5-10 minutes.

  • Reagent Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) to the vial. Then, add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.

  • Purification: Transfer the filtrate to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (using an eluent containing ~1% triethylamine) or by acid-base extraction as described in Q6.

Protocol 2: General Procedure for Reductive Amination

This protocol describes the reaction of this compound with an aldehyde using STAB.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aldehyde (1.1 mmol, 1.1 equiv), and anhydrous dichloromethane (DCM, 10 mL).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. If desired, add a catalytic amount of acetic acid (0.05 mmol, 5 mol%) to accelerate imine formation. You can monitor this step by TLC to observe the consumption of the starting materials.

  • Reduction: Once imine formation is evident, add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equiv) to the mixture in one portion. Note: The reaction may bubble slightly (hydrogen evolution).

  • Reaction: Stir at room temperature until the reaction is complete, as determined by TLC or LC-MS (typically 2-16 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir for 15 minutes until bubbling ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or acid-base extraction.

Section 5: References
  • ECHEMI. (n.d.). 1014-05-7, this compound Formula. Retrieved from --INVALID-LINK--

  • Pharmaffiliates. (n.d.). The Role of this compound in Pharmaceutical Synthesis. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). This compound | 1014-05-7. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound | 1014-05-7. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound | 1014-05-7. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound(1014-05-7) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Optimizing reaction conditions for N-arylation of piperazine. Retrieved from --INVALID-LINK--

  • Yilmaz, F., & Parlak, A. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(1), 39-46. Retrieved from --INVALID-LINK--

  • PubChemLite. (n.d.). This compound (C12H18N2). Retrieved from --INVALID-LINK--

  • Reddit. (2022). Reductive amination of piperazine. r/OrganicChemistry. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Cas 1014-05-7,this compound. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound CAS#: 1014-05-7. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). Piperazine. Retrieved from --INVALID-LINK--

  • Reddit. (2022). What's wrong with my reductive amination? I barely got any product. r/chempros. Retrieved from --INVALID-LINK--

  • Gadzala-Kopciuch, R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(9), 4273-4279. Retrieved from --INVALID-LINK--

  • Martin, A. (1959). Purification of piperazine. U.S. Patent 2,919,275. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved from --INVALID-LINK--

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/chemistry. Retrieved from --INVALID-LINK--

  • Ambeed. (n.d.). Reactions of Piperazines. Retrieved from --INVALID-LINK--

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from --INVALID-LINK--

  • Labadie, G. R. (2012). Answer to "What are the difficulties associated with reductive amination? How to control byproduct formation?". ResearchGate. Retrieved from --INVALID-LINK--

References

Analytical method validation for quantifying 1-(3,4-Dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to developing and validating robust analytical methods for the quantification of 1-(3,4-Dimethylphenyl)piperazine, presented by a Senior Application Scientist. This technical support center is designed for researchers, scientists, and drug development professionals, offering in-depth protocols, troubleshooting, and expert insights in a practical question-and-answer format.

Introduction: The Analytical Challenge of Substituted Piperazines

This compound is a substituted piperazine derivative, a class of compounds with significant interest in pharmaceutical development and forensic science.[1] Accurate quantification of this analyte is critical for quality control, pharmacokinetic studies, and ensuring the safety and efficacy of potential drug candidates. However, its chemical nature—possessing a basic piperazine moiety and an aromatic ring—presents specific analytical challenges, such as poor peak shape and the need for highly specific methods.

This guide provides a comprehensive framework for validating an analytical method for this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] We will explore a typical High-Performance Liquid Chromatography (HPLC) method, offering detailed protocols and a troubleshooting guide to navigate common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is analytical method validation and why is it essential? A: Analytical method validation is the documented process of proving that an analytical procedure is suitable for its intended purpose. It is a regulatory requirement by bodies like the FDA and EMA to ensure the reliability, accuracy, and reproducibility of analytical data.[4] For this compound, this means guaranteeing that the method can consistently and accurately measure its concentration in a given sample, which is fundamental for quality control and regulatory submissions.

Q2: Which analytical technique is most suitable for quantifying this compound? A: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and robust technique for this type of molecule. It offers excellent resolution and sensitivity. Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful alternative, providing high specificity, and is frequently used in forensic analysis.[1][5][6] For very low concentration levels, such as in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity.[7] This guide will focus on a widely accessible HPLC-UV method.

Q3: What are the core parameters I need to assess during method validation? A: According to the ICH Q2(R1) guideline, the core validation characteristics for a quantitative impurity or assay method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (assessed at repeatability and intermediate precision levels).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.[4]

Visualizing the Validation Workflow

The process of method validation follows a logical sequence, ensuring that each performance characteristic is systematically evaluated.

G cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting Dev Method Development (Column, Mobile Phase, etc.) Opt Method Optimization (Peak Shape, Resolution) Dev->Opt Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Opt->Protocol SST System Suitability Testing (SST) Protocol->SST Specificity Specificity / Forced Degradation SST->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Robustness Robustness LOQ->Robustness Report Validation Summary Report (Document Results & Deviations) Robustness->Report

Caption: A typical workflow for analytical method validation.

Core Experimental Protocols

Here are detailed protocols for validating an HPLC-UV method for this compound.

Protocol 1: HPLC System Suitability Test (SST)

Objective: To verify that the chromatographic system is adequate for the intended analysis on the day of the experiment. This is a non-negotiable prerequisite for any validation run.

Methodology:

  • Prepare Standard Solution: Accurately prepare a standard solution of this compound at a working concentration (e.g., 10 µg/mL) in the mobile phase.

  • System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Injections: Make five or six replicate injections of the standard solution.

  • Data Analysis: Calculate the mean and relative standard deviation (%RSD) for the peak area, retention time, tailing factor, and theoretical plates.

ParameterAcceptance CriteriaRationale
Peak Area %RSD ≤ 2.0%Demonstrates the precision of the injector and flow rate.
Retention Time %RSD ≤ 1.0%Indicates the stability of the pump's flow rate.
Tailing Factor (T) ≤ 2.0Measures peak symmetry. A value > 2 indicates tailing, which can affect integration and precision.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
Protocol 2: Specificity & Forced Degradation Study

Objective: To demonstrate that the method can accurately measure the analyte without interference from potential impurities, degradation products, or matrix components. Forced degradation studies are essential to develop a "stability-indicating" method.[8][9][10]

Methodology:

  • Prepare Samples: Expose solutions of this compound to various stress conditions to intentionally degrade it. The goal is to achieve 5-20% degradation.[11]

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid drug substance to 80°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (ICH Q1B guidelines).[9]

  • Analysis: Analyze the unstressed sample, a blank (diluent), and all stressed samples by HPLC.

  • Peak Purity Analysis: Use a Photodiode Array (PDA) detector to assess the peak purity of the analyte in the presence of degradation products. The purity angle should be less than the purity threshold.

Acceptance Criteria: The method is specific if the analyte peak is free from interference from any degradation products, and the peak purity test passes.

Protocol 3: Linearity, Accuracy, and Precision

Objective: To collectively demonstrate the method's ability to produce results that are proportional to concentration (linearity), correct (accuracy), and reproducible (precision).

Methodology:

  • Linearity:

    • Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., from LOQ to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Accuracy (Recovery):

    • Prepare a placebo (matrix without the analyte) and spike it with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare each level in triplicate.

    • Calculate the percentage recovery for each sample.

  • Precision:

    • Repeatability (Intra-assay): Analyze six replicate samples prepared at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the %RSD for the results of each study.

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0%

Troubleshooting Guide (Q&A)

This section addresses common problems encountered during the analysis of this compound.

Q: My analyte peak is showing significant tailing (Tailing Factor > 2). What is the cause and how can I fix it? A: Peak tailing for a basic aromatic amine like this compound is a classic sign of secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.[12] These interactions cause a portion of the analyte molecules to be retained longer than the bulk, resulting in a skewed peak.

Troubleshooting Steps:

  • Lower Mobile Phase pH: The primary solution is to protonate the silanol groups to minimize their interaction with the basic piperazine nitrogen. Adjust the mobile phase pH to be between 2.5 and 3.0 using an acid like phosphoric acid or formic acid. This ensures the silanols (pKa ~3.5) are mostly in their neutral Si-OH form.[12]

  • Add a Competitive Amine: If lowering the pH is not sufficient or desirable, add a small amount of a competitive amine, like triethylamine (TEA) (e.g., 0.1% v/v), to the mobile phase. TEA is a stronger base that will preferentially interact with the active silanol sites, effectively masking them from your analyte.[12][13]

  • Use a Modern, End-Capped Column: Older "Type A" silica columns have a higher concentration of acidic silanols. Use a modern, high-purity "Type B" silica column that is thoroughly end-capped. Columns specifically designed for basic compounds (e.g., those with embedded polar groups or proprietary surface treatments) are also excellent choices.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing. Try reducing the injection concentration or volume.[13]

G cluster_0 Chemical Causes cluster_1 Hardware/Column Causes start Peak Tailing Observed (Tailing Factor > 2) ph_check Is Mobile Phase pH 2.5-3.0? start->ph_check adjust_ph Adjust pH to 2.5-3.0 with Formic or Phosphoric Acid ph_check->adjust_ph No additive_check Is a competitive amine (e.g., TEA) being used? ph_check->additive_check Yes adjust_ph->additive_check add_additive Add 0.1% TEA to Mobile Phase additive_check->add_additive No column_check Is the column modern, end-capped, and not old? additive_check->column_check Yes add_additive->column_check replace_column Replace with a new, high-purity Type B or base-deactivated column column_check->replace_column No overload_check Is sample concentration too high? column_check->overload_check Yes replace_column->overload_check reduce_conc Reduce sample concentration or injection volume overload_check->reduce_conc Yes end_node Peak Shape Improved overload_check->end_node No reduce_conc->end_node

Caption: Troubleshooting workflow for HPLC peak tailing.

Q: My system backpressure is fluctuating or consistently high. What should I do? A: Pressure issues are common in HPLC and usually point to a blockage or a leak in the system.[14]

  • High, Stable Pressure: This typically indicates a blockage. Systematically loosen fittings starting from the detector and moving backward towards the pump to identify the clogged component (e.g., column frit, guard column, tubing).

  • Fluctuating Pressure: This often suggests air bubbles in the system or faulty pump check valves. Ensure your mobile phase is thoroughly degassed. If the problem persists, purge the pump or sonicate the check valves in isopropanol to clean them.[13]

Q: My retention times are drifting or are not reproducible. What are the potential causes? A: Inconsistent retention times can compromise the reliability of your results.

  • Insufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting injections. This is especially critical when changing mobile phase compositions.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation (e.g., incorrect pH, inaccurate solvent ratios) can cause significant shifts. Prepare fresh mobile phase daily and ensure it is from a single, well-mixed batch for an entire analytical run.

  • Temperature Fluctuation: Column temperature significantly affects retention. Use a thermostatted column compartment to maintain a constant temperature.

  • Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. If other factors are ruled out, consider replacing the column.[15]

References

Technical Support Center: Degradation of 1-(3,4-Dimethylphenyl)piperazine Under Stress Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability of 1-(3,4-Dimethylphenyl)piperazine (DMPP). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of forced degradation studies for this compound. While specific degradation pathways for DMPP are not extensively published, this document synthesizes established chemical principles and data from analogous piperazine and N-arylpiperazine structures to offer scientifically grounded guidance.

Experimental Workflow for Forced Degradation Studies

This workflow outlines the critical steps for a comprehensive forced degradation study of this compound.

Forced_Degradation_Workflow cluster_setup 1. Experimental Setup cluster_execution 2. Stress Testing cluster_analysis 3. Analysis cluster_characterization 4. Characterization & Pathway Elucidation A Prepare DMPP Solution (e.g., in Methanol/Water) B Select Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B D Expose DMPP to Stress Conditions B->D C Prepare Control Samples (Unstressed DMPP, Blank) E Monitor Degradation (Time Points) D->E F Neutralize/Quench Reactions E->F G Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) F->G H Assess Peak Purity G->H I Isolate Degradation Products (Prep-HPLC) H->I If Impurities Detected K Propose Degradation Pathways H->K If Structures Identified J Elucidate Structures (MS/MS, NMR) I->J J->K

Caption: A typical workflow for conducting forced degradation studies on this compound.

Troubleshooting Guide

This section addresses common issues encountered during forced degradation studies of DMPP and provides practical solutions.

Problem Potential Cause Troubleshooting Steps
No or minimal degradation observed under acidic or basic conditions. DMPP may be relatively stable to hydrolysis due to the electron-donating nature of the dimethylphenyl group, which can reduce the susceptibility of the N-aryl bond to cleavage.- Increase the concentration of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH).- Increase the temperature of the stress condition (e.g., reflux at 60-80°C).- Extend the duration of the stress testing.
Rapid and extensive degradation, making it difficult to track the primary degradation products. The stress conditions are too harsh, leading to the formation of secondary and tertiary degradation products.- Reduce the concentration of the stressor.- Lower the temperature of the experiment.- Decrease the exposure time and sample at earlier time points.
Poor peak shape or resolution in the HPLC chromatogram. - Inappropriate mobile phase pH.- Co-elution of degradation products.- Interaction of the basic piperazine moiety with the stationary phase.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Optimize the gradient elution profile.- Use a column with a different stationary phase (e.g., C18 with end-capping, phenyl-hexyl).- Add a competing base (e.g., triethylamine) to the mobile phase to improve peak shape.
Mass balance is not within the acceptable range (e.g., 95-105%). - Formation of non-chromophoric or volatile degradation products.- Degradation products are not eluted from the column.- Inaccurate quantification due to different response factors of degradation products.- Use a mass spectrometer (MS) detector in conjunction with a UV detector to identify non-chromophoric products.- Employ a different analytical technique, such as gas chromatography (GC), for volatile products.- Use a universal detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).- Isolate and characterize major degradation products to determine their response factors.
Difficulty in elucidating the structure of a degradation product. Insufficient data from a single analytical technique.- Isolate the impurity using preparative HPLC.- Utilize a combination of high-resolution mass spectrometry (HRMS) for accurate mass determination and tandem mass spectrometry (MS/MS) for fragmentation analysis.[1][2][3]- Employ Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC, HMBC) for definitive structural elucidation.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under hydrolytic stress?

A1: While specific data for DMPP is limited, based on the chemistry of N-arylpiperazines, hydrolytic degradation is expected to be slow.[7] The primary site of hydrolytic attack would likely be the C-N bond between the piperazine ring and the phenyl ring, although this is generally stable. Under harsh acidic or basic conditions with elevated temperatures, cleavage could potentially occur, yielding 3,4-dimethylaniline and piperazine.

Q2: What degradation products can be expected under oxidative stress?

A2: Oxidative degradation is often a significant pathway for piperazine-containing compounds.[8][9][10][11] Potential degradation products for DMPP under oxidative conditions (e.g., hydrogen peroxide) include:

  • N-oxidation: Formation of the N-oxide at the secondary amine of the piperazine ring.

  • Ring Opening: Oxidative cleavage of the piperazine ring can lead to various smaller amine and aldehyde fragments.

  • Hydroxylation: Oxidation of the aromatic ring to form phenolic derivatives.

  • Oxidation of the methyl groups: The methyl groups on the phenyl ring could be oxidized to hydroxymethyl or carboxylic acid functionalities.

Q3: How is DMPP likely to behave under photolytic stress?

A3: Aromatic amines are known to be susceptible to photodegradation.[12][13][14] The UV absorption of the dimethylphenyl moiety can lead to the formation of reactive species. Potential photodegradation pathways include:

  • N-dealkylation: Cleavage of the bond between the phenyl group and the piperazine nitrogen.

  • Photo-oxidation: Similar to oxidative degradation, leading to N-oxides and ring-opened products.

  • Polymerization: Formation of colored polymeric species, which may be observed as a discoloration of the sample.

Q4: What are the expected thermal degradation pathways?

A4: Piperazine and its derivatives have shown some resistance to thermal degradation, but degradation can occur at elevated temperatures.[8][15][16] For DMPP, potential thermal degradation pathways could involve:

  • Ring Opening: Similar to piperazine, thermal stress could induce ring-opening reactions.[8]

  • Dealkylation: Cleavage of the dimethylphenyl group from the piperazine ring.

  • Side-chain reactions: Reactions involving the methyl groups on the aromatic ring.

Proposed Degradation Pathways

The following diagram illustrates the potential degradation pathways of this compound based on the known chemistry of related compounds.

Degradation_Pathways cluster_hydrolytic Hydrolytic (Harsh Conditions) cluster_oxidative Oxidative cluster_photolytic Photolytic cluster_thermal Thermal DMPP This compound Hydrolysis_Product 3,4-Dimethylaniline + Piperazine DMPP->Hydrolysis_Product Acid/Base, Heat N_Oxide N-Oxide DMPP->N_Oxide H₂O₂ Ring_Opened Ring-Opened Products DMPP->Ring_Opened H₂O₂ Phenolic Hydroxylated Phenyl Ring DMPP->Phenolic H₂O₂ Photo_N_Dealkylation N-Dealkylation Product DMPP->Photo_N_Dealkylation UV/Vis Light Photo_Oxidation Photo-oxidation Products DMPP->Photo_Oxidation UV/Vis Light, O₂ Thermal_Ring_Opened Ring-Opened Products DMPP->Thermal_Ring_Opened High Temperature Thermal_Dealkylation Dealkylation Product DMPP->Thermal_Dealkylation High Temperature

References

Validation & Comparative

Phenylpiperazine Analogs in CNS Research: A Comparative Guide to 1-(3,4-Dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phenylpiperazine Scaffold and the Question of Substitution

The phenylpiperazine moiety is a cornerstone scaffold in medicinal chemistry, recognized for its remarkable versatility in targeting a wide range of G-protein coupled receptors (GPCRs) within the central nervous system (CNS).[1] Derivatives of this scaffold are integral to the pharmacology of numerous approved and investigational drugs, particularly those modulating serotonergic, dopaminergic, and adrenergic systems.[2] The therapeutic potential of these compounds in treating disorders like depression, anxiety, and psychosis is well-established.[3]

This guide provides a comparative analysis of phenylpiperazine derivatives, with a specific focus on understanding the pharmacological profile of 1-(3,4-Dimethylphenyl)piperazine . While this specific compound is widely available as a synthetic building block, its detailed pharmacological data is not extensively published.[4] Therefore, this guide will synthesize data from structurally related analogs to infer its likely receptor affinity profile based on established structure-activity relationships (SAR). We will explore how subtle changes to the phenyl ring—specifically, the addition, position, and nature of substituents—dramatically alter a compound's interaction with key CNS receptors.

Structure-Activity Relationships: Decoding the Phenyl Ring

The pharmacological profile of a phenylpiperazine derivative is critically dictated by the substituents on its phenyl ring. These modifications influence electronic and steric properties, which in turn govern receptor affinity, selectivity, and functional activity (agonist vs. antagonist).

  • Unsubstituted Phenylpiperazine: The parent compound, 1-phenylpiperazine, generally exhibits modest affinity for a range of receptors and acts as a monoamine releasing agent, with a preference for norepinephrine release.[5] It serves as a crucial baseline for understanding the impact of substitutions.

  • Electron-Withdrawing Groups (EWGs): The addition of EWGs, such as a chloro or trifluoromethyl group, is a common strategy.

    • 1-(3-chlorophenyl)piperazine (mCPP): This well-studied metabolite of trazodone has strong, albeit non-selective, affinity for multiple serotonin receptors, particularly 5-HT2C, where it acts as an agonist.[6][7] Its anxiogenic and headache-inducing effects are often attributed to this 5-HT2C activity.[7]

    • 1-(3-trifluoromethylphenyl)piperazine (TFMPP): Similar to mCPP, TFMPP is a potent serotonin receptor agonist, with notable activity at 5-HT1B and 5-HT2C receptors.[8][9] It is a potent serotonin releasing agent and has been explored as a recreational drug, often in combination with benzylpiperazine (BZP).[10]

  • Electron-Donating Groups (EDGs): Alkoxy and alkyl groups are common EDGs used to modulate activity.

    • Methoxy Groups: A methoxy group, particularly at the ortho position (e.g., 1-(2-methoxyphenyl)piperazine), is a key feature in many high-affinity 5-HT1A receptor ligands.[11]

    • Methyl Groups: The position of a simple methyl group can fine-tune selectivity. For instance, 4-methylphenylpiperazine (pMPP) is primarily a selective serotonin releasing agent.[12] The effect of methyl groups is generally less pronounced than that of stronger EWGs but provides a valuable tool for subtle modulation.

Inferred Profile of this compound

Based on the established SAR, we can predict the likely pharmacological characteristics of this compound:

  • Receptor Affinity: The two methyl groups at the meta (3) and para (4) positions are weakly electron-donating. This substitution pattern is less common than single substitutions or those with stronger electronic effects. We can infer that its affinity profile will likely be modest and broad, similar to the parent phenylpiperazine but potentially with slightly enhanced affinity for certain serotonin receptors compared to the unsubstituted analog. It is unlikely to possess the high potency of analogs like mCPP or TFMPP.

  • Selectivity: Without strong directing groups (like an ortho-methoxy for 5-HT1A or a meta-CF3 for 5-HT2C), this compound is not expected to be highly selective for any single receptor subtype. It will likely exhibit affinity across various serotonin and possibly adrenergic receptors.

  • Functional Activity: It is plausible that it functions as a serotonin-releasing agent, a characteristic common to other simple alkyl-substituted phenylpiperazines.[12]

Comparative Receptor Affinity Data

The following table summarizes the receptor binding affinities (Ki in nM) of this compound's key structural analogs. A lower Ki value indicates a higher binding affinity. This data allows for a systematic comparison of how different substituents on the phenyl ring impact receptor interaction.

CompoundPhenyl Substitution5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)D2 (Ki, nM)D3 (Ki, nM)α1 (Ki, nM)References
This compound 3,4-di-CH3 Inferred: Moderate Inferred: Moderate-Low Inferred: Moderate Inferred: Low Inferred: Low Inferred: Moderate -
1-(3-chlorophenyl)piperazine (mCPP)3-Cl~1300323.4>1000>1000570[6][13]
1-(3-trifluoromethylphenyl)piperazine (TFMPP)3-CF328826962>1000>1000>1000[8][9]
1-(2-methoxyphenyl)piperazine2-OCH3242251702801704[14]
1-(4-methylphenyl)piperazine (pMPP)4-CH3Data not availableData not availableData not available>9500 (uptake inh.)Data not availableData not available[12]

Note: Data is compiled from multiple sources and experimental conditions may vary. This table is for comparative purposes.

Experimental Protocols & Methodologies

To empirically determine the receptor binding profile of a compound like this compound, a competitive radioligand binding assay is the gold standard.

Protocol: Competitive Radioligand Binding Assay

This protocol outlines the procedure to determine the binding affinity (Ki) of a test compound at a specific GPCR, for example, the human serotonin 5-HT2C receptor.

Causality and Rationale: This assay measures the ability of a non-radioactive test compound to compete with a radioactive ligand ("radioligand") that has a known high affinity for the target receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the inhibition constant (Ki) to reflect the true affinity of the compound.

Materials:

  • Cell Membranes: HEK-293 or CHO cells stably expressing the human 5-HT2C receptor.

  • Radioligand: [3H]-Mesulergine (a known 5-HT2C antagonist).

  • Test Compound: this compound, dissolved in DMSO to create a stock solution, then serially diluted.

  • Non-specific Agent: Mianserin (10 µM), a high-affinity ligand used to define non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: 96-well glass fiber filter plates (e.g., Millipore MultiScreen) and a vacuum manifold.

  • Scintillation Cocktail & Counter: For detecting radioactivity.

Step-by-Step Methodology:

  • Preparation: Thaw the receptor-expressing cell membranes on ice. Homogenize them in ice-cold assay buffer and determine the protein concentration (e.g., via Bradford assay). Dilute the membranes to a final concentration that provides adequate signal (typically 10-20 µg of protein per well).

  • Assay Plate Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Assay buffer + Radioligand + Cell Membranes.

    • Non-specific Binding (NSB): Assay buffer + Radioligand + Cell Membranes + high concentration of Non-specific Agent (10 µM Mianserin). This step is critical to quantify the portion of radioligand that binds to non-receptor components, which must be subtracted from all other measurements.

    • Test Compound Wells: Assay buffer + Radioligand + Cell Membranes + varying concentrations of the test compound (e.g., 10-point serial dilution from 10 µM to 0.1 nM).

  • Incubation: Add all components to the wells. The reaction is typically initiated by adding the cell membranes. Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Terminate the incubation by rapid filtration through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 200 µL) to remove any remaining unbound radioligand. Rapid and cold washing is essential to prevent dissociation of the bound ligand during this step.

  • Detection: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 value to the Ki (inhibition constant) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Workflows and Pathways

Diagrams are essential for conceptualizing experimental processes and biological mechanisms.

Experimental Workflow for Phenylpiperazine Characterization

This diagram illustrates a typical research workflow for characterizing a novel phenylpiperazine analog.

G cluster_0 In Silico & Synthesis cluster_1 In Vitro Characterization cluster_2 In Vivo & Preclinical a Compound Design & In Silico Screening b Chemical Synthesis & Purification a->b c Primary Screen: Radioligand Binding Assays (e.g., 5-HT, DA, Adrenergic) b->c d Determine Ki Values & Selectivity Profile c->d e Functional Assays: Agonist vs. Antagonist Activity (e.g., cAMP, Ca2+ Flux) d->e f Pharmacokinetic Studies (ADME) e->f g Behavioral Pharmacology (e.g., Anxiety, Locomotion) f->g h Lead Optimization g->h

Caption: General workflow for the discovery and characterization of novel phenylpiperazine analogs.

Simplified 5-HT1A Receptor Signaling Pathway

This diagram shows the canonical signaling pathway for the 5-HT1A receptor, a common target for phenylpiperazine ligands.

G cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Conversion ligand Phenylpiperazine Agonist ligand->receptor Binds atp ATP atp->ac response Decreased Cellular Activity camp->response Leads to

Caption: Simplified Gi-coupled signaling pathway for the 5-HT1A receptor upon agonist binding.

Conclusion

While direct pharmacological data for this compound remains scarce, a robust understanding of structure-activity relationships within the phenylpiperazine class allows for a well-informed prediction of its properties. The presence of two weakly electron-donating methyl groups at the 3 and 4 positions suggests it is unlikely to be a highly potent or selective ligand. It most likely possesses a broad, moderate-affinity profile for serotonin receptors and may function as a monoamine releaser.

This comparative guide underscores the profound impact of phenyl ring substitution on receptor pharmacology. For researchers utilizing this compound as a synthetic intermediate, this analysis provides a crucial framework for anticipating the biological activity of its downstream products. Empirical validation through systematic experimental evaluation, beginning with the radioligand binding assays detailed herein, is the essential next step to fully elucidate its precise pharmacological identity.

References

A Senior Application Scientist's Guide to Validating the Biological Activity of Synthesized 1-(3,4-Dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded framework for the biological validation of the novel compound, 1-(3,4-Dimethylphenyl)piperazine (DMePP). Moving beyond a simple recitation of protocols, we delve into the scientific rationale behind a tiered experimental approach, establishing a self-validating workflow from initial target engagement to preliminary safety profiling. By comparing DMePP against established pharmacological agents, this document outlines a robust strategy to elucidate its mechanism of action, functional activity, and therapeutic potential. Detailed methodologies, comparative data analysis, and visual workflows are presented to empower researchers in making data-driven decisions in the early stages of drug discovery.

Introduction and Rationale

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.[1][2] Specifically, the N-phenylpiperazine moiety is a well-established pharmacophore known to interact with aminergic G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors.[3][4][5] The synthesized compound, this compound (DMePP), belongs to this chemical class. The dimethyl substitution on the phenyl ring is hypothesized to modulate receptor affinity and selectivity, making a thorough biological validation essential to characterize its unique pharmacological profile.[6]

This guide provides the strategic and experimental framework to answer three critical questions:

  • Target Engagement: To which biological target(s) does DMePP bind with significant affinity?

  • Functional Activity: Upon binding, does DMePP act as an agonist (activator), antagonist (blocker), or inverse agonist?

  • Preliminary Safety & Selectivity: Does DMePP exhibit off-target activity at critical sites, such as the hERG potassium channel, or induce general cytotoxicity?[7][8]

To achieve this, we will employ a tiered validation workflow, comparing DMePP against well-characterized reference compounds to provide context and scientific rigor to the experimental outcomes.

The Comparative Framework: Selecting Appropriate Alternatives

The biological activity of a novel compound is best understood in relation to established molecules. For DMePP, which is structurally a phenylpiperazine, the most probable targets are dopamine and serotonin receptors.[4][5] Therefore, our comparative analysis will include:

  • Positive Control/Reference Agonist: Quinpirole , a potent and well-characterized D2/D3 dopamine receptor agonist. This allows for the validation of assay performance and serves as a benchmark for agonistic activity.

  • Reference Antagonist: Haloperidol , a classic D2 dopamine receptor antagonist. This is crucial for validating antagonist-detection assays and characterizing a potential blocking effect of DMePP.

  • Structurally Similar Compound: 1-Phenylpiperazine (PP) , the parent compound without the dimethyl substitutions. Comparing DMePP to PP will directly reveal the contribution of the methyl groups to affinity and functional activity.[9]

These comparators will be tested alongside DMePP in each relevant assay to provide a clear, objective assessment of its performance.

A Tiered Experimental Validation Workflow

A logical, stepwise approach is critical to efficiently allocate resources and build a coherent pharmacological profile. We propose a four-tier workflow that progresses from broad screening to more specific functional and safety characterization.

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Functional Activity cluster_2 Tier 3: Selectivity & Safety cluster_3 Tier 4: Profile Interpretation T1 Radioligand Binding Assay (Dopamine & Serotonin Receptors) T2 cAMP Functional Assay (Agonist/Antagonist Mode) T1->T2 If binding observed T3a hERG Channel Binding Assay T2->T3a If functional activity confirmed T3b Cytotoxicity Assay (MTT/LDH) T3a->T3b T4 Synthesize Data: Affinity, Potency, Selectivity, Toxicity T3b->T4

Caption: A tiered workflow for validating DMePP's biological activity.

Tier 1: Primary Screening - Does the Compound Bind?

Causality: Before investigating function, we must first confirm a physical interaction between DMePP and its hypothesized targets. The radioligand binding assay is the gold standard for quantifying the affinity of a compound for a receptor.[10][11] It is a robust, high-throughput method that directly measures binding competition between our test compound and a known radioactive ligand.[12]

Experiment: Competitive Radioligand Binding Assay This assay determines the affinity (Ki) of DMePP for human D2 and 5-HT2A receptors, as representative members of the dopamine and serotonin receptor families.

Protocol:

  • Receptor Preparation: Use commercially available cell membranes from HEK293 cells stably expressing either the human dopamine D2 receptor or the human serotonin 5-HT2A receptor.

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors), and a range of concentrations of the test compound (DMePP, Quinpirole, Haloperidol, or 1-PP).[13]

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[13]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[10]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[13]

Tier 2: Functional Assessment - What Does the Compound Do?

Causality: Binding does not equate to function. A compound can bind and activate a receptor (agonist), bind and block it (antagonist), or have no effect. Since D2 and 5-HT2A receptors are often coupled to Gαi or Gαq proteins, their activation status can be determined by measuring changes in downstream second messengers, such as cyclic adenosine monophosphate (cAMP).[14][15] A Gαi-coupled receptor, like D2, will decrease cAMP levels upon agonist activation.

Experiment: cAMP Functional Assay This assay will determine if DMePP is an agonist or antagonist at the D2 receptor.

G cluster_pathway Gαi-Coupled Receptor Signaling Pathway Agonist Agonist (e.g., Quinpirole) Receptor Dopamine D2 Receptor (GPCR) Agonist->Receptor Binds & Activates Antagonist Antagonist (e.g., Haloperidol) Antagonist->Receptor Binds & Blocks G_Protein Gαi/βγ Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Signaling

Caption: Simplified Gαi signaling pathway measured in the cAMP assay.

Protocol:

  • Cell Preparation: Use CHO or HEK293 cells stably expressing the human D2 receptor. Seed them into 96-well plates and allow them to attach.

  • Agonist Mode:

    • Treat cells with increasing concentrations of DMePP and controls (Quinpirole, 1-PP).

    • Incubate for a set period (e.g., 30 minutes).

    • Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, AlphaScreen, or GloSensor).[16][17]

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of DMePP and controls (Haloperidol, 1-PP).

    • Add a fixed concentration of a known agonist (Quinpirole at its EC80 value) to all wells to stimulate the receptor.

    • Incubate and then measure intracellular cAMP levels as above.[14]

  • Data Analysis:

    • Agonist Mode: Plot cAMP levels against log[compound] to generate a dose-response curve and calculate the EC50 (potency) and Emax (efficacy) values.

    • Antagonist Mode: Plot cAMP levels against log[compound] to determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the agonist response.

Tier 3: Preliminary Safety & Selectivity Profiling

Causality: Early assessment of potential liabilities is crucial in drug development. Two key areas are off-target effects on cardiac ion channels and general cytotoxicity. The hERG (human Ether-à-go-go-Related Gene) potassium channel is of paramount importance, as its blockage can lead to fatal cardiac arrhythmias.[18] Cytotoxicity assays measure general cell health and membrane integrity.[19]

Experiment 1: hERG Channel Binding Assay A high-throughput fluorescence polarization assay can be used as an initial screen to assess the potential of DMePP to bind to the hERG channel.[20]

Protocol:

  • Assay Principle: This assay uses a fluorescent tracer that binds to the hERG channel. A test compound that also binds to the channel will displace the tracer, causing a change in the polarization of the emitted fluorescent light.[20]

  • Execution: The assay is typically run in a 96- or 384-well format using a commercially available kit containing hERG channel membranes and the fluorescent tracer.

  • Analysis: The IC50 value for displacement of the tracer is calculated. A low IC50 value suggests a higher risk of hERG interaction and would warrant follow-up with the gold-standard patch-clamp electrophysiology assay.[8]

Experiment 2: Cytotoxicity Assay (e.g., MTT Assay) The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[21]

Protocol:

  • Cell Plating: Seed a relevant cell line (e.g., HEK293 or HepG2) in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of DMePP for 24-48 hours. Include a vehicle control (negative) and a known cytotoxic agent (positive control).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[21]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at ~570 nm using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (the concentration that causes 50% cytotoxicity).

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The following table presents a hypothetical but realistic dataset for DMePP and the selected comparators.

CompoundD2 Receptor Affinity (Ki, nM)D2 Functional Activity (EC50/IC50, nM)D2 Efficacy (% of Quinpirole)hERG Binding (IC50, µM)Cytotoxicity (CC50, µM)
DMePP 55IC50 = 1200% (Antagonist)> 30> 50
Quinpirole 15EC50 = 30100% (Full Agonist)> 30> 50
Haloperidol 2IC50 = 50% (Antagonist)0.515
1-Phenylpiperazine 850IC50 = 25000% (Antagonist)> 30> 50

Interpretation of Hypothetical Data:

  • Affinity & Structure-Activity Relationship (SAR): DMePP (Ki=55 nM) shows significantly higher affinity for the D2 receptor than its parent compound, 1-Phenylpiperazine (Ki=850 nM). This suggests the 3,4-dimethyl substitutions are crucial for potent binding. It is less potent than the established antagonist Haloperidol (Ki=2 nM).

  • Functional Activity: The cAMP assay reveals DMePP acts as a D2 receptor antagonist (IC50=120 nM), as it blocks the effect of the agonist Quinpirole but has no intrinsic agonist activity (Emax=0%).

  • Safety Profile: DMePP shows a favorable preliminary safety profile. Its hERG binding IC50 is >30 µM, and its cytotoxicity CC50 is >50 µM. A therapeutic window can be estimated by comparing the safety values to the functional potency. For instance, the "hERG safety margin" would be >30,000 nM / 120 nM = >250-fold, which is a promising result.

Conclusion and Future Directions

This structured validation guide provides a clear path to characterizing the biological activity of this compound. The tiered approach ensures that resources are used efficiently, building a comprehensive data package from initial binding to functional activity and preliminary safety.

Based on our hypothetical data, DMePP emerges as a moderately potent D2 receptor antagonist with a promising safety profile. The comparison with 1-Phenylpiperazine clearly demonstrates a positive structure-activity relationship for the dimethyl substitutions.

Next steps in the research cascade would include:

  • Selectivity Profiling: Screening DMePP against a broader panel of GPCRs (e.g., other dopamine and serotonin receptor subtypes, adrenergic receptors) to determine its selectivity.

  • In-depth Mechanism of Action: Investigating binding kinetics (on/off rates) and exploring potential allosteric modulation.

  • In Vivo Studies: If the in vitro profile remains promising, advancing to animal models to assess pharmacokinetic properties (ADME) and in vivo efficacy in relevant disease models (e.g., models of psychosis or other CNS disorders).

By following this rigorous, comparative, and logically structured guide, researchers can effectively validate the biological activity of novel compounds and build a solid foundation for further drug development efforts.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(3,4-Dimethylphenyl)piperazine Derivatives as CNS Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of 1-(3,4-Dimethylphenyl)piperazine, a key structural motif in modern medicinal chemistry. The piperazine scaffold is a privileged structure, renowned for its presence in numerous approved drugs and its ability to impart favorable pharmacokinetic properties.[1][2] By systematically modifying the core this compound structure, researchers can fine-tune the pharmacological activity of these derivatives, particularly their affinity and selectivity for central nervous system (CNS) targets like serotonin (5-HT) and dopamine (D) receptors.[3][4][5]

This document serves as a practical comparison guide for researchers and drug development professionals. We will dissect the causal relationships between specific structural modifications and their impact on biological activity, supported by established experimental protocols and comparative data from analogous arylpiperazine series.

The this compound Scaffold: A Foundation for CNS Drug Discovery

The this compound core offers a unique and advantageous starting point for library synthesis. The piperazine ring provides a six-membered heterocyclic structure with two key nitrogen atoms. The N1 nitrogen is typically attached to an aryl group—in this case, 3,4-dimethylphenyl—while the N4 nitrogen is a versatile point for chemical modification, allowing for the introduction of various side chains and terminal functional groups.[2][6] These two nitrogen atoms contribute to a large polar surface area and offer hydrogen bond donor and acceptor capabilities, which can enhance water solubility and oral bioavailability.[2]

The diagram below illustrates the core scaffold and the primary points of modification (R1, R2, Linker, Terminal Group) that are critical for exploring the SAR.

SAR_Points cluster_scaffold This compound Core mol R1_label R1 R1_label->R1_point R2_label R2 R2_label->R2_point Linker_label Linker & Terminal Group Linker_label->N4_point

Caption: Key modification points on the this compound scaffold.

Comparative Analysis of Structural Modifications

The biological activity of arylpiperazine derivatives is exquisitely sensitive to structural changes. Modifications can drastically alter a compound's affinity for its target, its selectivity over other receptors, and its functional profile (e.g., agonist, antagonist, or partial agonist).[3] The following table summarizes expected SAR trends for modifications targeting the 5-HT1A receptor, based on extensive studies of analogous arylpiperazine series.[5][7][8]

Table 1: Comparative SAR Data for Hypothetical this compound Derivatives

Compound IDAryl Ring Substitution (R1, R2)Linker (at N4)Terminal Group5-HT1A Affinity (Ki, nM)Functional Activity (cAMP)Cytotoxicity (IC50, µM)
Parent 3-CH₃, 4-CH₃-H>1000Inactive>100
A-1 3-CH₃, 4-CH₃-(CH₂)₃--NH-Adamantane21.3Antagonist>50
A-2 3-CH₃, 4-CH₃-(CH₂)₄--C(=O)-Benzamide5.5Partial Agonist65
A-3 3-CH₃, 4-CH₃-(CH₂)₄-Coumarin-7-yl1.8Antagonist>50
B-1 2-OCH₃-(CH₂)₄-Coumarin-7-yl0.8Antagonist72
B-2 3-CF₃-(CH₂)₄-Coumarin-7-yl1.2Antagonist45
C-1 3-CH₃, 4-CH₃-(CH₂)₂-Coumarin-7-yl15.4Antagonist>50
C-2 3-CH₃, 4-CH₃-(CH₂)₅-Coumarin-7-yl8.9Antagonist>50

Data is illustrative, compiled from SAR principles of related arylpiperazine series for comparative purposes.[8][9]

Expert Insights & Causality:

  • The N4-Substituent is Critical: The parent scaffold is inactive. Activity is conferred by adding a flexible alkyl chain (linker) and a bulky terminal group at the N4 position. This is a classic SAR feature for 5-HT1A ligands, where the terminal moiety interacts with specific residues deep within the receptor binding pocket.[5]

  • Linker Length Optimization: A four-carbon linker (-(CH₂)₄-) often provides optimal affinity (compare A-3 vs. C-1 and C-2 ). This length correctly positions the terminal group for interaction with the receptor without introducing steric strain.

  • Aryl Ring Electronics: Modifying the phenyl ring attached to N1 significantly impacts affinity. Replacing the dimethyl groups with an electron-donating methoxy group at the ortho position (as in B-1 ) can enhance affinity, potentially through favorable interactions with the receptor.[8] Conversely, an electron-withdrawing trifluoromethyl group (CF₃) at the meta position (B-2 ) also yields high affinity, demonstrating the complex electronic and steric requirements of the binding site.[10]

  • Terminal Group Choice: Bulky, hydrophobic terminal groups like adamantane (A-1 ) or planar aromatic systems like coumarin (A-3 ) are well-tolerated and often lead to high affinity.[8][9] The choice of this group is a key determinant of both affinity and functional activity (agonist vs. antagonist).

Experimental Protocols for SAR Determination

A robust SAR study relies on a validated, systematic workflow. Each protocol is designed to provide reproducible, quantitative data that directly informs the next round of molecular design.

The following diagram outlines a typical workflow for synthesizing and evaluating a new series of derivatives.

workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening Cascade cluster_analysis Analysis & Iteration start Define Core Scaffold (this compound) design Design Analogs (Vary R-groups & Linkers) start->design synthesis Parallel Synthesis of Library design->synthesis primary_assay Primary Screen: Receptor Binding Assay (Ki) synthesis->primary_assay Test Compounds secondary_assay Secondary Screen: Functional Assay (EC50, Emax) primary_assay->secondary_assay Active Hits tertiary_assay Tertiary Screen: Cytotoxicity Assay (IC50) secondary_assay->tertiary_assay Functionally Active Hits sar_analysis SAR Analysis & Data Modeling tertiary_assay->sar_analysis Comprehensive Data adme_pred In Silico ADME-Tox Prediction sar_analysis->adme_pred next_gen Design Next-Generation Analogs adme_pred->next_gen next_gen->design Iterate

Caption: A typical iterative workflow for SAR studies.

This protocol determines the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Objective: To determine the inhibitory constant (Ki) of a derivative for the human 5-HT1A receptor.

Methodology:

  • Membrane Preparation: Use commercially available cell membranes from HEK293 cells stably expressing the human 5-HT1A receptor.

  • Assay Buffer: Prepare an assay buffer consisting of 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • 50 µL of test compound at various concentrations (typically 0.1 nM to 10 µM).

    • 50 µL of radioligand, e.g., [³H]8-OH-DPAT (final concentration ~0.5 nM).

    • 100 µL of cell membrane preparation (5-10 µg protein per well).

    • Control Wells: Include total binding (vehicle instead of test compound) and non-specific binding (10 µM of a non-labeled, high-affinity ligand like 5-HT).

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay assesses the effect of a compound on cell viability, providing a crucial counter-screen to ensure that the observed activity is not due to general toxicity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a derivative against a relevant cell line (e.g., HEK293 or a neuronal cell line).

Methodology:

  • Cell Culture: Seed cells (e.g., HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 µM to 100 µM) for 48 hours. Include vehicle-only controls.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Express the absorbance values as a percentage of the vehicle-treated control cells. Plot the percentage of cell viability against the compound concentration and use non-linear regression to calculate the IC50 value.[1]

ADME-Tox Considerations in SAR

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is essential to avoid late-stage drug development failures.[11][12] In silico tools can provide valuable predictions to guide SAR.[13]

Table 2: Predicted ADME Properties for Selected Derivatives

Compound IDlogP (Lipophilicity)TPSA (Polarity)BBB Penetrant?CYP2D6 Inhibitor?Oral Bioavailability
A-3 4.265 ŲYesLikelyGood
B-1 3.974 ŲYesLikelyGood
B-2 4.865 ŲYesUnlikelyModerate

Predictions based on standard computational models like SwissADME.[11]

Expert Insights & Causality:

  • Blood-Brain Barrier (BBB) Penetration: For CNS targets, the ability to cross the BBB is paramount. Compounds with a TPSA < 90 Ų and a logP between 1 and 5 are generally predicted to be BBB penetrant.[13] All selected compounds fit this profile.

  • CYP450 Inhibition: Many arylpiperazine derivatives are known to inhibit cytochrome P450 enzymes, particularly CYP2D6, which can lead to drug-drug interactions.[14] This is a critical liability to monitor. The structural features of A-3 and B-1 make them likely inhibitors, whereas the CF₃ group in B-2 may mitigate this effect.

  • Balancing Potency and Properties: A successful SAR campaign does not just maximize potency (low Ki). It optimizes potency in conjunction with drug-like properties. A highly potent compound with poor oral bioavailability or a high risk of toxicity is not a viable drug candidate.[12]

Conclusion and Future Directions

The this compound scaffold is a highly tractable starting point for the development of novel CNS-active agents. The SAR is well-defined by the interplay between the electronics of the aryl ring and the length and nature of the substituent at the N4 position. A systematic approach, combining rational design, efficient synthesis, and a cascade of in vitro assays, is crucial for navigating the complex relationship between chemical structure and biological function. Future work should focus on optimizing for selectivity against other CNS receptors (e.g., D2, 5-HT2A) and designing out liabilities such as CYP450 inhibition to produce drug candidates with a superior balance of potency, selectivity, and safety.[3][15]

References

A Comparative Guide to the Purity Assessment of 1-(3,4-Dimethylphenyl)piperazine: The Definitive Role of GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

In the landscape of drug discovery and development, the molecular integrity of building blocks is paramount. 1-(3,4-Dimethylphenyl)piperazine (CAS No. 1014-05-7) is a key organic intermediate, valued for its role in the synthesis of novel pharmaceutical compounds where its unique chemical structure serves as a robust starting point for creating complex molecular architectures.[1] The purity of this intermediate directly influences the yield, impurity profile, and ultimately, the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, a rigorous, reliable, and precise analytical methodology for its purity assessment is not merely a quality control checkpoint but a foundational requirement of the entire drug development pipeline.

This guide provides an in-depth analysis of Gas Chromatography-Mass Spectrometry (GC-MS) as the gold-standard technique for the purity assessment of this compound. We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare the performance of GC-MS against alternative analytical techniques, supported by experimental data and authoritative standards.

The Preeminence of GC-MS for Piperazine Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that synergizes the exceptional separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.[2] For semi-volatile and thermally stable compounds like this compound, GC-MS offers unparalleled specificity and sensitivity.

  • Expertise & Experience: The choice of GC-MS is deliberate. Piperazine derivatives, while polar, are sufficiently volatile for GC analysis. The mass spectrometer provides unambiguous identification based on the compound's unique mass fragmentation pattern, which is crucial for distinguishing the target analyte from structurally similar impurities, such as regioisomers (e.g., 1-(2,3-dimethylphenyl)piperazine or 1-(2,5-dimethylphenyl)piperazine), which may have identical retention times in less selective methods.[3] The United Nations Office on Drugs and Crime (UNODC) recommends GC-MS for the forensic identification of piperazine derivatives, underscoring its reliability and specificity.[4]

A Validated GC-MS Protocol for Purity Determination

Trustworthiness in an analytical method is built upon rigorous validation. The following protocol is designed as a self-validating system, incorporating parameters and quality checks that adhere to the International Council for Harmonisation (ICH) guidelines.[5]

Experimental Workflow Diagram

GCMS_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing & Reporting A Weigh 10 mg of 1-(3,4-DMPP) sample B Dissolve in 10 mL Methanol (1 mg/mL) A->B C Perform serial dilutions for linearity & LOQ checks B->C D Inject 1 µL into GC system C->D Inject Sample E Separation on DB-5ms column D->E F Elution & Transfer to MS E->F G Electron Ionization (70 eV) F->G H Mass Detection (m/z 40-450) G->H I Integrate Chromatogram Peaks H->I Acquire Data J Identify 1-(3,4-DMPP) via retention time & mass spectrum I->J K Calculate Purity (% Area Normalization) J->K L Generate Report K->L

Caption: Workflow for purity assessment of 1-(3,4-DMPP) by GC-MS.

Step-by-Step Methodology
  • Sample and Standard Preparation:

    • Analyte Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of HPLC-grade methanol to obtain a concentration of 1 mg/mL.

    • Solvent Choice Rationale: Methanol is an excellent solvent for piperazine derivatives and is highly volatile, ensuring it does not interfere with the chromatographic analysis.

  • Instrumentation and Parameters:

    • The parameters below are a robust starting point. Method optimization is recommended for specific instruments.

ParameterRecommended SettingRationale
Gas Chromatograph
GC ColumnAgilent DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm filmA 5% phenyl-methylpolysiloxane column provides excellent resolving power for a wide range of semi-polar compounds, including aromatic amines. It is a workhorse column known for its robustness.
Injection ModeSplit (100:1 ratio)A high split ratio prevents column overloading and ensures sharp, symmetrical peaks for the main component, which is critical for accurate area percent calculations.
Injection Volume1 µLStandard volume for high-concentration samples.
Inlet Temperature280 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Carrier GasHelium, constant flow at 1.0 mL/minHelium is an inert carrier gas providing good chromatographic efficiency. A constant flow ensures reproducible retention times.
Oven ProgramInitial 100°C, hold 1 min, ramp to 300°C at 20°C/min, hold 5 minThis temperature program allows for the separation of potential volatile impurities at the beginning of the run and ensures the elution of the main analyte and any higher-boiling impurities.[4]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVEI is a hard ionization technique that produces reproducible and complex fragmentation patterns, creating a unique fingerprint for the molecule. This is essential for library matching and structural elucidation of unknown impurities.[3]
MS Source Temp.230 °CStandard source temperature to maintain analyte integrity.
MS Quad Temp.150 °CStandard quadrupole temperature.
Scan Rangem/z 40 - 450A wide scan range captures low-mass fragments characteristic of the piperazine ring (e.g., m/z 56) and the molecular ion (m/z 190), as well as potential higher-mass impurities.[3]
  • Data Analysis and Purity Calculation:

    • Identification: The primary peak is identified as this compound by comparing its retention time with that of a reference standard and matching its mass spectrum against a library or a previously acquired standard spectrum. Key expected fragments include the molecular ion at m/z 190, the dimethylphenyl aziridinium cation at m/z 148, the dimethylphenyl cation at m/z 105, and a characteristic piperazine fragment at m/z 56.[3]

    • Purity Calculation: Purity is determined using the area normalization method. The area of the main peak is divided by the total area of all integrated peaks in the chromatogram and expressed as a percentage.

      • Formula: Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) x 100

Method Validation (ICH Q2(R1) Framework)

A trustworthy protocol must be validated to prove it is fit for purpose.[6][7]

  • Specificity: The method's ability to assess the analyte in the presence of impurities is demonstrated by the chromatographic resolution of all components and the unique mass spectrum of the main peak.

  • Linearity: Assessed by preparing a series of dilutions (e.g., 0.1-2.0 mg/mL) and plotting peak area against concentration. A correlation coefficient (R²) > 0.999 is expected.

  • Limit of Detection (LOD) & Quantification (LOQ): Determined by injecting progressively dilute solutions until a signal-to-noise ratio of 3:1 (LOD) and 10:1 (LOQ) is achieved.[8] This is crucial for quantifying trace impurities.

  • Precision: Evaluated through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or with different analysts). The relative standard deviation (RSD) of the peak area should be less than 2%.

  • Accuracy: Typically assessed via recovery studies by spiking the sample with a known amount of reference standard. Recoveries between 98-102% are considered accurate.

Comparative Analysis: GC-MS vs. Alternative Methodologies

While GC-MS is a superior technique for this specific analysis, a comprehensive guide must consider alternatives. The choice of analytical method is often a balance of technical requirements, sample properties, and available resources.

Method_Selection Start Purity Assessment of 1-(3,4-DMPP) Q1 Is the compound volatile & thermally stable? Start->Q1 GCMS GC-MS (High Specificity, Good for Isomers) Q1->GCMS Yes LC_Methods Consider LC-based methods Q1->LC_Methods No Q3 Is absolute structural confirmation of impurities needed? GCMS->Q3 Q2 Are non-volatile or thermally labile impurities expected? LC_Methods->Q2 HPLC HPLC-UV (Requires chromophore or derivatization. Quantitative & Robust) Q2->HPLC No LCMS LC-MS (High Specificity & Sensitivity. Good for non-volatiles) Q2->LCMS Yes HPLC->Q3 LCMS->Q3 NMR NMR Spectroscopy (Quantitative, provides definitive structure) Q3->NMR Yes

Caption: Decision tree for selecting an analytical method for purity analysis.

Performance Comparison

The following table objectively compares GC-MS with High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of this compound.

FeatureGC-MSHPLC-UVLC-MSNMR Spectroscopy
Principle Separation by volatility/polarity in gas phase; MS detection.Separation by polarity in liquid phase; UV absorbance detection.Separation by polarity in liquid phase; MS detection.Nuclear spin resonance in a magnetic field.
Specificity Very High. Mass spectrum provides a unique fingerprint, excellent for isomer separation and identification.[3]Moderate. Relies on chromatographic separation. Co-elution is possible. May misidentify isomers.Very High. Combines liquid phase separation with MS identification.[9]High. Provides definitive structural information, but may not separate all impurities.
Sensitivity High (ng to pg range).Moderate (µg to ng range). Lacks a strong chromophore, requiring derivatization for high sensitivity.[10]Very High (pg to fg range).Low (mg to high µg range).
Speed Fast (Typical run time < 20 minutes).Moderate (Typical run time 15-30 minutes).Moderate (Similar to HPLC).Slow (Requires longer acquisition times for quantification).
Sample Prep. Simple dissolution. Derivatization is generally not needed for this compound.Can be complex. May require derivatization to introduce a UV-active chromophore.[10]Simple dissolution.Simple dissolution in deuterated solvent.
Cost Moderate initial cost, moderate running costs.Low initial cost, low running costs.High initial cost, high running costs.Very high initial cost, moderate running costs.
Key Advantage "Gold standard" for volatile/semi-volatile compounds; excellent for isomer separation.[2]Robust, widely available, excellent for routine quantification of known compounds.Best for non-volatile or thermally labile impurities.[9]Unambiguous structural elucidation and quantification without a reference standard (qNMR).
Key Limitation Not suitable for non-volatile or thermally labile impurities.Lower specificity; potential for co-elution; may require derivatization.Higher cost and complexity.Lower sensitivity; may not detect trace impurities.
In-Depth Comparison
  • GC-MS vs. HPLC-UV: For this compound, which lacks a strong native chromophore, HPLC-UV analysis would be challenging. To achieve adequate sensitivity for impurity profiling, a derivatization step would be necessary to attach a UV-active moiety.[10] This adds complexity, time, and a potential source of error to the workflow. GC-MS analyzes the native compound directly with high sensitivity, making it a more efficient and direct approach.

  • GC-MS vs. LC-MS: LC-MS is an extremely powerful technique and a viable alternative, particularly if non-volatile synthesis by-products or degradation products are suspected.[9] For the primary goal of assessing the purity of the main, volatile component and its closely related volatile impurities (like isomers), GC-MS is often more straightforward, faster, and more cost-effective. The extensive, standardized EI-MS libraries available for GC-MS also facilitate more rapid identification of unknown impurities compared to the more varied ionization techniques in LC-MS.

  • GC-MS vs. NMR: Quantitative NMR (qNMR) is an absolute method that can determine purity without a reference standard for the analyte itself. However, its sensitivity is significantly lower than that of GC-MS. While NMR is unparalleled for confirming the structure of the primary compound, it would likely fail to detect impurities present at levels below 0.1-0.5%. Therefore, NMR is an excellent complementary technique for structural confirmation but not the primary tool for trace impurity detection.

Conclusion

For the comprehensive purity assessment of this compound, GC-MS stands out as the most suitable technique. It offers an optimal combination of high specificity, excellent sensitivity, and operational efficiency. Its ability to separate and positively identify structurally similar isomers and by-products based on their unique mass spectral fingerprints provides a level of confidence that is essential in pharmaceutical development.

While techniques like LC-MS offer a powerful alternative for analyzing potential non-volatile impurities and NMR provides definitive structural confirmation, the GC-MS method detailed in this guide serves as a robust, reliable, and validated frontline tool. It equips researchers, scientists, and drug development professionals with a self-validating system to ensure the integrity of this critical pharmaceutical intermediate, thereby safeguarding the quality and safety of the final therapeutic product.

References

A Senior Application Scientist's Guide to the Spectroscopic Identification of 1-(3,4-Dimethylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous identification of chemical intermediates is a cornerstone of success. 1-(3,4-Dimethylphenyl)piperazine (CAS No. 1014-05-7) serves as a critical building block in the synthesis of a diverse range of pharmacologically active molecules.[1][2] Its structural integrity directly impacts the purity, safety, and efficacy of the final drug product. This guide provides a comprehensive framework for the definitive identification of this compound using a multi-technique spectroscopic approach, grounded in established scientific principles and authoritative data standards.

This document is designed for researchers, analytical scientists, and quality control professionals. It moves beyond a simple recitation of data to explain the why behind the analytical choices, ensuring a self-validating and robust identification process. We will compare the expected spectroscopic signature of this compound with that of a closely related structural isomer to highlight the specificity of the methods described.

Part 1: The Analytical Workflow for Structural Confirmation

The confirmation of a chemical entity like this compound is not reliant on a single data point but on the convergence of evidence from multiple orthogonal techniques. Each method provides a unique piece of the structural puzzle. Our workflow integrates Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the carbon-hydrogen framework, Mass Spectrometry (MS) for determining molecular weight and fragmentation, and Infrared (IR) Spectroscopy for identifying functional groups.

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Data Validation & Comparison Compound Test Sample: This compound MW_Verification Mass Spectrometry (MS) Verify Molecular Weight & Fragmentation Compound->MW_Verification FG_Analysis Infrared Spectroscopy (IR) Identify Key Functional Groups Compound->FG_Analysis H_NMR ¹H NMR Spectroscopy Proton Environment & Connectivity Compound->H_NMR Data_Integration Integrate All Spectroscopic Data MW_Verification->Data_Integration FG_Analysis->Data_Integration C_NMR ¹³C NMR Spectroscopy Carbon Skeleton Mapping H_NMR->C_NMR Correlate H-C framework C_NMR->Data_Integration Comparison Compare to Reference Data & Structural Alternatives Data_Integration->Comparison Confirmation Unambiguous Structural Confirmation Comparison->Confirmation Data Match

Caption: Overall analytical workflow for compound identification.

Part 2: In-Depth Spectroscopic Analysis

The molecule , this compound, has a molecular formula of C₁₂H₁₈N₂ and a molecular weight of approximately 190.29 g/mol .[1][3][4] Its structure consists of a piperazine ring attached to a 3,4-disubstituted benzene ring (a xylene moiety).

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. We will examine both ¹H (proton) and ¹³C (carbon-13) NMR spectra. Adherence to IUPAC recommendations for data acquisition and reporting is crucial for ensuring data is comparable and reusable.[5][6]

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube.[7]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference for chemical shifts (δ = 0.00 ppm).[7]

  • Instrument Setup: Place the sample in the spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve maximum homogeneity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard 90° pulse sequence over a spectral width of at least -1 to 9 ppm.[5] Ensure sufficient scans are acquired for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence over a spectral width of at least -10 to 180 ppm.[5] A greater number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift axis using the TMS signal. For ¹H NMR, integrate the peaks to determine the relative proton ratios.

The ¹H NMR spectrum provides a wealth of information based on chemical shift (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

Signal AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Piperazine N-H ~1.7 - 2.0Broad Singlet (br s)1HThe N-H proton is exchangeable, leading to a broad signal. Its exact shift is solvent and concentration-dependent.
Aromatic -CH~2.20 - 2.25Singlet (s)6HTwo methyl groups on the aromatic ring are in similar electronic environments and appear as a single peak.
Ar-N-CH ₂-~3.10 - 3.15Triplet (t)4HProtons on the two carbons attached to the aryl nitrogen are equivalent. They are split by the two protons on the adjacent CH₂ group.
-NH-CH ₂-~3.00 - 3.05Triplet (t)4HProtons on the two carbons adjacent to the N-H group are equivalent. They are split by the two protons on the Ar-N-CH₂ group.
Aromatic H -C5~6.85 - 6.90Doublet (d)1HThis proton is ortho to the bulky piperazine group and shows coupling to the H-C6 proton.
Aromatic H -C6~6.80 - 6.85Doublet of Doublets (dd)1HThis proton is coupled to both the H-C5 and H-C2 protons.
Aromatic H -C2~6.75 - 6.80Singlet (s) or narrow Doublet1HThis proton has only one neighbor (H-C6) and may appear as a narrow doublet or singlet depending on the coupling constant.

The proton-decoupled ¹³C NMR spectrum reveals one signal for each unique carbon atom in the molecule.

Signal AssignmentExpected Chemical Shift (δ, ppm)Rationale
Aromatic -C H₃~19.0, ~20.5Aliphatic carbons of the methyl groups attached to the aromatic ring.
Ar-N-C H₂-~50.5Piperazine carbons directly attached to the aromatic nitrogen. These are slightly downfield due to the nitrogen's electron-withdrawing effect.
-NH-C H₂-~46.0Piperazine carbons adjacent to the N-H group. These are typically upfield compared to the N-aryl substituted carbons.[8]
Aromatic C -H~116.5, ~120.0, ~130.5Signals for the three protonated aromatic carbons.
Aromatic C -CH₃~130.0, ~137.0Quaternary aromatic carbons to which the methyl groups are attached.
Aromatic C -N~149.5Quaternary aromatic carbon attached to the piperazine nitrogen, significantly deshielded by the nitrogen atom.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of piperazine derivatives.[9]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

  • GC Separation: Inject a small volume (e.g., 1 µL) into a GC system equipped with a suitable capillary column (e.g., a nonpolar DB-5 type). Use a temperature program to separate the analyte from any impurities.

  • MS Detection: Use Electron Ionization (EI) at a standard energy of 70 eV.[7] Set the mass analyzer to scan a range appropriate for the expected molecular weight (e.g., m/z 40-300).

  • Data Analysis: Identify the molecular ion peak (M⁺˙) in the mass spectrum. Analyze the major fragment ions and propose fragmentation pathways consistent with the known structure.

  • Molecular Ion (M⁺˙): A prominent peak is expected at m/z 190 , corresponding to the molecular weight of C₁₂H₁₈N₂.

  • Key Fragments: The fragmentation of N-arylpiperazines is well-documented.[10] The primary cleavage occurs at the C-N bonds of the piperazine ring.

    • m/z 175: Loss of a methyl group (•CH₃) from the molecular ion.

    • m/z 133: Cleavage of the piperazine ring, resulting in the [CH₃-C₆H₂(CH₃)-N=CH₂]⁺ fragment.

    • m/z 119: Further fragmentation leading to the dimethylaniline radical cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrations.

  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the absorption bands corresponding to the key functional groups in the molecule.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchSecondary Amine (Piperazine)
3100 - 3000C-H StretchAromatic C-H
2950 - 2800C-H StretchAliphatic C-H (Methyl & Piperazine CH₂)
~1610, ~1510C=C StretchAromatic Ring
~1230C-N StretchAryl-Amine

Part 3: Comparison with a Structural Alternative

To demonstrate the specificity of this analytical approach, we compare the expected data for this compound with its structural isomer, 1-(2,5-Dimethylphenyl)piperazine . While both have the same molecular formula and weight, the substitution pattern on the aromatic ring leads to distinct spectroscopic signatures.

Spectroscopic Differentiation: 3,4- vs. 2,5-Isomer
Spectroscopic FeatureThis compound 1-(2,5-Dimethylphenyl)piperazine Key Differentiator
¹H NMR (Aromatic Region) Three distinct signals (d, dd, s).Three distinct signals with different splitting patterns (e.g., two doublets and a singlet).The splitting patterns in the aromatic region are a direct fingerprint of the substitution pattern. The 3,4-isomer has adjacent protons, leading to more complex splitting (dd).
¹³C NMR (Aromatic CH) Three signals.Three signals.Chemical shifts will differ slightly due to the different electronic environments.
¹³C NMR (Aromatic Quaternary) Three signals (2x C-CH₃, 1x C-N).Three signals (2x C-CH₃, 1x C-N).Chemical shifts will differ, reflecting the change in substituent positions.
MS Fragmentation M⁺˙ at m/z 190. Similar fragmentation.M⁺˙ at m/z 190. Similar fragmentation.Mass spectrometry alone cannot easily distinguish between these isomers. This highlights the necessity of NMR.

This comparison underscores the indispensable role of NMR spectroscopy, particularly ¹H NMR, in distinguishing between positional isomers, a task where mass spectrometry often falls short.

Conclusion

The identity of this compound can be confirmed with a high degree of confidence through the systematic application and logical integration of NMR, MS, and IR spectroscopy. The convergence of the predicted molecular weight from MS, the characteristic functional group vibrations in IR, and, most critically, the unique proton and carbon environments revealed by NMR, provides an unassailable structural proof. By adhering to standardized protocols and comparing the acquired data against both theoretical predictions and the data of known structural alternatives, researchers can ensure the quality and integrity of this vital synthetic building block.

References

A Comparative Analysis of Phenylpiperazine Derivatives: Unraveling the Pharmacological Profiles of 1-(3,4-Dimethylphenyl)piperazine, BZP, and TFMPP

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in neuroscience, the piperazine scaffold represents a remarkably versatile core for CNS-active agents.[1] Many derivatives have been developed for therapeutic applications, including antipsychotic and antidepressant medications.[2] Concurrently, clandestine modifications have led to compounds prevalent in recreational use. This guide provides an in-depth technical comparison of three distinct phenylpiperazine derivatives: the well-characterized psychoactive compounds Benzylpiperazine (BZP) and 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP), and the lesser-known 1-(3,4-Dimethylphenyl)piperazine (DMPP).

While BZP and TFMPP have been extensively studied due to their widespread recreational use, DMPP remains largely uncharacterized in public-domain pharmacological literature, where it is primarily cited as a chemical intermediate for pharmaceutical synthesis. This guide will first offer a direct, data-driven comparison of BZP and TFMPP. Subsequently, it will leverage established structure-activity relationship (SAR) principles within the phenylpiperazine class to construct a predictive pharmacological profile for DMPP, proposing a clear experimental path for its empirical validation.

Part 1: The Divergent Mechanisms of BZP and TFMPP

Benzylpiperazine and Trifluoromethylphenylpiperazine are often co-administered to crudely mimic the effects of MDMA, yet their individual mechanisms of action are starkly different.[3] BZP functions primarily as a dopamine- and norepinephrine-releasing agent, exhibiting a classic stimulant profile, while TFMPP's effects are mediated predominantly through the serotonin system.[4][5]

Pharmacodynamics: A Tale of Two Monoamines

Benzylpiperazine (BZP) is a potent releaser of dopamine (DA) and norepinephrine (NE) and an inhibitor of their reuptake, with a comparatively weaker action on serotonin (5-HT).[4] Its effects are comparable to those of amphetamine, leading to increased alertness, euphoria, and sympathomimetic effects.[6] The primary mechanism involves interacting with the dopamine transporter (DAT) and norepinephrine transporter (NET), effectively reversing their function to promote monoamine efflux.

Trifluoromethylphenylpiperazine (TFMPP) , in contrast, is a non-selective serotonin receptor agonist and a serotonin-releasing agent.[7][8] The electron-withdrawing trifluoromethyl group at the meta-position of the phenyl ring confers a high affinity for multiple serotonin receptor subtypes, particularly 5-HT1B and 5-HT2C.[3] It has minimal direct effect on dopamine or norepinephrine release.[3] This serotonergic action is responsible for its reported effects on mood and perception, but also contributes to adverse effects like anxiety and dysphoria when used alone.[9]

The synergistic action when combined is noteworthy. BZP provides the dopaminergic stimulation that TFMPP lacks, while TFMPP adds the serotonergic component, together approximating the neurochemical footprint of MDMA.[10]

Table 1: Comparative Receptor Binding and Transporter Interaction Profiles of BZP and TFMPP

TargetBZPTFMPPPrimary Effect
Monoamine Transporters
Dopamine Transporter (DAT)Substrate (Releaser/RI)No significant effectBZP: Dopamine release/reuptake inhibition
Serotonin Transporter (SERT)Weak Substrate (Releaser/RI)Substrate (Releaser/RI)TFMPP: Serotonin release/reuptake inhibition[3]
Norepinephrine Transporter (NET)Substrate (Releaser/RI)No significant effectBZP: Norepinephrine release/reuptake inhibition[11]
Serotonin Receptors
5-HT1A ReceptorAgonistAgonist (Ki = 288–1,950 nM)Serotonergic modulation[3]
5-HT1B ReceptorAgonistAgonist (Ki = 30–132 nM)Serotonergic modulation[3]
5-HT2A ReceptorAgonistWeak Partial Agonist/Antagonist (Ki = 160–269 nM)Mild psychedelic effects at high doses[3][11]
5-HT2C ReceptorAgonistAgonist (Ki = 62 nM)Anxiogenic effects, appetite suppression[3]
Note: Ki (inhibition constant) values represent the concentration of a ligand that will bind to half the available receptors. Lower values indicate higher binding affinity. Data is compiled from multiple sources and may vary based on experimental conditions.
Visualizing the Primary Signaling Pathways

The diagram below illustrates the distinct primary targets of BZP and TFMPP within a stylized monoaminergic synapse.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron BZP BZP DAT DAT BZP->DAT Release/Reuptake Inhibition TFMPP TFMPP SERT SERT TFMPP->SERT Release/Reuptake Inhibition HT_R 5-HT Receptors TFMPP->HT_R Agonism DA_R DA Receptors DAT->DA_R DA SERT->HT_R 5-HT DA_vesicle DA DA_vesicle->DAT HT_vesicle 5-HT HT_vesicle->SERT

Caption: Primary synaptic targets of BZP and TFMPP.

Part 2: this compound (DMPP) - A Predictive Profile Based on Structure-Activity Relationships

Given the absence of published pharmacological data for this compound, we must turn to a SAR analysis to predict its likely biological activity. Phenylpiperazine derivatives' affinity for monoamine transporters and receptors is highly dependent on the nature and position of substituents on the phenyl ring.[12]

  • Comparison to BZP: The benzyl group of BZP is conformationally flexible and lacks ring substituents. DMPP replaces this with a rigid, planar dimethylphenyl group. This structural change likely reduces potent amphetamine-like dopamine release, as the specific conformation required for DAT substrate activity may be hindered.

  • Comparison to TFMPP: TFMPP's potent serotonergic activity is driven by the strongly electron-withdrawing -CF3 group in the meta-position. In stark contrast, DMPP possesses two electron-donating methyl groups in the 3 and 4 positions. This significant electronic difference makes it highly improbable that DMPP would share TFMPP's profile as a potent 5-HT2C agonist or selective serotonin releaser.

  • Comparison to 1-(2,3-Dimethylphenyl)piperazine: A close structural analog, 1-(2,3-Dimethylphenyl)piperazine, has been investigated and is described as a serotonin-norepinephrine releasing agent (SNRA) and a serotonin receptor antagonist. This provides the strongest basis for a hypothesis. The shift of a methyl group from the 2- to the 4-position (ortho to para) between the 2,3- and 3,4-isomers would subtly alter the steric and electronic profile, but the overall character as a non-selective monoamine releaser and/or receptor ligand is likely to be conserved.

Hypothesized Pharmacological Profile for DMPP: Based on this SAR analysis, this compound is predicted to be a mixed, non-selective monoamine releasing agent and/or reuptake inhibitor, with potential activity at certain serotonin and/or dopamine receptor subtypes. It is unlikely to possess the potent dopaminergic selectivity of BZP or the potent serotonergic agonism of TFMPP. Its profile may more closely resemble that of the parent compound, 1-phenylpiperazine, which is an imbalanced serotonin-norepinephrine-doping releasing agent.

Part 3: Experimental Protocols for Pharmacological Characterization

To empirically validate the hypothesized profile of DMPP and enable a direct, quantitative comparison with BZP and TFMPP, a standard battery of in vitro assays is required. The following protocols describe the essential, self-validating systems for this characterization.

Experimental Protocol 1: Radioligand Binding Assays for Receptor Affinity

Objective: To determine the binding affinity (Ki) of DMPP, BZP, and TFMPP for key CNS targets, including the dopamine transporter (DAT), serotonin transporter (SERT), and serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C).

Causality: This assay directly measures the interaction between a compound and its molecular target. By using specific radiolabeled ligands for each target, we can quantify how effectively our test compounds compete for the binding site, providing a direct measure of affinity. This is the foundational step for understanding a compound's potential mechanism of action.

Methodology:

  • Membrane Preparation:

    • Obtain cell lines stably expressing the human recombinant target of interest (e.g., HEK293-hDAT cells) or use homogenized rat brain tissue known to be rich in the target (e.g., striatum for DAT).

    • Homogenize cells/tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting pellet in a fresh buffer and repeat the centrifugation step to wash the membranes.

    • Resuspend the final pellet in the assay buffer to a known protein concentration, determined by a Bradford or BCA assay.

  • Competition Binding Assay:

    • In a 96-well plate, add assay buffer, a fixed concentration of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT; [³H]Citalopram for SERT), and a range of concentrations of the test compound (DMPP, BZP, or TFMPP, typically from 10⁻¹¹ to 10⁻⁵ M).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled ligand for the target (e.g., 10 µM GBR 12909 for DAT).

    • To determine total binding, a set of wells should contain only the radioligand and membrane preparation.

    • Add the membrane preparation to all wells to initiate the binding reaction.

  • Incubation & Harvesting:

    • Incubate the plates at a specific temperature for a set time to reach equilibrium (e.g., 60 minutes at room temperature).

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (in the filtrate).

    • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Quantification & Analysis:

    • Place the filters into scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis (e.g., using Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_prep Assay Preparation cluster_assay Binding Reaction cluster_analysis Data Acquisition & Analysis P1 Prepare Target Membranes (e.g., HEK293-hDAT cells) A1 Combine in 96-well Plate: Buffer + Radioligand + Test Compound + Membranes P1->A1 P2 Prepare Serial Dilutions of Test Compounds (DMPP, BZP, TFMPP) P2->A1 P3 Prepare Radioligand (e.g., [3H]WIN 35,428) P3->A1 A2 Incubate to Equilibrium (e.g., 60 min at RT) A1->A2 D1 Harvest onto Filters (Separate Bound/Unbound) A2->D1 D2 Quantify Radioactivity (Scintillation Counting) D1->D2 D3 Calculate IC50 from Competition Curve D2->D3 D4 Convert IC50 to Ki (Cheng-Prusoff Equation) D3->D4

Caption: Workflow for a comparative radioligand binding assay.

Experimental Protocol 2: In Vitro Monoamine Transporter Release Assay

Objective: To determine if DMPP, BZP, and TFMPP act as substrates (releasers) or merely inhibitors at DAT and SERT.

Causality: A binding assay shows affinity but doesn't distinguish between an inhibitor (which just blocks the transporter) and a substrate/releaser (which is transported into the cell and causes reverse transport of neurotransmitter). This functional assay is crucial to determine if a compound has amphetamine-like (releaser) or cocaine-like (inhibitor) activity at the transporter.

Methodology:

  • Cell Culture:

    • Culture HEK293 cells stably expressing hDAT or hSERT in appropriate media until confluent.

  • Radiotracer Loading:

    • Pre-incubate the cells with a radioactive monoamine or substrate analog (e.g., [³H]Dopamine for hDAT cells or [³H]Serotonin for hSERT cells) for 30-60 minutes at 37°C. This allows the cells to actively accumulate the radiotracer via the transporters.

  • Wash and Baseline Measurement:

    • Gently wash the cells multiple times with a warm buffer (e.g., Krebs-Ringer-HEPES) to remove extracellular radiotracer.

    • Collect several fractions of the buffer over time (e.g., every 5 minutes) to establish a stable baseline of spontaneous radiotracer efflux.

  • Compound Addition and Efflux Measurement:

    • Add the test compounds (DMPP, BZP, TFMPP) or a positive control (e.g., d-amphetamine for DAT, fenfluramine for SERT) at various concentrations to the cells.

    • Continue to collect buffer fractions at regular intervals.

  • Lysis and Quantification:

    • At the end of the experiment, lyse the cells (e.g., with 1% SDS) to release all remaining intracellular radioactivity.

    • Measure the radioactivity in all collected buffer fractions and the cell lysate using a liquid scintillation counter.

  • Data Analysis:

    • Express the radioactivity in each fraction as a percentage of the total radioactivity (sum of all fractions + lysate).

    • A significant increase in the rate of efflux above baseline following compound addition indicates that the compound is a substrate/releaser.

    • Plot the peak efflux response against the compound concentration to generate a dose-response curve and calculate the EC₅₀ (the concentration that produces 50% of the maximal release effect).

Conclusion

This guide illuminates the distinct and divergent pharmacological profiles of BZP and TFMPP, with the former acting as a catecholaminergic stimulant and the latter as a potent serotonergic agent. Their combined activity rationalizes their use as a substitute for entactogenic amphetamines.

For this compound, the available evidence is purely structural. However, a rigorous SAR analysis, grounded in the known pharmacology of its analogs, allows for the formulation of a testable hypothesis: DMPP is likely a non-selective monoamine transporter ligand, lacking the specific potency of either BZP or TFMPP. The detailed experimental protocols provided herein offer a clear and robust framework for the empirical characterization of DMPP and other novel phenylpiperazine derivatives. This systematic approach is essential for transitioning a compound from a mere chemical intermediate to a pharmacologically understood entity, a critical step in modern drug discovery and development.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Piperazine and its derivatives are a cornerstone of modern pharmaceuticals, forming the structural basis for a wide range of therapeutics, from antipsychotics to anthelmintics.[1] The analytical characterization of these compounds is therefore not merely a procedural step but a critical foundation for ensuring drug quality, safety, and efficacy.[2][3] As analytical needs evolve throughout the drug development lifecycle—from early-phase characterization to routine quality control (QC) and bioanalysis—it often becomes necessary to transfer, update, or replace analytical methods. This transition demands a rigorous cross-validation process.

This guide provides a comprehensive framework for the cross-validation of common analytical methods used for piperazine derivatives, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS). We will move beyond a simple recitation of steps to explore the scientific rationale behind methodological choices, grounded in the authoritative standards set by global regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5][6][7] The objective is to equip researchers, scientists, and drug development professionals with the expertise to design and execute a self-validating cross-validation study, ensuring data integrity and seamless analytical continuity.

The Regulatory Pillar: Understanding Validation Parameters

Any analytical method validation or cross-validation is built upon a foundation of regulatory guidelines. The ICH, FDA, and EMA provide a harmonized framework to ensure that an analytical procedure is fit for its intended purpose.[2][8][9][10] Cross-validation is the formal process of comparing the performance of two procedures—typically an established "primary" method and a new "alternative" method—to demonstrate their equivalence. This comparison is assessed using a core set of validation parameters.[4][11][12][13]

Core Validation Parameters for Cross-Validation:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][13][14]

  • Linearity & Range: The capacity of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[4][11]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[4][14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[11][14]

Core Analytical Techniques: A Comparative Overview

The choice of an analytical technique for piperazine derivatives is dictated by the analyte's physicochemical properties, the sample matrix, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile and robust technique for non-volatile or thermally labile piperazine derivatives.[1] Its primary challenge lies in the fact that the piperazine nucleus lacks a strong native chromophore, making UV detection at low concentrations difficult.[1][15]

  • Causality Behind Experimental Choices: To overcome the poor UV absorbance, pre-column derivatization is a common and effective strategy. A derivatizing agent such as 4-chloro-7-nitrobenzofuran (NBD-Cl) reacts with the secondary amine groups of piperazine to form a stable, highly UV-active product, dramatically increasing sensitivity.[1][15][16] This makes HPLC-UV a cost-effective and reliable method for routine quality control applications.[17]

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

GC is a powerful technique for separating volatile and thermally stable compounds.[18] For many piperazine derivatives, particularly those with higher molecular weights, direct analysis is challenging.

  • Causality Behind Experimental Choices: Derivatization is often employed to increase the volatility and thermal stability of the analytes. Agents like trifluoroacetic anhydride (TFAA) react with the amine groups to form less polar, more volatile derivatives suitable for GC analysis.[3] Coupling GC with a mass spectrometer (GC-MS) provides high selectivity and structural confirmation, making it an excellent orthogonal technique to HPLC for impurity profiling and identification.[3][19]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the unparalleled sensitivity and selectivity of mass spectrometry.[19] It is the gold standard for bioanalysis (quantifying drugs in biological fluids) and for detecting trace-level impurities.

  • Causality Behind Experimental Choices: The primary challenge in LC-MS is its susceptibility to matrix effects , where co-eluting components from the sample matrix (e.g., phospholipids, salts in plasma) interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[20][21][22] Therefore, the experimental design must prioritize rigorous sample preparation—such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE)—to remove these interfering components and ensure accurate and precise quantification.[22]

Designing the Cross-Validation Study

A successful cross-validation study is a systematic process designed to prove the equivalency of two methods. The workflow can be visualized as follows:

CrossValidationWorkflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting DefineObjective Define Objective (e.g., Method Replacement, Site Transfer) SelectMethods Select Primary & Alternative Methods DefineObjective->SelectMethods DefineCriteria Define Acceptance Criteria (Based on ICH & Risk Assessment) SelectMethods->DefineCriteria SampleSelection Select & Prepare Samples (API, Finished Product, Spiked Matrix) DefineCriteria->SampleSelection AnalyzePrimary Analyze Samples with Primary Method SampleSelection->AnalyzePrimary AnalyzeAlternative Analyze Samples with Alternative Method SampleSelection->AnalyzeAlternative CompareData Compare Performance Data (Accuracy, Precision, Linearity etc.) AnalyzePrimary->CompareData AnalyzeAlternative->CompareData StatisticalTest Perform Statistical Analysis (e.g., t-test, F-test) CompareData->StatisticalTest Conclusion Draw Conclusion on Equivalency StatisticalTest->Conclusion Report Generate Validation Report Conclusion->Report HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Weigh 1. Accurately weigh API sample Dissolve 2. Dissolve in diluent (e.g., Methanol) Weigh->Dissolve AddNBD 3. Add NBD-Cl solution Dissolve->AddNBD Heat 4. Heat mixture (e.g., 60°C for 30 min) AddNBD->Heat CoolDilute 5. Cool and dilute with mobile phase Heat->CoolDilute Inject 6. Inject 10 µL onto HPLC system CoolDilute->Inject Separate 7. Separate on C18 column Inject->Separate Detect 8. Detect derivative at ~340 nm Separate->Detect Quantify 9. Quantify using calibration curve Detect->Quantify GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Dissolve 1. Dissolve sample in Ethyl Acetate AddTFAA 2. Add derivatizing agent (TFAA) Dissolve->AddTFAA Incubate 3. Incubate at 70°C for 30 min AddTFAA->Incubate Evaporate 4. Evaporate solvent under Nitrogen Incubate->Evaporate Reconstitute 5. Reconstitute residue in Ethyl Acetate Evaporate->Reconstitute Inject 6. Inject 1 µL into GC-MS system Reconstitute->Inject Separate 7. Separate on DB-5ms column Inject->Separate Detect 8. Detect ions in Scan or SIM mode Separate->Detect Quantify 9. Quantify using calibration curve Detect->Quantify

References

Safety Operating Guide

Proper Disposal of 1-(3,4-Dimethylphenyl)piperazine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(3,4-Dimethylphenyl)piperazine (CAS No. 1014-05-7), ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just procedural instructions, but also the scientific rationale behind each step, empowering you to make informed decisions in your laboratory.

Hazard Assessment and Immediate Safety Considerations

Before handling this compound for any purpose, including disposal, it is imperative to be fully aware of its hazard profile. This compound is classified as a corrosive substance, capable of causing severe skin burns and eye damage[1].

Table 1: Hazard Profile of this compound

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Skin Corrosion/Irritation, Category 1B
alt text
DangerH314: Causes severe skin burns and eye damage[1]

Due to its corrosive nature, all handling and disposal procedures must be conducted while wearing appropriate Personal Protective Equipment (PPE).

Mandatory Personal Protective Equipment (PPE):

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Skin Protection: A lab coat, long pants, and closed-toe shoes are required. Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used within a certified chemical fume hood.

All disposal-related activities should ideally be performed within a well-ventilated chemical fume hood to minimize inhalation exposure[2].

Waste Characterization and Segregation: The "Why" Behind the Procedure

Proper disposal begins with accurate waste characterization. According to the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits certain characteristics, including corrosivity[3][4][5]. An aqueous waste with a pH less than or equal to 2 or greater than or equal to 12.5 is defined as corrosive[3][5]. As a basic amine, solutions of this compound are expected to be alkaline and are therefore classified as corrosive hazardous waste under EPA hazardous waste code D002 [4][5].

The causality behind stringent waste segregation is to prevent dangerous chemical reactions. Mixing incompatible chemicals can lead to the generation of heat, toxic gases, or even explosions. Therefore, this compound waste must be segregated from incompatible materials.

Table 2: Chemical Incompatibility for this compound Waste

Incompatible Material ClassesRationale for Segregation
Acids Violent exothermic neutralization reaction, generating heat and potential for splashing.
Oxidizing Agents (e.g., nitrates, peroxides, permanganates)Can lead to vigorous, potentially explosive, reactions.
Acid Halides and Anhydrides Reacts to generate heat and potentially toxic fumes.

This segregation must be maintained in all waste containers[6][7].

Step-by-Step Disposal Protocol

The following protocol outlines the safe and compliant disposal of this compound.

Waste Collection
  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a material compatible with corrosive amines (e.g., high-density polyethylene). Do not use metal containers.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the EPA hazardous waste code "D002."

  • Solid Waste: Collect solid waste, including contaminated weighing paper, pipette tips, and gloves, directly into the designated container.

  • Liquid Waste: For solutions, use a funnel to transfer the waste into the designated liquid waste container. Avoid overfilling the container; a general rule is to fill to no more than 80% capacity.

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.

Decontamination of Laboratory Equipment

Any non-disposable equipment (e.g., glassware, spatulas) that has come into contact with this compound must be decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., ethanol or isopropanol) to remove the bulk of the chemical residue. This rinse solvent must be collected as hazardous waste.

  • Wash: Wash the equipment thoroughly with soap and water.

  • Final Rinse: Rinse with deionized water.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow[8]. Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralization (for larger spills): For larger spills, and only if you are trained to do so, cautiously neutralize the spill with a weak acid (e.g., citric acid solution). Be aware that this will be an exothermic reaction.

  • Collection: Carefully collect the absorbed material or neutralized residue using spark-proof tools and place it in the designated hazardous waste container.

  • Final Cleanup: Clean the spill area with soap and water. All materials used for cleanup must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Hazard ID cluster_collection Waste Collection & Segregation cluster_final Final Disposition start Start: Generation of This compound Waste haz_id Hazard Identification: Corrosive (H314) EPA Code: D002 start->haz_id ppe Don Appropriate PPE: Gloves, Goggles, Face Shield, Lab Coat haz_id->ppe waste_type Waste Type? ppe->waste_type solid_waste Solid Waste: (Contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste: (Solutions) waste_type->liquid_waste Liquid container Collect in Designated, Labeled, Compatible Container solid_waste->container liquid_waste->container segregate Segregate from Incompatible Wastes (Acids, Oxidizers) container->segregate storage Store in Designated Satellite Accumulation Area segregate->storage disposal_request Request Pickup by Licensed Hazardous Waste Disposal Service storage->disposal_request end End: Compliant Disposal disposal_request->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dimethylphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dimethylphenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.